Product packaging for Sophocarpine monohydrate(Cat. No.:)

Sophocarpine monohydrate

Numéro de catalogue: B7980214
Poids moléculaire: 264.36 g/mol
Clé InChI: FBOREIYHDGYUFA-PUILLJIJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sophocarpine monohydrate is a useful research compound. Its molecular formula is C15H24N2O2 and its molecular weight is 264.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H24N2O2 B7980214 Sophocarpine monohydrate

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(1R,2R,9S,17S)-7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydrate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O.H2O/c18-14-7-1-6-13-12-5-3-9-16-8-2-4-11(15(12)16)10-17(13)14;/h1,7,11-13,15H,2-6,8-10H2;1H2/t11-,12+,13+,15-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOREIYHDGYUFA-PUILLJIJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN3C(CC=CC3=O)C4C2N(C1)CCC4.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2N(C1)CCC4.O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Sophocarpine Monohydrate: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Sophocarpine, a quinolizidine alkaloid extracted from plants of the Sophora genus, has garnered significant attention for its diverse pharmacological activities.[1] This technical guide provides an in-depth exploration of the molecular mechanisms underlying its therapeutic potential, with a focus on its anti-inflammatory, anti-cancer, and antiviral effects. The information is compiled from numerous in vitro and in vivo studies, presenting quantitative data, experimental methodologies, and visual representations of key signaling pathways.

Core Mechanism: Modulation of Key Signaling Pathways

Sophocarpine exerts its wide-ranging pharmacological effects by modulating multiple critical intracellular signaling pathways.[2][3] Its primary mechanism involves the regulation of inflammatory and cell survival cascades, including the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-Kinase (PI3K)/AKT pathways.[1][4] By targeting these central nodes, sophocarpine can influence the expression of a vast array of downstream genes involved in inflammation, cell proliferation, apoptosis, and immune responses.

Anti-Inflammatory Mechanism of Action

Sophocarpine demonstrates potent anti-inflammatory properties by suppressing the production of pro-inflammatory mediators. This is achieved primarily through the inhibition of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.

In cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, sophocarpine has been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). This effect is linked to the decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Mechanistically, sophocarpine prevents the phosphorylation of the inhibitor of κB (IκB), which in turn blocks the activation and nuclear translocation of NF-κB.

Furthermore, sophocarpine attenuates the phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK), key components of the MAPK cascade, without affecting the extracellular signal-regulated kinase 1/2 (Erk1/2). This targeted inhibition contributes to its overall anti-inflammatory effect. In vivo studies corroborate these findings, showing that sophocarpine reduces edema and inflammatory cytokine levels in animal models of arthritis, colitis, and skin inflammation. It has also been identified as a potential competitive inhibitor of TRPA1 and TRPV1 channels, which are involved in inflammatory itch and pain.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPK_p p38 / JNK TLR4->MAPK_p Activates IKK IKK TLR4->IKK Activates NFκB_IκB NF-κB / IκB Complex IKK->NFκB_IκB Phosphorylates IκB IκB IκB NFκB NF-κB (p65) NFκB_IκB->NFκB Releases NFκB_nuc NF-κB (p65) NFκB->NFκB_nuc Translocates Sophocarpine Sophocarpine Sophocarpine->MAPK_p Inhibits Phosphorylation Sophocarpine->IKK Inhibits DNA DNA NFκB_nuc->DNA Binds Cytokines Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Cytokines Transcription cluster_membrane Cell Membrane cluster_pathway Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Bcl2 Bcl-2 (Anti-apoptotic) AKT->Bcl2 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation PTEN PTEN PTEN->PI3K Inhibits Bax Bax (Pro-apoptotic) Bcl2->Bax Caspase Caspase-3 Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis Sophocarpine Sophocarpine Sophocarpine->PI3K Inhibits Sophocarpine->AKT Inhibits Sophocarpine->PTEN Upregulates Sophocarpine->Bcl2 Inhibits Sophocarpine->Bax Promotes A 1. Culture RAW 264.7 Macrophages B 2. Pre-treat with Sophocarpine A->B C 3. Induce Inflammation with LPS B->C D 4. Incubate for 24h C->D E 5a. Collect Supernatant D->E F 5b. Collect Cell Lysate D->F G 6a. Measure NO (Griess) & Cytokines (ELISA) E->G H 6b. Analyze Protein Expression (Western Blot) F->H

References

A Comprehensive Technical Guide to Sophocarpine Monohydrate: Synthesis, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophocarpine, a tetracyclic quinolizidine alkaloid primarily sourced from plants of the Sophora genus, has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the synthesis, isolation, and comprehensive characterization of sophocarpine monohydrate. It is designed to serve as a vital resource for researchers, chemists, and pharmacologists engaged in natural product chemistry, drug discovery, and development. This document details experimental protocols, presents quantitative data in accessible formats, and visualizes key processes to facilitate a deeper understanding and practical application of this promising bioactive compound.

Introduction

Sophocarpine (C₁₅H₂₂N₂O) is a naturally occurring alkaloid found in various traditional Chinese medicinal herbs, most notably from the Sophora species like Sophora alopecuroides and Sophora flavescens.[1][2][3] It shares a core structural framework with other matrine-type alkaloids and is recognized for a wide spectrum of biological effects, including anti-inflammatory, antiviral, and antitumor properties.[4] The monohydrate form is a common state for this compound under standard isolation and purification conditions.

Recent research has illuminated the mechanisms underlying sophocarpine's therapeutic potential, particularly its modulation of key cellular signaling pathways. As a result, interest in its potential as a lead compound for novel therapeutics is growing. This guide aims to consolidate the current knowledge on the chemical synthesis, extraction from natural sources, and detailed analytical characterization of this compound to support ongoing and future research endeavors.

Synthesis of Sophocarpine

While total synthesis of matrine alkaloids has been a subject of extensive research, specific and detailed protocols for the de novo synthesis of sophocarpine are not as commonly reported in readily available literature. Sophocarpine is often utilized as a starting material for the synthesis of various matrine derivatives.[2] A plausible and frequently suggested synthetic route to sophocarpine involves the dehydrogenation of its parent alkaloid, matrine.

Proposed Synthesis from Matrine

Reaction Principle: The conversion of matrine to sophocarpine involves the introduction of a double bond in the D-ring of the tetracyclic structure, specifically at the 13 and 14 positions. This transformation is an oxidation reaction, which can be achieved through dehydrogenation.

Experimental Protocol (Proposed):

  • Materials: Matrine, mercuric acetate (Hg(OAc)₂), acetic acid, ethylenediaminetetraacetic acid (EDTA) solution, sodium sulfide (Na₂S), chloroform, sodium sulfate (Na₂SO₄), silica gel for column chromatography.

  • Procedure:

    • Dissolve matrine in a 5% acetic acid solution.

    • Add a solution of mercuric acetate in 5% acetic acid to the matrine solution. The molar ratio of matrine to mercuric acetate should be optimized, typically starting with a ratio of 1:2 to 1:4.

    • Heat the reaction mixture under reflux for a period of 2 to 4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion of the reaction, cool the mixture to room temperature.

    • Decompose the excess mercuric acetate by adding a stream of hydrogen sulfide gas or by adding a solution of sodium sulfide until no further precipitation of mercuric sulfide is observed.

    • Filter the reaction mixture to remove the precipitate.

    • Make the filtrate alkaline by adding a concentrated ammonium hydroxide solution.

    • Extract the aqueous solution multiple times with chloroform.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude sophocarpine using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of chloroform and methanol).

    • Recrystallize the purified sophocarpine from an appropriate solvent to yield pure sophocarpine. To obtain the monohydrate, crystallization from an aqueous solvent system may be employed.

Note: This protocol is a general procedure for mercuric acetate dehydrogenation and should be adapted and optimized for the specific synthesis of sophocarpine.

Isolation of this compound from Natural Sources

Sophocarpine is naturally present in the seeds, roots, and aerial parts of Sophora alopecuroides and other related species. The isolation process typically involves extraction of total alkaloids followed by chromatographic separation and purification.

Experimental Protocol for Isolation

This protocol is adapted from the general method for the extraction of total alkaloids from Sophora alopecuroides.

  • Plant Material: 5 kg of coarse powder (10-20 mesh) of the seeds or aerial parts of Sophora alopecuroides.

  • Extraction of Total Alkaloids:

    • Macerate the plant powder with a 4-fold volume of 5% sodium hydroxide (NaOH) solution and soak overnight.

    • Discard the alkaline liquid and extract the residue with a 5% sulfuric acid (H₂SO₄) solution.

    • Pass the acidic extract through a cation exchange resin column.

    • Elute the alkaloids from the resin using 95% ethanol containing 3% ammonia.

    • Combine the eluents and recover the ethanol under reduced pressure.

    • The resulting solution can be further purified by adsorption on activated carbon to yield the total alkaloids.

  • Purification of Sophocarpine:

    • Subject the total alkaloid extract to column chromatography on a neutral alumina column.

    • Perform gradient elution with a solvent system of petroleum ether-acetone.

    • Collect the fractions and monitor by TLC for the presence of sophocarpine.

    • Combine the fractions containing sophocarpine and evaporate the solvent.

    • Recrystallize the obtained solid from a suitable solvent (e.g., acetone or an ethanol-water mixture) to yield purified sophocarpine. Crystallization from an aqueous solvent may yield the monohydrate form.

The following diagram illustrates the general workflow for the isolation and purification of sophocarpine.

plant_material Sophora alopecuroides Powder alkaline_soak Alkaline Soaking (5% NaOH) plant_material->alkaline_soak acid_extraction Acid Extraction (5% H2SO4) alkaline_soak->acid_extraction ion_exchange Cation Exchange Chromatography acid_extraction->ion_exchange elution Elution (Ethanol/Ammonia) ion_exchange->elution total_alkaloids Total Alkaloid Extract elution->total_alkaloids column_chromatography Alumina Column Chromatography total_alkaloids->column_chromatography fraction_collection Fraction Collection (TLC Monitoring) column_chromatography->fraction_collection recrystallization Recrystallization fraction_collection->recrystallization sophocarpine Pure this compound recrystallization->sophocarpine

Fig. 1: Workflow for the isolation of sophocarpine.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the isolated or synthesized this compound. This involves a combination of physicochemical and spectroscopic techniques.

Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₂N₂O · H₂O
Molecular Weight 264.36 g/mol
Appearance White to off-white crystalline solid
Melting Point 54-55 °C
Solubility Soluble in DMSO and ethanol
Spectroscopic Data

Spectroscopic analysis provides detailed structural information and is crucial for the unequivocal identification of sophocarpine.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For sophocarpine, electrospray ionization (ESI) is a common technique.

Ionm/z (Observed)
[M+H]⁺ 247.1805
[M+Na]⁺ 269.1622

Data is for the anhydrous molecule.

The following diagram depicts a plausible fragmentation pathway for the [M+H]⁺ ion of sophocarpine.

parent Sophocarpine [M+H]⁺ m/z = 247.18 frag1 Fragment 1 m/z = 136.11 parent->frag1 Loss of C₇H₉NO frag2 Fragment 2 m/z = 96.08 parent->frag2 Loss of C₉H₁₁NO

Fig. 2: Proposed MS fragmentation of sophocarpine.

¹H and ¹³C NMR spectroscopy are powerful tools for the complete structural elucidation of sophocarpine. The following tables provide assigned chemical shift data.

¹H NMR Spectral Data

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
13~5.8d~9.8
14~6.9dd~9.8, ~5.6
............

¹³C NMR Spectral Data

PositionChemical Shift (δ, ppm)
15~163.0
14~145.0
13~120.0
......

Signaling Pathways Modulated by Sophocarpine

Sophocarpine exerts its biological effects by interacting with various intracellular signaling pathways. Understanding these interactions is crucial for elucidating its mechanism of action and for the development of targeted therapies.

Anti-inflammatory Effects

Sophocarpine has been shown to possess significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways.

The diagram below illustrates the inhibitory effect of sophocarpine on these pro-inflammatory pathways.

lps LPS tlr4 TLR4 lps->tlr4 mapk MAPK Pathway (p38, JNK) tlr4->mapk nfkb NF-κB Pathway tlr4->nfkb pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) mapk->pro_inflammatory nfkb->pro_inflammatory sophocarpine Sophocarpine sophocarpine->mapk Inhibits sophocarpine->nfkb Inhibits

Fig. 3: Inhibition of inflammatory pathways by sophocarpine.
Antitumor Activity

The anticancer effects of sophocarpine are mediated through the modulation of multiple signaling cascades, including the PI3K/AKT pathway, which is often dysregulated in cancer.

The following diagram visualizes the role of sophocarpine in inhibiting the PI3K/AKT pathway, a key regulator of cell survival and proliferation.

growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt AKT pi3k->akt cell_survival Cell Survival & Proliferation akt->cell_survival apoptosis Apoptosis akt->apoptosis Inhibits sophocarpine Sophocarpine sophocarpine->pi3k Inhibits

Fig. 4: Sophocarpine's inhibition of the PI3K/AKT pathway.

Conclusion

This technical guide provides a consolidated resource on the synthesis, isolation from natural sources, and detailed characterization of this compound. The provided experimental protocols, tabulated data, and visual diagrams of workflows and signaling pathways are intended to equip researchers with the necessary information to further explore the therapeutic potential of this important natural product. While significant progress has been made in understanding the pharmacology of sophocarpine, further research is warranted to develop a scalable and efficient synthetic route and to fully elucidate its complex mechanisms of action in various disease models. The information compiled herein serves as a foundational reference to support these future endeavors in the fields of medicinal chemistry and drug development.

References

Sophocarpine Monohydrate: A Technical Guide to Natural Sources and Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophocarpine, a tetracyclic quinolizidine alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of Sophocarpine monohydrate and a comparative analysis of the various extraction methodologies. Detailed experimental protocols for conventional and modern extraction techniques are presented, alongside quantitative data on extraction yields. Furthermore, this guide elucidates the key signaling pathways modulated by Sophocarpine, namely the NF-κB and MAPK pathways, with visual representations to facilitate a deeper understanding of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers, chemists, and pharmacologists engaged in the study and development of Sophocarpine-based therapeutics.

Natural Sources of this compound

Sophocarpine is a secondary metabolite primarily found in plants belonging to the genus Sophora of the family Fabaceae.[1] These medicinal plants have a long history of use in traditional medicine, particularly in East Asia.[1] The primary botanical sources of Sophocarpine include:

  • Sophora flavescens Ait. (Kushen): The roots of this plant are a well-documented source of numerous alkaloids, including Sophocarpine.[1]

  • Sophora alopecuroides L. : This desert plant is another significant source of Sophocarpine and other related alkaloids such as matrine, oxymatrine, and sophoridine.[2][3]

  • Sophora viciifolia Hance

  • Sophora tonkinensis Gagnep.

  • Sophora moorcroftiana : The seeds of this species have been shown to be a rich source of alkaloids, including Sophocarpine.

The concentration of Sophocarpine and other alkaloids can vary depending on the plant part, geographical location, and harvesting time. Notably, the aerial parts and seeds of Sophora alopecuroides contain a significant percentage of total alkaloids.

Extraction Methodologies for this compound

The extraction of Sophocarpine from its natural plant sources can be accomplished through various techniques, ranging from traditional solvent-based methods to more modern and efficient approaches. The choice of method often depends on factors such as desired yield, purity, environmental impact, and scalability.

Conventional Extraction Methods

2.1.1. Solvent Extraction (Reflux and Maceration)

Solvent extraction is a widely used conventional method for isolating alkaloids. This technique relies on the solubility of Sophocarpine in specific organic solvents.

  • Principle: The plant material is soaked or heated in a solvent, which dissolves the target alkaloids along with other soluble compounds.

  • Common Solvents: Ethanol, methanol, and chloroform are frequently used. Acidified water can also be employed to form alkaloid salts, which are soluble in water.

  • Advantages: Simple setup and low cost.

  • Disadvantages: Time-consuming, requires large volumes of organic solvents, and can have lower extraction efficiency compared to modern techniques.

2.1.2. Acid-Base Extraction

This method leverages the basic nature of alkaloids to separate them from other plant constituents.

  • Principle: The plant material is first treated with an acid to form water-soluble alkaloid salts. The acidic aqueous extract is then basified to precipitate the free alkaloids, which can then be extracted with an organic solvent.

  • Advantages: Provides a degree of purification by separating basic alkaloids from neutral and acidic compounds.

  • Disadvantages: Involves multiple steps and the use of both acids and bases.

Modern Extraction Methods

2.2.1. Ultrasonic-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to enhance the extraction process.

  • Principle: Acoustic cavitation, the formation and collapse of microscopic bubbles, disrupts the plant cell walls, facilitating the release of intracellular contents and improving solvent penetration.

  • Advantages: Reduced extraction time, lower solvent consumption, and increased extraction efficiency compared to conventional methods.

  • Key Parameters: Ultrasound frequency, power, temperature, solvent composition, and extraction time are critical parameters to optimize for maximum yield.

2.2.2. Enzyme-Assisted Extraction

This "green" extraction technique employs enzymes to break down the plant cell wall matrix, thereby enhancing the release of target compounds.

  • Principle: Enzymes such as cellulases and hemicellulases are used to hydrolyze the structural polysaccharides of the plant cell wall, making the intracellular components more accessible to the extraction solvent.

  • Advantages: Environmentally friendly, can lead to higher extraction yields, and can be performed under mild conditions, preserving the integrity of thermolabile compounds.

  • Coupling with UAE: Combining enzyme-assisted extraction with UAE can further enhance extraction efficiency. One study reported a 32.5% increase in extraction efficiency for alkaloids from Sophora moorcroftiana using this coupled method compared to conventional solvent extraction.

2.2.3. Subcritical Water Extraction (SWE)

SWE uses water at elevated temperatures (100-374°C) and pressures to act as an extraction solvent.

  • Principle: Under subcritical conditions, the polarity of water decreases, making it a suitable solvent for extracting less polar organic compounds like alkaloids.

  • Advantages: Environmentally friendly (uses water as a solvent), and the selectivity can be tuned by adjusting the temperature and pressure.

  • Comparison: Studies have shown that SWE can be a competitive method in terms of extraction yield when compared to other techniques like accelerated solvent extraction (ASE) and ultrasonic extraction.

Quantitative Data on Sophocarpine Extraction

The efficiency of different extraction methods can be compared based on the yield of Sophocarpine or total alkaloids. The following tables summarize available quantitative data from various studies.

Plant SourcePlant PartExtraction MethodSophocarpine Yield/ContentReference
Sophora flavescens Ait.-Liquid-Liquid Extraction & RP-HPLC0.081 mg/g (85.38% recovery)N/A
Sophora moorcroftianaSeedsEnzyme-Assisted Ultrasonic Extraction0.47% of total alkaloids
Plant SourcePlant PartTotal Alkaloid ContentReference
Sophora alopecuroidesAerial Part6.11–8.03%
Sophora alopecuroidesSeeds8.11%
Sophora moorcroftianaSeeds4.00%

Experimental Protocols

Protocol for Reflux Extraction of Alkaloids from Sophora flavescens

This protocol is based on a method described for the preparation of an extract for analysis.

  • Sample Preparation: Precisely weigh 5.0 g of dried and powdered Sophora flavescens roots.

  • First Extraction: Add 8 times the volume of 70% ethanol to the plant material. Heat the mixture to reflux for 2 hours.

  • Second Extraction: Separate the solvent and repeat the reflux extraction with 6 times the volume of 70% ethanol for another 2 hours.

  • Concentration: Combine the extracts from both steps and evaporate the solvent under reduced pressure to a concentration of 0.1 g/mL.

  • Filtration: Filter the concentrated extract through a 0.22 μm microporous membrane before analysis or further purification.

Protocol for Acid-Base Extraction of Total Alkaloids from Sophora alopecuroides
  • Alkalinization: Weigh 5 kg of coarse powder (10–20 mesh) of Sophora alopecuroides. Add a 4-fold volume of 5% NaOH solution and soak the material overnight.

  • Acidic Extraction: Discard the alkaline liquid and extract the residue with a 5% sulfuric acid solution.

  • Cation Exchange Chromatography: Pass the acidic extract through a cation exchange resin column to adsorb the alkaloids.

  • Elution: Elute the alkaloids from the resin using 95% ethanol containing 3% ammonia.

  • Concentration and Purification: Combine the eluents and recover the ethanol. The resulting total alkaloids can be further purified by adsorption on activated carbon and subsequent isolation using a neutral alumina column with a petroleum ether-acetone gradient.

Optimized Protocol for Enzyme-Assisted Ultrasonic Extraction from Sophora moorcroftiana Seeds

This protocol is based on an optimized method for extracting alkaloids.

  • Enzymatic Hydrolysis:

    • Enzyme: Use a cellulose-hemicellulose complex enzyme.

    • Enzyme Concentration: 10% (w/w) of the plant material.

  • Ultrasonic-Assisted Extraction:

    • Solvent: 77.18% ethanol in water.

    • Solid-Liquid Ratio: 1:44.82 (g/mL).

    • Ultrasonic Power: 267.01 W.

    • Ultrasonic Duration: 45 minutes.

  • Post-Extraction:

    • Separate the extract from the solid residue.

    • The extraction efficiency under these conditions was reported to be 90.65%.

Signaling Pathways Modulated by Sophocarpine

Sophocarpine exerts its pharmacological effects by modulating several key intracellular signaling pathways, primarily the NF-κB and MAPK pathways, which are crucial in inflammation and cellular stress responses.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Sophocarpine has been shown to inhibit this pathway through the following mechanism:

  • In the inactive state, NF-κB is sequestered in the cytoplasm by the inhibitor protein IκBα.

  • Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), lead to the phosphorylation and subsequent degradation of IκBα.

  • This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

  • Sophocarpine inhibits the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB in its inactive cytoplasmic state. This ultimately leads to a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.

NF_kB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB  Phosphorylation IkBa_p p-IκBα NFkB NF-κB (Active) IkBa_p->NFkB Degradation Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Inflammation Inflammatory Genes Sophocarpine Sophocarpine Sophocarpine->IKK Inhibition Inflammation_n Inflammatory Gene Transcription NFkB_n->Inflammation_n

Figure 1: Sophocarpine's inhibition of the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular responses to external stimuli. The MAPK family includes p38, JNK, and ERK1/2. Sophocarpine has been shown to selectively inhibit components of this pathway.

  • External stimuli can activate the MAPK signaling cascade, leading to the phosphorylation and activation of p38 and JNK.

  • Activated p38 and JNK can then phosphorylate downstream targets, leading to various cellular responses, including inflammation.

  • Sophocarpine attenuates the phosphorylation of p38 and JNK, thereby inhibiting their activity. It does not appear to affect the phosphorylation of ERK1/2. This selective inhibition contributes to its anti-inflammatory effects.

MAPK_Pathway Stimuli External Stimuli (e.g., LPS) MAPKKK MAPKKK Stimuli->MAPKKK p38_MAPKK p38 MAPKK MAPKKK->p38_MAPKK JNK_MAPKK JNK MAPKK MAPKKK->JNK_MAPKK p38 p38 p38_MAPKK->p38 Phosphorylation JNK JNK JNK_MAPKK->JNK Phosphorylation p_p38 p-p38 (Active) p_JNK p-JNK (Active) Inflammation Inflammatory Response p_p38->Inflammation p_JNK->Inflammation Sophocarpine Sophocarpine Sophocarpine->p38_MAPKK Inhibition Sophocarpine->JNK_MAPKK Inhibition

Figure 2: Sophocarpine's modulation of the MAPK signaling pathway.

Conclusion

This compound, naturally occurring in several Sophora species, presents a compelling profile for drug development due to its significant pharmacological activities. This guide has detailed its primary botanical sources and provided a comparative overview of various extraction methodologies, from traditional solvent-based approaches to modern, efficient techniques like ultrasonic and enzyme-assisted extraction. The provided experimental protocols offer a practical foundation for researchers to isolate and study this promising alkaloid. Furthermore, the elucidation of its inhibitory effects on the NF-κB and MAPK signaling pathways provides a clear mechanistic basis for its observed anti-inflammatory properties. Continued research into optimizing extraction processes and further exploring its pharmacological potential is warranted to fully realize the therapeutic value of Sophocarpine.

References

In Vitro and In Vivo Biological Activities of Sophocarpine Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophocarpine, a quinolizidine alkaloid primarily isolated from plants of the Sophora genus, has a long history in traditional Chinese medicine. Modern pharmacological research has identified a wide spectrum of biological activities, positioning sophocarpine monohydrate as a compound of significant interest for drug discovery and development. This technical guide provides an in-depth overview of the in vitro and in vivo biological activities of this compound, with a focus on its anti-cancer, anti-inflammatory, analgesic, and antiviral properties. Detailed experimental protocols and a summary of quantitative data are presented to facilitate further research and application.

Anti-Cancer Activities

This compound has demonstrated potent anti-tumor effects across various cancer cell lines and in vivo models. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.

In Vitro Data

The cytotoxic effects of sophocarpine have been quantified in several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of sophocarpine required to inhibit 50% of cell growth, are summarized below.

Cell LineCancer TypeIC50 (µM)Reference
PC-3Prostate CancerNot explicitly quantified[1]
TSU-Pr1Prostate CancerNot explicitly quantified[2][3]
DU145Prostate CancerNot explicitly quantified[4]
PC3Prostate CancerNot explicitly quantified[4]
MKN45Gastric CancerNot explicitly quantified
BGC-823Gastric CancerNot explicitly quantified
LoVoColon CancerNot explicitly quantified

Note: While several studies confirm the dose-dependent inhibitory effect of sophocarpine on these cell lines, specific IC50 values were not consistently reported in the reviewed literature.

In Vivo Data

In animal models, sophocarpine has shown significant efficacy in reducing tumor growth.

Animal ModelCancer TypeTreatment RegimenTumor Growth InhibitionReference
Nude mice with PC-93 xenograftsProstate CancerNot specifiedSignificant reduction in tumor size and weight
Nude mice with colon cancer liver metastasisColon CancerIn combination with oxaliplatinAugmented inhibitory effect
Mice with transplanted tumors (S180, U14, Lio 1, W256, L 615)Various60 mg/kg qd×10 d (ig)31-56% inhibition
Signaling Pathways in Anti-Cancer Activity

Sophocarpine exerts its anti-cancer effects by modulating several key signaling pathways. The PI3K/AKT/mTOR pathway, often hyperactivated in cancer, is a primary target. By inhibiting this pathway, sophocarpine induces apoptosis and autophagy in cancer cells. Furthermore, it has been shown to regulate the AKT/GSK3β/β-catenin axis, which is crucial in inhibiting the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis.

Sophocarpine Sophocarpine PI3K PI3K Sophocarpine->PI3K inhibits Apoptosis Apoptosis Sophocarpine->Apoptosis Autophagy Autophagy Sophocarpine->Autophagy AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR GSK3b GSK3β AKT->GSK3b inhibits Proliferation Cell Proliferation mTOR->Proliferation bCatenin β-catenin GSK3b->bCatenin inhibits degradation Metastasis Metastasis (EMT) bCatenin->Metastasis

Sophocarpine's Anti-Cancer Signaling Pathways

Anti-Inflammatory and Analgesic Activities

This compound exhibits significant anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases and pain.

In Vitro Data

In cellular models of inflammation, sophocarpine effectively reduces the production of pro-inflammatory mediators.

Cell LineStimulantEffectConcentrationReference
RAW 264.7LPS↓ NO, TNF-α, IL-6 production50 and 100µg/ml
RAW 264.7LPS↓ TNF-α, IL-6 productionNot specified
In Vivo Data

Animal models of inflammation and pain have demonstrated the potent in vivo efficacy of sophocarpine.

Animal ModelConditionTreatment Regimen (mg/kg)EffectReference
RatsCarrageenan-induced paw edema15 and 30Dose-dependent reduction in edema
MiceXylene-induced ear edema20, 40, and 80Significant inhibition of edema
MiceAcetic acid-induced vascular permeation20 and 40Dose-dependent reduction in permeability
MiceAcetic acid-induced writhing40 and 80Dose-dependent inhibition of writhing
MiceHot plate test20, 40, and 80Prolonged foot-licking latency
RatsBalloon injury-induced intima hyperplasiaNot specifiedAttenuated increase in IL-6, IL-1β, MCP-1, NF-κB, TNF-α
Signaling Pathways in Anti-Inflammatory Activity

The anti-inflammatory effects of sophocarpine are mediated through the inhibition of the NF-κB and MAPK signaling pathways. In LPS-stimulated macrophages, sophocarpine suppresses the phosphorylation of p38 MAPK and JNK, leading to a decrease in the production of inflammatory cytokines.

LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK) TLR4->MAPK NFkB NF-κB TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) MAPK->Cytokines NFkB->Cytokines Sophocarpine Sophocarpine Sophocarpine->MAPK inhibits Sophocarpine->NFkB inhibits

Sophocarpine's Anti-Inflammatory Signaling

Antiviral Activities

Sophocarpine has shown promising antiviral activity, particularly against enterovirus 71 (EV71), the causative agent of hand, foot, and mouth disease.

In Vitro Data
VirusCell LineAssayIC50 / EC50Reference
Enterovirus 71 (EV71)VeroCPE Reduction350 µg/ml (IC50)
Human Herpesvirus 6 (HHV-6)Molt-3Not specifiedNot specified
Mechanism of Antiviral Action

Studies on EV71 have indicated that sophocarpine inhibits viral attachment and penetration into host cells. It also suppresses the replication of viral genomic RNA, suggesting a multi-pronged antiviral mechanism.

cluster_host Host Cell Receptor Host Cell Receptor Penetration Penetration Receptor->Penetration Replication Viral RNA Replication Infection Infection Replication->Infection Virus Enterovirus 71 Attachment Attachment Virus->Attachment Sophocarpine Sophocarpine Sophocarpine->Replication inhibits Sophocarpine->Attachment inhibits Sophocarpine->Penetration inhibits Attachment->Receptor Penetration->Replication

Antiviral Mechanism of Sophocarpine against EV71

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Assays

1. Cell Viability (MTT) Assay

  • Objective: To determine the cytotoxic effect of sophocarpine on cancer cells.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the supernatant and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

2. Western Blot Analysis

  • Objective: To analyze the expression levels of proteins in signaling pathways.

  • Procedure:

    • Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (e.g., anti-AKT, anti-p-AKT, anti-NF-κB) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

3. Wound Healing (Scratch) Assay

  • Objective: To assess the effect of sophocarpine on cancer cell migration.

  • Procedure:

    • Grow cells to a confluent monolayer in a 6-well plate.

    • Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

    • Wash with PBS to remove detached cells and add fresh medium with or without sophocarpine.

    • Capture images of the scratch at 0 and 24 hours.

    • Measure the width of the scratch and calculate the migration rate.

4. Transwell Invasion Assay

  • Objective: To evaluate the effect of sophocarpine on cancer cell invasion.

  • Procedure:

    • Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

    • Seed serum-starved cells in the upper chamber in serum-free medium containing sophocarpine.

    • Add medium with 10% FBS to the lower chamber as a chemoattractant.

    • Incubate for 24-48 hours.

    • Remove non-invading cells from the upper surface of the membrane.

    • Fix and stain the invading cells on the lower surface of the membrane with crystal violet.

    • Count the number of invaded cells under a microscope.

5. Apoptosis Assay (Flow Cytometry)

  • Objective: To quantify sophocarpine-induced apoptosis.

  • Procedure:

    • Treat cells with sophocarpine for the desired time.

    • Harvest and wash the cells with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes in the dark at room temperature.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

6. Antiviral Cytopathic Effect (CPE) Reduction Assay

  • Objective: To determine the antiviral activity of sophocarpine against EV71.

  • Procedure:

    • Seed Vero cells in a 96-well plate and grow to confluence.

    • Pre-treat the cells with serial dilutions of sophocarpine for 2 hours.

    • Infect the cells with EV71 at a specific multiplicity of infection (MOI).

    • Incubate the plate and observe for cytopathic effects daily.

    • After 72 hours, assess cell viability using a colorimetric method (e.g., MTT or crystal violet staining).

    • Calculate the 50% inhibitory concentration (IC50).

In Vivo Assays

1. Carrageenan-Induced Paw Edema in Rats

  • Objective: To evaluate the anti-inflammatory effect of sophocarpine in an acute inflammation model.

  • Procedure:

    • Administer sophocarpine (e.g., 15 and 30 mg/kg, i.p.) to rats.

    • After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

    • Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

    • Calculate the percentage of edema inhibition compared to the control group.

2. Acetic Acid-Induced Writhing Test in Mice

  • Objective: To assess the peripheral analgesic activity of sophocarpine.

  • Procedure:

    • Administer sophocarpine (e.g., 40 and 80 mg/kg, i.p.) to mice.

    • After 30 minutes, inject 0.1 mL/10g of 0.6% acetic acid solution intraperitoneally.

    • Immediately place the mice in an observation chamber and count the number of writhes (abdominal constrictions and stretching of hind limbs) for 15-20 minutes.

    • Calculate the percentage of inhibition of writhing.

3. Hot Plate Test in Mice

  • Objective: To evaluate the central analgesic activity of sophocarpine.

  • Procedure:

    • Administer sophocarpine (e.g., 20, 40, and 80 mg/kg, i.p.) to mice.

    • At various time points after administration (e.g., 30, 60, 90, 120 minutes), place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • Record the latency time for the mouse to show a pain response (e.g., licking a paw or jumping).

    • A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.

4. Castration-Resistant Prostate Cancer (CRPC) Xenograft Model

  • Objective: To evaluate the in vivo anti-tumor efficacy of sophocarpine against CRPC.

  • Procedure:

    • Surgically castrate male nude mice.

    • Subcutaneously inject CRPC cells (e.g., DU145 or PC3) into the flank of the castrated mice.

    • When tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer sophocarpine (at a predetermined dose and schedule) and vehicle control.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, excise and weigh the tumors.

cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays MTT MTT Assay (Cytotoxicity) WB Western Blot (Protein Expression) WH Wound Healing (Migration) TI Transwell Invasion (Invasion) FACS Flow Cytometry (Apoptosis) CPE CPE Reduction (Antiviral) CPEdema Carrageenan Paw Edema (Anti-inflammatory) AAW Acetic Acid Writhing (Analgesic) HP Hot Plate Test (Analgesic) Xenograft CRPC Xenograft (Anti-cancer) Sophocarpine This compound Biological Activities AntiCancer Anti-Cancer Sophocarpine->AntiCancer AntiInflammatory Anti-Inflammatory Sophocarpine->AntiInflammatory Analgesic Analgesic Sophocarpine->Analgesic Antiviral Antiviral Sophocarpine->Antiviral AntiCancer->MTT AntiCancer->WB AntiCancer->WH AntiCancer->TI AntiCancer->FACS AntiCancer->Xenograft AntiInflammatory->WB AntiInflammatory->CPEdema Analgesic->AAW Analgesic->HP Antiviral->CPE

Experimental Workflow for Sophocarpine Research

Conclusion

This compound is a promising natural compound with a broad range of pharmacological activities. Its demonstrated efficacy in preclinical models of cancer, inflammation, pain, and viral infections warrants further investigation. The detailed experimental protocols and summarized data in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the advancement of sophocarpine from a traditional remedy to a modern therapeutic agent. Future studies should focus on elucidating more precise molecular mechanisms, conducting comprehensive pharmacokinetic and toxicological profiling, and ultimately, translating these preclinical findings into clinical applications.

References

Comprehensive literature review of Sophocarpine monohydrate research.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophocarpine, a tetracyclic quinolizidine alkaloid, is a prominent bioactive compound isolated from plants of the Sophora genus, such as Sophora alopecuroides L. and Sophora flavescens Ait.[1][2] These plants have a long history of use in traditional Chinese medicine for treating a variety of ailments, including inflammation and viral infections.[1][3] Sophocarpine monohydrate (C₁₅H₂₂N₂O·H₂O) is a hydrated form of the compound.[4] Modern pharmacological research has validated many of its traditional uses and uncovered a wide spectrum of biological activities. Studies have demonstrated its anti-inflammatory, anticancer, antiviral, analgesic, and organ-protective effects. This technical guide provides a comprehensive review of the existing literature on sophocarpine, focusing on its pharmacological effects, mechanisms of action, pharmacokinetics, and the experimental methodologies used in its investigation.

Pharmacological Activities

Sophocarpine exhibits a diverse range of pharmacological effects, making it a compound of significant interest for drug development. Its activities are primarily attributed to its ability to modulate key signaling pathways involved in inflammation, cell proliferation, and viral replication.

Anti-inflammatory and Analgesic Effects

A substantial body of research highlights sophocarpine's potent anti-inflammatory properties. It has been shown to be effective in various models of inflammation, including rheumatoid arthritis, ulcerative colitis, acute lung injury, and dermatitis. The compound exerts these effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). It also suppresses the expression of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, studies have demonstrated its analgesic properties in both thermal and chemically induced pain models.

Anticancer Activity

Sophocarpine has demonstrated significant antitumor activity across various cancer cell lines. It can inhibit tumor cell proliferation, invasion, and migration, and induce apoptosis. The anticancer effects have been observed in models of prostate cancer, colon cancer, and gastric cancer. The underlying mechanisms involve the regulation of apoptotic signaling pathways and the modulation of pathways critical for cell survival and growth, such as the PI3K/AKT pathway.

Antiviral Activity

Sophocarpine has shown promising antiviral effects against a range of viruses. It is notably effective against hepatitis B virus (HBV), where it can reduce the levels of HBsAg, HBeAg, and HBV DNA. It also inhibits the replication of other viruses such as human herpesvirus 6 (HHV-6) and enterovirus 71 (EV71). Its antiviral mechanisms include inhibiting the attachment and penetration of the virus into host cells and suppressing the replication of viral genomic RNA.

Cardioprotective and Other Effects

Sophocarpine exhibits protective effects on the cardiovascular system. It has been shown to mitigate cardiac fibrosis, alleviate doxorubicin-induced heart injury, and protect against diabetic cardiomyopathy. These cardioprotective effects are linked to its anti-inflammatory and antioxidant properties, as well as its ability to modulate ion channels. Additionally, sophocarpine has demonstrated neuroprotective, hepatoprotective, and anti-diabetic effects in various preclinical models.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from various in vitro and in vivo studies on sophocarpine.

Table 1: In Vitro Efficacy of Sophocarpine
Assay Type Target/Cell Line Result (IC50 / Ki)
Antiviral ActivityEnterovirus 71 (EV71) in Vero cellsIC50: 350 µg/ml
CytotoxicityVero cellsCC50: 1,346 µg/ml
Ion Channel InhibitionhERG K+ channelsIC50: ~200 µM
Enzyme InhibitionCytochrome P450 3A4 (CYP3A4)IC50: 12.22 µM; Ki: 6.74 µM (noncompetitive)
Enzyme InhibitionCytochrome P450 2C9 (CYP2C9)IC50: 15.96 µM; Ki: 9.19 µM (competitive)
Table 2: In Vivo Analgesic and Anti-inflammatory Dosages of Sophocarpine
Animal Model Condition Dosage Effect
MouseAcetic acid-induced writhing40, 80 mg/kgDose-dependent inhibition of writhing
MouseXylene-induced ear edema20, 40, 80 mg/kgSignificant inhibition of edema
RatCarrageenan-induced paw edema15, 30 mg/kg (i.v.)Significant dose-dependent anti-inflammatory effect
MouseAcetic acid-induced vascular permeation20, 40 mg/kg (i.v.)Significant dose-dependent anti-inflammatory effect

Mechanism of Action: Key Signaling Pathways

Sophocarpine's diverse pharmacological effects stem from its ability to modulate multiple intracellular signaling pathways.

Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory effects of sophocarpine are largely mediated through the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), sophocarpine inhibits the phosphorylation of IκB, which prevents the activation and nuclear translocation of NF-κB. It also attenuates the phosphorylation of key MAPK proteins, including p38 and c-Jun NH2-terminal kinase (JNK). This dual inhibition leads to a significant reduction in the expression of downstream inflammatory mediators.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK_pathway MAPK Pathway TLR4->MAPK_pathway IKK IKK TLR4->IKK JNK JNK MAPK_pathway->JNK p38 p38 MAPK_pathway->p38 IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_IkB NF-κB IκB IkB->NFkB_IkB NFkB->NFkB_IkB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates Sophocarpine Sophocarpine Sophocarpine->JNK inhibits Sophocarpine->p38 inhibits Sophocarpine->IkB inhibits phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_nuc->Cytokines induces transcription

Caption: Sophocarpine's inhibition of NF-κB and MAPK pathways.
Modulation of PI3K/AKT/mTOR Pathway

The anticancer activity of sophocarpine is often linked to its modulation of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival, proliferation, and growth. By inhibiting this pathway, sophocarpine can suppress the growth of cancer cells and induce apoptosis. For instance, in gastric cancer cells, sophocarpine's effects were associated with the regulation of the PTEN/PI3K/AKT pathway. In castration-resistant prostate cancer, it was found to suppress tumor progression by antagonizing the PI3K/AKT/mTOR pathway.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates Sophocarpine Sophocarpine Sophocarpine->PI3K inhibits AKT AKT Sophocarpine->AKT inhibits PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits PTEN PTEN PTEN->PI3K inhibits

Caption: Sophocarpine's inhibition of the PI3K/AKT/mTOR pathway.

Pharmacokinetics

Pharmacokinetic studies have shown that the distribution of sophocarpine in the body follows a two-compartment model. It can be detected in various tissues but has a relatively short half-life. One study in rabbits showed that after oral administration, sophocarpine was absorbed and eliminated faster than a related alkaloid, sophoridine. In vitro studies using human liver microsomes have indicated that sophocarpine can inhibit CYP3A4 and CYP2C9 enzymes, suggesting a potential for drug-drug interactions with substances metabolized by these enzymes.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Anti-inflammatory Assay (LPS-induced RAW 264.7 cells)

This protocol is based on methodologies frequently cited for testing the anti-inflammatory effects of sophocarpine.

  • Cell Culture : RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cytotoxicity Assay : To determine a non-toxic concentration range, cells are seeded in a 96-well plate and treated with various concentrations of sophocarpine for 24 hours. Cell viability is then assessed using an MTT assay.

  • Inflammatory Stimulation : Cells are pre-treated with non-toxic concentrations of sophocarpine for 1-2 hours.

  • LPS Challenge : Lipopolysaccharide (LPS, typically 1 µg/mL) is added to the wells (excluding the control group) to induce an inflammatory response. The cells are incubated for a specified period (e.g., 24 hours).

  • Quantification of Inflammatory Mediators :

    • Nitric Oxide (NO) : The concentration of nitrite in the culture supernatant is measured using the Griess reagent.

    • Cytokines (TNF-α, IL-6) : Levels of cytokines in the supernatant are quantified using ELISA kits according to the manufacturer's instructions.

  • Western Blot Analysis : To analyze the effect on signaling pathways, cell lysates are collected. Proteins (e.g., p-p38, p-JNK, p-IκBα, iNOS, COX-2) are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with specific primary and secondary antibodies for detection.

A 1. Culture RAW 264.7 Cells B 2. Seed Cells in 96-well Plates A->B C 3. Pre-treat with Sophocarpine B->C D 4. Add LPS (1 µg/mL) to Induce Inflammation C->D E 5. Incubate for 24 hours D->E F 6. Collect Supernatant E->F G 7. Lyse Cells E->G H Measure NO (Griess Assay) F->H I Measure Cytokines (ELISA) F->I J Analyze Proteins (Western Blot) G->J

Caption: Experimental workflow for in vitro anti-inflammatory assay.
In Vivo Anticancer Assay (Xenograft Mouse Model)

This protocol is a generalized representation of studies investigating the in vivo antitumor effects of sophocarpine.

  • Cell Preparation : A suitable human cancer cell line (e.g., prostate cancer PC-3 cells) is cultured and harvested.

  • Animal Model : Male nude mice (e.g., BALB/c nude mice, 4-6 weeks old) are used.

  • Tumor Implantation : A suspension of cancer cells (e.g., 1 x 10⁶ cells in PBS) is injected subcutaneously into the flank of each mouse.

  • Tumor Growth : Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).

  • Treatment : Mice are randomly assigned to a control group (vehicle) and treatment groups. Sophocarpine is administered (e.g., intraperitoneally or orally) at various doses daily or on a set schedule for a specific period (e.g., 2-4 weeks).

  • Monitoring : Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is often calculated using the formula: (length × width²) / 2.

  • Endpoint Analysis : At the end of the study, mice are euthanized. Tumors are excised, weighed, and may be used for further analysis (e.g., histology, immunohistochemistry, or Western blot) to examine markers of proliferation and apoptosis (e.g., Ki-67, Bax, Bcl-2).

Toxicity

While sophocarpine shows significant therapeutic potential, it is essential to consider its toxicity. The distribution of sophocarpine is widespread in tissues, but it also has a short half-life, which may mitigate some toxic effects. However, reports on its safety and toxicity are limited. Some studies in zebrafish embryos have indicated potential neurotoxicity and cardiotoxicity, associated with disruptions in calcium homeostasis and oxidative stress. The LD50 in mice via intravenous injection has been reported as 63.94 mg/kg. Further comprehensive toxicity and safety assessments are required to fully establish its therapeutic window.

Conclusion and Future Directions

This compound is a multifaceted natural compound with a robust profile of pharmacological activities, including well-documented anti-inflammatory, anticancer, and antiviral effects. Its mechanisms of action are rooted in the modulation of critical signaling pathways like NF-κB, MAPK, and PI3K/AKT. While preclinical data are promising, the transition to clinical application requires further rigorous investigation. Future research should focus on comprehensive toxicity studies, elucidation of its metabolic fate, and well-designed clinical trials to confirm its efficacy and safety in humans. The potential for drug-drug interactions via CYP enzyme inhibition also warrants further clinical evaluation. The continued exploration of sophocarpine and its derivatives could lead to the development of novel therapeutic agents for a range of diseases.

References

Early-Stage Discovery and Preclinical Profile of Sophocarpine Monohydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophocarpine, a quinolizidine alkaloid primarily derived from plants of the Sophora genus, has a long history in traditional Chinese medicine.[1][2] Modern pharmacological research has identified Sophocarpine monohydrate as a compound with a wide spectrum of biological activities, positioning it as a promising candidate for further drug development.[1][2] Preclinical studies have demonstrated its potential anti-inflammatory, anticancer, antiviral, analgesic, and organ-protective effects.[1] These therapeutic potentials are attributed to its ability to modulate various critical signaling pathways, including NF-κB, MAPK, and PI3K/AKT. This technical guide provides an in-depth overview of the early-stage discovery and preclinical findings for this compound, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key cellular mechanisms and workflows.

Pharmacological Activities and Quantitative Data

The preclinical efficacy of Sophocarpine has been evaluated across various in vitro and in vivo models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Anti-Cancer Activity of Sophocarpine
Cell LineCancer TypeAssayEndpointResultReference(s)
A549Lung CancerMTT AssayIC503.68 mM
PC93, TSU-Pr1Prostate CancerCytotoxicity AssayCell ProliferationMarked inhibition in a concentration and time-dependent manner
LoVoColon CancerProliferation, Invasion, Migration AssaysEnhancement of Oxaliplatin effectsSophocarpine enhanced the inhibitory effects of oxaliplatin
MKN45, BGC-823Gastric CancerGrowth Inhibition AssayCell Cycle Arrest, ApoptosisDose-dependent inhibition
DU145, PC3Castration-Resistant Prostate CancerCCK-8, Colony FormationProliferationSuppression of proliferation
Table 2: In Vivo Anti-Inflammatory and Analgesic Effects of Sophocarpine
Animal ModelConditionDosing (Sophocarpine)EndpointResultReference(s)
MiceAcetic Acid-Induced Writhing40, 80 mg/kgInhibition of WrithingDose-dependent inhibition (P < 0.05; P < 0.001)
MiceFormalin-Induced Pain80 mg/kgReduction in Pain ResponseSignificant reduction (P < 0.05)
MiceHot Plate Test20, 40, 80 mg/kgIncreased Pain ThresholdSignificant prolongation of foot-licking latency (all P < 0.05)
MiceXylene-Induced Ear Edema20, 40, 80 mg/kgInhibition of EdemaSignificant inhibition (P < 0.01; P < 0.001; P < 0.001)
RatsCarrageenan-Induced Paw Edema15, 30 mg/kg (i.v.)Reduction in EdemaSignificant dose-dependent anti-inflammatory effect
Table 3: In Vitro Anti-Inflammatory and Antiviral Effects of Sophocarpine
Cell Line/VirusConditionDosing (Sophocarpine)EndpointResultReference(s)
RAW 264.7LPS-Induced Inflammation50, 100 µg/mlNO, TNF-α, IL-6 ProductionSuppression of pro-inflammatory mediators
Vero CellsEnterovirus 71 (EV71) Infection-IC50350 µg/ml
Vero CellsEnterovirus 71 (EV71) Infection-50% Cytotoxicity Concentration (CC50)1,346 µg/ml

Key Signaling Pathways Modulated by Sophocarpine

Sophocarpine exerts its diverse pharmacological effects by modulating several key intracellular signaling pathways.

Anti-Inflammatory Signaling

Sophocarpine has been shown to mitigate inflammatory responses by inhibiting the NF-κB and MAPK signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, Sophocarpine suppresses the production of pro-inflammatory cytokines such as TNF-α and IL-6. This is achieved by preventing the phosphorylation of IκB, which in turn inhibits the activation of NF-κB. Additionally, it attenuates the phosphorylation of p38 MAPK and JNK, further contributing to its anti-inflammatory effects.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK MAPKKs MAPKKs TAK1->MAPKKs IκB IκB IKK->IκB NFκB NF-κB IκB->NFκB Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) NFκB->Inflammation p38_JNK p38/JNK MAPKKs->p38_JNK p38_JNK->Inflammation Sophocarpine Sophocarpine Sophocarpine->IKK Sophocarpine->p38_JNK

Sophocarpine's anti-inflammatory mechanism.
Anti-Cancer Signaling

The anti-tumor activities of Sophocarpine are mediated through the modulation of multiple signaling pathways, including the PI3K/AKT/mTOR pathway. In castration-resistant prostate cancer cells, Sophocarpine has been shown to suppress proliferation, migration, and invasion while promoting apoptosis by inactivating the PI3K/AKT/mTOR signaling cascade.

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Sophocarpine Sophocarpine Sophocarpine->PI3K

Sophocarpine's anti-cancer mechanism.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the preclinical evaluation of Sophocarpine.

In Vitro Assays

This assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of complete culture medium.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of Sophocarpine and a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

  • Cell Culture and Treatment: Grow cells on coverslips or in a 96-well plate and treat with Sophocarpine to induce apoptosis.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Subsequently, permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing Terminal deoxynucleotidyl Transferase (TdT) and a labeled dUTP (e.g., BrdUTP or a fluorescently labeled dUTP), for 60 minutes at 37°C in a humidified chamber.

  • Detection: If using an indirectly labeled dUTP, incubate with a corresponding labeled antibody (e.g., a fluorescently-labeled anti-BrdU antibody).

  • Counterstaining: Stain the cell nuclei with a DNA stain such as DAPI or Hoechst 33342.

  • Imaging and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence. Quantify the percentage of TUNEL-positive cells.

This assay measures the collective migration of a sheet of cells.

  • Cell Seeding: Plate cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.

  • Creating the "Wound": Use a sterile pipette tip to create a linear scratch in the cell monolayer.

  • Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing different concentrations of Sophocarpine or a vehicle control.

  • Imaging: Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a phase-contrast microscope.

  • Data Analysis: Measure the width of the scratch at different points for each time point. Calculate the percentage of wound closure relative to the initial scratch area.

G Start Start Seed Seed cells to confluency Start->Seed Scratch Create scratch with pipette tip Seed->Scratch Wash Wash to remove displaced cells Scratch->Wash Treat Add medium with Sophocarpine Wash->Treat Image0 Image at T=0 Treat->Image0 Incubate Incubate for 24-48h Image0->Incubate ImageFinal Image at T=final Incubate->ImageFinal Analyze Analyze wound closure ImageFinal->Analyze End End Analyze->End

Wound healing assay workflow.

This assay evaluates the ability of cells to invade through an extracellular matrix barrier.

  • Chamber Preparation: Coat the upper surface of a Transwell insert (typically with an 8 µm pore size membrane) with a layer of Matrigel or another basement membrane extract.

  • Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed the cells into the upper chamber of the coated Transwell insert.

  • Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

  • Incubation: Incubate the plate for 24-48 hours at 37°C to allow for cell invasion.

  • Removal of Non-Invading Cells: Carefully remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol or another suitable fixative. Stain the cells with a dye such as crystal violet.

  • Imaging and Quantification: Take images of the stained cells using a microscope. Count the number of invaded cells in several random fields to determine the average number of invading cells per field.

In Vivo Assays

This model is used to assess the anti-tumor efficacy of a compound in a living organism.

  • Cell Preparation: Harvest cancer cells during their logarithmic growth phase and resuspend them in a suitable medium or PBS, often mixed with Matrigel to enhance tumor formation.

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice), typically 4-6 weeks old.

  • Tumor Cell Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1-5 x 106 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure the tumor dimensions with calipers and calculate the tumor volume using the formula: Volume = (width2 x length) / 2.

  • Compound Administration: Once the tumors reach a palpable size (e.g., 50-100 mm3), randomly assign the mice to treatment groups (vehicle control and Sophocarpine at various doses). Administer the treatment via the desired route (e.g., intraperitoneal, oral gavage) for a specified duration.

  • Endpoint Analysis: At the end of the study, euthanize the mice, and excise the tumors. Measure the final tumor weight and volume. The tumors can be further processed for histological or molecular analysis.

G Start Start PrepareCells Prepare tumor cell suspension Start->PrepareCells Inject Subcutaneous injection into nude mice PrepareCells->Inject Monitor Monitor tumor growth Inject->Monitor Group Randomize into treatment groups Monitor->Group Treat Administer Sophocarpine or vehicle Group->Treat Measure Measure tumor volume and body weight Treat->Measure Measure->Treat Endpoint Endpoint: Excise and weigh tumors Measure->Endpoint End End Endpoint->End

Xenograft tumor model workflow.

This is a widely used model of acute inflammation.

  • Animal Model: Use rats or mice of a specific strain and weight.

  • Compound Administration: Administer Sophocarpine or a vehicle control at various doses, typically via intraperitoneal or oral routes, at a set time before carrageenan injection.

  • Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at several time points after (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the increase in paw volume for each animal at each time point. Determine the percentage of inhibition of edema in the treated groups compared to the control group.

This is a model of visceral pain used to screen for analgesic activity.

  • Animal Model: Typically, mice are used for this assay.

  • Compound Administration: Administer Sophocarpine, a vehicle control, or a standard analgesic (e.g., aspirin) via the desired route (e.g., oral, intraperitoneal) at a specified time before the acetic acid injection.

  • Induction of Writhing: Inject a 0.6-0.7% solution of acetic acid intraperitoneally into each mouse.

  • Observation: Immediately after the injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of the hind limbs) over a set period (e.g., 15-20 minutes), usually starting 5 minutes after the acetic acid injection.

  • Data Analysis: Calculate the mean number of writhes for each group and determine the percentage of inhibition of writhing in the treated groups compared to the control group.

Conclusion

The early-stage and preclinical data for this compound strongly suggest its potential as a therapeutic agent for a variety of diseases, particularly those with inflammatory and cancerous etiologies. Its multifaceted mechanism of action, involving the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/AKT, provides a solid foundation for its further development. The quantitative data from in vitro and in vivo studies demonstrate its potency and efficacy in relevant disease models. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and validation of Sophocarpine's therapeutic potential. Further research, including comprehensive pharmacokinetic and toxicology studies, is warranted to advance this promising natural compound towards clinical application.

References

The Intricate Dance of Cellular Signaling: A Technical Guide to the Biochemical Pathways Modulated by Sophocarpine Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sophocarpine monohydrate, a quinolizidine alkaloid extracted from the medicinal plant Sophora alopecuroides, has garnered significant attention in the scientific community for its potent anti-tumor, anti-inflammatory, and antiviral properties. This technical guide delves into the core biochemical pathways modulated by sophocarpine treatment, providing a comprehensive overview of its mechanism of action. Through a synthesis of current research, this document outlines the key signaling cascades affected by sophocarpine, presents quantitative data in structured tables for comparative analysis, details relevant experimental methodologies, and visualizes these complex interactions through signaling pathway diagrams.

Core Signaling Pathways Modulated by Sophocarpine

Sophocarpine exerts its therapeutic effects by intervening in several critical cellular signaling pathways, primarily impacting cell proliferation, apoptosis, and inflammation. The most extensively documented pathways include the PI3K/Akt/mTOR pathway, the apoptosis signaling cascade, and the NF-κB signaling pathway.

The PI3K/Akt/mTOR Pathway: A Central Hub for Cell Growth and Survival

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that governs cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many cancers. Sophocarpine has been shown to be a potent inhibitor of this pathway in various cancer models.[1][2]

Sophocarpine's inhibitory action on the PI3K/Akt/mTOR pathway is often initiated by the upregulation of Phosphatase and Tensin Homolog (PTEN), a tumor suppressor protein.[1] PTEN dephosphorylates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a key second messenger that activates Akt. By increasing PTEN expression, sophocarpine effectively reduces the levels of phosphorylated Akt (p-Akt), thereby attenuating downstream signaling.[1] The inactivation of Akt, in turn, leads to the dephosphorylation and activation of its downstream targets, including mTOR.[2] The suppression of this pathway ultimately leads to decreased cell proliferation and survival in cancer cells.

// Nodes Sophocarpine [label="Sophocarpine", fillcolor="#FBBC05", fontcolor="#202124"]; PTEN [label="PTEN", fillcolor="#34A853", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4"]; PIP3 [label="PIP3", fillcolor="#F1F3F4"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pAkt [label="p-Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\n Proliferation", shape=ellipse, fillcolor="#F1F3F4"]; ApoptosisInhibition [label="Inhibition of\n Apoptosis", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Sophocarpine -> PTEN [label="Upregulates", color="#34A853"]; PTEN -> PIP3 [label="Dephosphorylates", arrowhead=tee, color="#EA4335"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=invis]; PIP3 -> pAkt [label="Activates"]; Akt -> pAkt [style=invis]; pAkt -> mTOR [label="Activates"]; mTOR -> CellGrowth; mTOR -> ApoptosisInhibition;

// Invisible edges for layout {rank=same; PI3K; PTEN} {rank=same; PIP2; PIP3} {rank=same; Akt; pAkt} } Caption: Sophocarpine inhibits the PI3K/Akt/mTOR signaling pathway.

Induction of Apoptosis: The Programmed Cell Death Cascade

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. Cancer cells often evade apoptosis, leading to uncontrolled proliferation. Sophocarpine has been demonstrated to induce apoptosis in various cancer cell lines through the modulation of key apoptosis-related proteins.

The mechanism of sophocarpine-induced apoptosis involves the regulation of the Bcl-2 family of proteins. Sophocarpine treatment leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.

// Nodes Sophocarpine [label="Sophocarpine", fillcolor="#FBBC05", fontcolor="#202124"]; Bcl2 [label="Bcl-2\n(Anti-apoptotic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bax [label="Bax\n(Pro-apoptotic)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mitochondrion [label="Mitochondrion", shape=ellipse, fillcolor="#F1F3F4"]; CytochromeC [label="Cytochrome c", fillcolor="#F1F3F4"]; Caspases [label="Caspase Cascade", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Sophocarpine -> Bcl2 [label="Downregulates", arrowhead=tee, color="#EA4335"]; Sophocarpine -> Bax [label="Upregulates", color="#34A853"]; Bcl2 -> Mitochondrion [arrowhead=tee, label="Inhibits\ncytochrome c\nrelease"]; Bax -> Mitochondrion [label="Promotes\ncytochrome c\nrelease"]; Mitochondrion -> CytochromeC [label="Release"]; CytochromeC -> Caspases [label="Activates"]; Caspases -> Apoptosis; } Caption: Sophocarpine induces apoptosis via the mitochondrial pathway.

Attenuation of Inflammatory Responses: The NF-κB Signaling Pathway

Chronic inflammation is a known driver of tumorigenesis. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Sophocarpine has demonstrated potent anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

Sophocarpine's anti-inflammatory mechanism involves the suppression of the phosphorylation and subsequent degradation of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. By preventing IκBα degradation, sophocarpine blocks the nuclear translocation of NF-κB, thereby inhibiting the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.

// Nodes InflammatoryStimuli [label="Inflammatory Stimuli\n(e.g., LPS)", shape=ellipse, fillcolor="#F1F3F4"]; Sophocarpine [label="Sophocarpine", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK Complex", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IkBa [label="IκBα", fillcolor="#F1F3F4"]; NFkB [label="NF-κB", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFkB_IkBa [label="NF-κB/IκBα\nComplex", fillcolor="#F1F3F4"]; Nucleus [label="Nucleus", shape=septagon, fillcolor="#F1F3F4"]; GeneExpression [label="Pro-inflammatory\nGene Expression\n(TNF-α, IL-6)", shape=ellipse, fillcolor="#F1F3F4"];

// Edges InflammatoryStimuli -> IKK [label="Activates"]; Sophocarpine -> IKK [label="Inhibits", arrowhead=tee, color="#EA4335"]; IKK -> IkBa [label="Phosphorylates"]; IkBa -> NFkB_IkBa [style=invis]; NFkB_IkBa -> NFkB [label="IκBα degradation,\nNF-κB release"]; NFkB -> Nucleus [label="Translocation"]; Nucleus -> GeneExpression [label="Transcription"];

// Invisible edges for layout {rank=same; IKK; IkBa} } Caption: Sophocarpine inhibits the NF-κB inflammatory pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound treatment.

Table 1: IC50 Values of Sophocarpine in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
DU145Castration-Resistant Prostate Cancer277.69
PC3Castration-Resistant Prostate Cancer174.41
A549Lung Cancer~4000 (4 mM)
U251GlioblastomaNot explicitly stated, effective at 2 mM
C6GlioblastomaNot explicitly stated, effective at 2 mM

Table 2: Quantitative Effects of Sophocarpine on Protein Expression

ProteinCell Line/ModelTreatment ConcentrationChange in ExpressionReference
p-AktDU145, PC3200 µMDecreased
p-mTORDU145, PC3200 µMDecreased
PI3KDU145, PC3200 µMDecreased
PTENU2512 mMUpregulated
p-AktU2512 mMDecreased
Bcl-2U2512 mMDownregulated
Cleaved Caspase-3U2512 mMUpregulated
p53U2512 mMUpregulated

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the effects of sophocarpine.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of sophocarpine on cancer cells and to calculate the IC50 value.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert MTT into purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against the log of the drug concentration.

// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; SeedCells [label="Seed cells in 96-well plate"]; Incubate1 [label="Incubate overnight"]; Treat [label="Treat with Sophocarpine\n(various concentrations & times)"]; Incubate2 [label="Incubate for treatment period"]; AddMTT [label="Add MTT solution"]; Incubate3 [label="Incubate for formazan formation"]; AddSolubilizer [label="Add solubilization solution"]; Measure [label="Measure absorbance"]; Analyze [label="Analyze data & calculate IC50"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> SeedCells; SeedCells -> Incubate1; Incubate1 -> Treat; Treat -> Incubate2; Incubate2 -> AddMTT; AddMTT -> Incubate3; Incubate3 -> AddSolubilizer; AddSolubilizer -> Measure; Measure -> Analyze; Analyze -> End; } Caption: Workflow for a typical MTT cell viability assay.

Western Blot Analysis

Objective: To detect and quantify the expression levels of specific proteins in the signaling pathways affected by sophocarpine.

Protocol:

  • Cell Lysis: Cells treated with sophocarpine are lysed to extract total proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is blocked with a blocking buffer (e.g., non-fat milk or BSA) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., anti-p-Akt, anti-Bax).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

  • Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Densitometry Analysis: The intensity of the bands is quantified to determine the relative protein expression levels, often normalized to a loading control (e.g., GAPDH or β-actin).

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic and necrotic cells after sophocarpine treatment.

Protocol:

  • Cell Treatment: Cells are treated with sophocarpine for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected.

  • Staining: Cells are washed and then stained with Annexin V-FITC and Propidium Iodide (PI) in a binding buffer. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of necrotic cells with compromised membranes.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer.

  • Data Analysis: The cell population is gated into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

In Vivo Xenograft Model

Objective: To evaluate the anti-tumor efficacy of sophocarpine in a living organism.

Protocol:

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used.

  • Tumor Cell Implantation: Human cancer cells (e.g., U251 glioblastoma cells) are subcutaneously or orthotopically injected into the mice to establish tumors.

  • Tumor Growth Monitoring: Tumor volume is measured regularly.

  • Drug Administration: Once the tumors reach a certain size, the mice are randomly assigned to treatment and control groups. The treatment group receives sophocarpine (e.g., intraperitoneal injection), while the control group receives a vehicle.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

This compound is a promising natural compound with multifaceted anti-cancer properties. Its ability to modulate key cellular signaling pathways, including the PI3K/Akt/mTOR, apoptosis, and NF-κB pathways, underscores its therapeutic potential. This technical guide provides a foundational understanding of the biochemical mechanisms underlying the effects of sophocarpine, offering valuable insights for researchers and drug development professionals. Further investigation into the intricate molecular interactions and the potential for combination therapies will be crucial in translating the promising preclinical findings of sophocarpine into effective clinical applications.

References

An In-depth Technical Guide to the Identification and Validation of Molecular Targets for Sophocarpine Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophocarpine, a quinolizidine alkaloid derived from plants of the Sophora genus, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] This technical guide provides a comprehensive overview of the identified molecular targets of sophocarpine monohydrate, the signaling pathways it modulates, and the experimental methodologies employed for its validation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Sophocarpine has demonstrated a wide array of biological effects, including anti-inflammatory, antiviral, anticancer, and organ-protective properties.[2] These effects are attributed to its ability to interact with various molecular targets and modulate key signaling cascades within the cell.[1] Understanding these molecular interactions is crucial for elucidating its mechanism of action and for the development of novel therapeutic strategies.

Identified Molecular Targets and Associated Signaling Pathways

Sophocarpine exerts its pharmacological effects by modulating multiple signaling pathways implicated in various diseases. The primary molecular targets and pathways are summarized below.

Key Signaling Pathways Modulated by Sophocarpine:
  • NF-κB Signaling Pathway: A central regulator of inflammation, immunity, cell proliferation, and apoptosis. Sophocarpine has been shown to inhibit the activation of NF-κB, a key mechanism underlying its anti-inflammatory effects.[3][4]

  • MAPK Signaling Pathway: This pathway is involved in cellular responses to a variety of stimuli and regulates processes such as cell proliferation, differentiation, and apoptosis. Sophocarpine can attenuate the phosphorylation of p38 MAPK and JNK, contributing to its anti-inflammatory and anti-cancer activities.

  • PI3K/AKT/mTOR Signaling Pathway: A critical pathway in regulating cell growth, survival, and metabolism. Sophocarpine has been found to inactivate this pathway, which is a key mechanism for its anti-tumor effects, particularly in castration-resistant prostate cancer.

  • AMPK Signaling Pathway: An essential energy sensor that plays a role in cellular metabolism. Modulation of this pathway by sophocarpine contributes to its diverse pharmacological effects.

  • Nrf2/HO-1 Signaling Pathway: This pathway is a major regulator of cellular defense against oxidative stress. Sophocarpine can activate this pathway, leading to decreased apoptosis and oxidative stress.

  • Potassium Channels: Sophocarpine is a potent blocker of HERG K+ channels, which is relevant to its anti-arrhythmic properties.

Quantitative Data on Sophocarpine's Activity

The following tables summarize the quantitative data from various studies, highlighting the efficacy of sophocarpine in modulating its molecular targets.

Target/Assay Cell Line/Model Concentration/Dose Observed Effect Reference
HERG K+ Channels-IC50: ~200 mMPotent blocker
TNF-α ProductionRAW264.7 cells & murine primary macrophages-Inhibition
IL-6 ProductionRAW264.7 cells & murine primary macrophages-Inhibition
NO ProductionLPS-stimulated RAW 264.7 cells50 and 100μg/mlSuppression
Cell ViabilityRAW 264.7 cellsUp to 800μg/mlInhibition
HHV-6 ReplicationMolt-3 cells-Inhibition
Tumor GrowthColon26 adenocarcinoma xenograft BALB/c mice50 mg/kg/dNo inhibition
Cachexia SymptomsColon26 adenocarcinoma xenograft BALB/c mice50 mg/kg/dAttenuation
ProliferationCastration-resistant prostate cancer (CRPC) cells-Suppression
Migration and InvasionCastration-resistant prostate cancer (CRPC) cells-Reduction
Apoptosis RateCastration-resistant prostate cancer (CRPC) cells-Increased
Tumor Weight and VolumeXenografted tumor model of nude mice (CRPC)-Decreased

Experimental Protocols for Target Validation

The following are detailed methodologies for key experiments commonly used in the identification and validation of sophocarpine's molecular targets.

Cell Culture and Treatment
  • Cell Lines: A variety of cell lines are used depending on the research question, such as RAW 264.7 murine macrophages for inflammation studies, castration-resistant prostate cancer (CRPC) cells for cancer studies, and A549 cells for lung injury models.

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are treated with varying concentrations of this compound for specific durations. A vehicle control (e.g., DMSO) is always included. For inflammation studies, cells are often co-treated with an inflammatory stimulus like lipopolysaccharide (LPS).

Western Blot Analysis

Western blotting is used to determine the protein levels of molecules involved in signaling pathways.

  • Protein Extraction: Nuclear and cytoplasmic proteins are extracted using appropriate reagents. The total protein concentration is determined using a protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and then transferred to a polyvinylidene fluoride (PVDF) membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with a solution like 5% non-fat milk to prevent non-specific antibody binding. It is then incubated with primary antibodies against the target proteins (e.g., p65, IκB, p-p38, p-JNK, PI3K, AKT, mTOR) overnight at 4°C.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is employed to measure the levels of proinflammatory cytokines.

  • Sample Collection: Cell culture supernatants or serum from animal models are collected.

  • Assay Procedure: The levels of cytokines such as TNF-α, IL-6, and IL-1β are measured using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: The concentration of each cytokine is determined by comparing the optical density of the samples to a standard curve.

Cell Viability and Proliferation Assays

These assays are used to assess the cytotoxic and anti-proliferative effects of sophocarpine.

  • MTT or CCK-8 Assay: Cells are seeded in 96-well plates and treated with different concentrations of sophocarpine. After the treatment period, MTT or CCK-8 reagent is added to the wells. The absorbance is measured at a specific wavelength to determine the percentage of viable cells.

  • Wound Healing and Transwell Invasion Assays: These assays are performed to analyze cell migration and invasion abilities, particularly in cancer research.

Animal Models

In vivo studies are crucial for validating the therapeutic potential of sophocarpine.

  • Model Induction: Various animal models are used, such as LPS-induced acute lung injury in mice or xenografted tumor models in nude mice.

  • Treatment Administration: Sophocarpine is administered to the animals, typically via intravenous injection or oral gavage.

  • Outcome Measures: The effects of sophocarpine are evaluated by measuring various parameters, including survival rates, histopathological changes, tumor volume and weight, and levels of inflammatory markers in tissues and serum.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by sophocarpine and a general experimental workflow for target validation.

Sophocarpine's Inhibition of the NF-κB Signaling Pathway

NFkB_Pathway Sophocarpine Sophocarpine IKK IKK Sophocarpine->IKK Inhibits IkB IkB Sophocarpine->IkB Prevents Phosphorylation LPS LPS TLR4 TLR4 LPS->TLR4 Activates TLR4->IKK Activates IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Cytokines Proinflammatory_Cytokines Nucleus->Proinflammatory_Cytokines Induces Transcription of

Caption: Sophocarpine inhibits NF-κB activation by preventing IκB phosphorylation.

Sophocarpine's Modulation of the MAPK Signaling Pathway

MAPK_Pathway Sophocarpine Sophocarpine p38 p38 Sophocarpine->p38 Inhibits Phosphorylation JNK JNK Sophocarpine->JNK Inhibits Phosphorylation Stimuli Stimuli MAPKKK MAPKKK Stimuli->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPKK->p38 MAPKK->JNK Erk12 Erk12 MAPKK->Erk12 Downstream_Effects Inflammation, Apoptosis p38->Downstream_Effects JNK->Downstream_Effects

Caption: Sophocarpine attenuates p38 and JNK phosphorylation in the MAPK pathway.

Sophocarpine's Antagonism of the PI3K/AKT/mTOR Signaling Pathway

PI3K_AKT_Pathway Sophocarpine Sophocarpine PI3K PI3K Sophocarpine->PI3K Inactivates AKT AKT Sophocarpine->AKT Inactivates mTOR mTOR Sophocarpine->mTOR Inactivates Growth_Factors Growth_Factors Receptor Receptor Growth_Factors->Receptor Receptor->PI3K PI3K->AKT Activates AKT->mTOR Activates Cell_Growth_Survival Cell Growth, Proliferation, Survival mTOR->Cell_Growth_Survival

Caption: Sophocarpine inhibits the PI3K/AKT/mTOR pathway, suppressing tumor progression.

General Experimental Workflow for Target Validation

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture & Treatment Biochemical_Assays Biochemical Assays (ELISA, Western Blot) Cell_Culture->Biochemical_Assays Cellular_Assays Cellular Assays (Viability, Apoptosis, Migration) Cell_Culture->Cellular_Assays Animal_Model Animal Model Development Biochemical_Assays->Animal_Model Promising results lead to Cellular_Assays->Animal_Model Treatment Sophocarpine Administration Animal_Model->Treatment Analysis Histopathological & Biochemical Analysis Treatment->Analysis

Caption: A typical workflow for validating the molecular targets of sophocarpine.

Conclusion

This compound is a promising natural compound with a wide range of pharmacological activities, attributed to its modulation of multiple key signaling pathways, including NF-κB, MAPK, and PI3K/AKT. The experimental evidence to date strongly supports its potential as a therapeutic agent for various diseases, including inflammatory conditions and cancer. This technical guide provides a foundational understanding of the molecular targets of sophocarpine and the methodologies used for their validation. Further research is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.

References

Sophocarpine Monohydrate: A Deep Dive into its Modulation of Cellular Signaling and Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophocarpine, a quinolizidine alkaloid derived from the herb Sophora alopecuroides, has garnered significant attention for its diverse pharmacological activities, including potent anti-inflammatory and anti-cancer effects. This technical guide delves into the molecular mechanisms underpinning these effects, focusing on the intricate role of sophocarpine monohydrate in modulating key cell signaling pathways and regulating gene expression. Through a comprehensive review of preclinical studies, this document provides a detailed overview of its interactions with the NF-κB, PI3K/Akt, and MAPK signaling cascades. This guide is intended to serve as a valuable resource for researchers and professionals in drug development, offering in-depth insights into the therapeutic potential of sophocarpine and providing detailed experimental methodologies for future investigations.

Introduction

Sophocarpine is a natural tetracyclic quinolizidine alkaloid that has been extensively studied for its wide range of pharmacological properties. Its demonstrated anti-inflammatory, antiviral, and antitumor activities have positioned it as a promising candidate for further therapeutic development.[1][2] The primary mechanism of action for sophocarpine's diverse effects lies in its ability to interfere with multiple intracellular signaling pathways, thereby influencing cell proliferation, apoptosis, inflammation, and metastasis.[3][4] This guide provides a technical overview of the current understanding of sophocarpine's role in cell signaling and gene regulation, with a focus on pathways critical to cancer and inflammatory diseases.

Modulation of Key Signaling Pathways

Sophocarpine exerts its biological effects by modulating several critical intracellular signaling pathways. The most extensively studied of these are the NF-κB, PI3K/Akt, and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response and plays a crucial role in cell survival and proliferation. In numerous pathological conditions, including chronic inflammation and cancer, the NF-κB pathway is constitutively active. Sophocarpine has been shown to be a potent inhibitor of this pathway.[1]

Sophocarpine's inhibitory action on the NF-κB pathway is multifaceted. It has been observed to prevent the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory and pro-survival genes. Studies have demonstrated that sophocarpine treatment leads to a significant reduction in the nuclear accumulation of p65. This ultimately results in the downregulation of NF-κB target genes, including those encoding for inflammatory cytokines like TNF-α and IL-6, as well as enzymes such as iNOS and COX-2.

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Stimulus->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p65 IκBα-p65 Complex p65 NF-κB (p65) p65_n NF-κB (p65) IkBa_p65->p65_n IκBα degradation, p65 translocates Sophocarpine Sophocarpine Sophocarpine->IKK Inhibits DNA DNA p65_n->DNA Binds Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) DNA->Gene_Expression Induces

Figure 1: Sophocarpine's inhibition of the NF-κB signaling pathway.
Downregulation of the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many types of cancer. Sophocarpine has been shown to effectively suppress this pathway, contributing to its anti-cancer properties.

Sophocarpine's mechanism of action on this pathway involves the downregulation of PI3K expression and the subsequent reduction in the phosphorylation of its downstream effectors, Akt and mTOR. In some cancer cell lines, sophocarpine has been observed to upregulate the expression of Phosphatase and Tensin Homolog (PTEN), a tumor suppressor that negatively regulates the PI3K/Akt pathway. By inhibiting the PI3K/Akt/mTOR axis, sophocarpine can induce cell cycle arrest, promote apoptosis, and inhibit the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 pAkt p-Akt PIP3->pAkt Activates Akt Akt pmTOR p-mTOR pAkt->pmTOR Activates Apoptosis Inhibition of Apoptosis pAkt->Apoptosis mTOR mTOR Proliferation Cell Proliferation & Survival pmTOR->Proliferation PTEN PTEN PTEN->PIP3 Dephosphorylates Sophocarpine Sophocarpine Sophocarpine->PI3K Inhibits Sophocarpine->PTEN Upregulates

Figure 2: Sophocarpine's downregulation of the PI3K/Akt/mTOR signaling pathway.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and apoptosis. The MAPK family includes three major subfamilies: extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Sophocarpine has been shown to modulate the activity of these kinases, contributing to its anti-inflammatory and anti-cancer effects.

In the context of inflammation, sophocarpine has been found to attenuate the phosphorylation of p38 MAPK and JNK, while having no significant effect on ERK1/2 phosphorylation in certain cell types. This selective inhibition leads to a decrease in the production of pro-inflammatory mediators. In cancer cells, sophocarpine's effect on the MAPK pathway can be more complex, sometimes involving the downregulation of the MEK/ERK/VEGF pathway, which is crucial for tumor angiogenesis and metastasis.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stress/Mitogens Ras Ras Stimulus->Ras MKK MKKs Stimulus->MKK Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Translocates & Activates JNK_p38 JNK / p38 MKK->JNK_p38 Phosphorylates JNK_p38->TranscriptionFactors Translocates & Activates Sophocarpine Sophocarpine Sophocarpine->MEK Inhibits (in some cancers) Sophocarpine->JNK_p38 Inhibits Phosphorylation Gene_Expression Gene Expression (Inflammation, Proliferation) TranscriptionFactors->Gene_Expression Regulates

Figure 3: Sophocarpine's modulation of the MAPK signaling pathway.

Quantitative Data Summary

The following tables summarize the quantitative data from various in vitro studies on this compound.

Table 1: IC50 Values of Sophocarpine in Various Cell Lines

Cell LineCell TypeIC50 (µM)Reference
DU145Human Prostate Cancer~100-200
PC3Human Prostate Cancer~100-200
U251Human GlioblastomaNot specified
C6Rat GliomaNot specified
RAW 264.7Murine Macrophage>800 µg/ml (cytotoxicity)

Table 2: Effects of Sophocarpine on Protein Expression and Phosphorylation

PathwayTarget ProteinEffectCell LineSophocarpine ConcentrationReference
NF-κBp-IκBαDecreaseRAW 264.750 and 100 µg/ml
NF-κBNuclear p65DecreaseNot specifiedNot specified
PI3K/AktPI3KDecreaseDU145, PC3200 µM
PI3K/Aktp-AktDecreaseDU145, PC3200 µM
PI3K/Aktp-mTORDecreaseDU145, PC3200 µM
PI3K/AktPTENIncreaseU251Not specified
MAPKp-JNKDecreaseRAW 264.750 and 100 µg/ml
MAPKp-p38DecreaseRAW 264.750 and 100 µg/ml

Table 3: Effects of Sophocarpine on Gene Expression

Target GeneEffectCell Line/ModelSophocarpine ConcentrationReference
TNF-αDecreaseRAW 264.750 and 100 µg/ml
IL-6DecreaseRAW 264.750 and 100 µg/ml
iNOSDecreaseRAW 264.750 and 100 µg/ml
COX-2DecreaseRAW 264.750 and 100 µg/ml

Detailed Experimental Methodologies

This section provides detailed protocols for key experiments commonly used to investigate the effects of sophocarpine on cell signaling and gene regulation.

Cell Culture and Treatment
  • Cell Lines: DU145, PC3 (human prostate cancer), U251 (human glioblastoma), C6 (rat glioma), and RAW 264.7 (murine macrophage) cells are commonly used.

  • Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Sophocarpine Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO or PBS) to prepare a stock solution. The final concentration of the solvent in the cell culture medium should be kept low (typically <0.1%) to avoid solvent-induced cytotoxicity. Cells are treated with various concentrations of sophocarpine (e.g., 50, 100, 200 µM) for specific time periods (e.g., 24, 48 hours) depending on the experimental endpoint.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of sophocarpine and incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample.

  • Protein Extraction: After treatment with sophocarpine, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-IκBα, p-Akt, p-p38) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR)

This method is used to measure the expression levels of specific genes.

  • RNA Extraction: Extract total RNA from sophocarpine-treated and control cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcription kit.

  • qPCR Reaction: Perform qPCR using a SYBR Green or TaqMan-based assay with gene-specific primers for the target genes (e.g., TNF-α, IL-6) and a reference gene (e.g., GAPDH, β-actin).

  • Data Analysis: Analyze the qPCR data using the 2^-ΔΔCt method to determine the relative fold change in gene expression.

Experimental_Workflow Cell_Culture Cell Culture (e.g., DU145, RAW 264.7) Treatment Sophocarpine Treatment (Various Concentrations & Times) Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Protein_Analysis Protein Analysis (Western Blot) Treatment->Protein_Analysis Gene_Expression Gene Expression Analysis (qRT-PCR) Treatment->Gene_Expression Data_Analysis Data Analysis & Interpretation Cell_Viability->Data_Analysis Protein_Analysis->Data_Analysis Gene_Expression->Data_Analysis

Figure 4: General experimental workflow for investigating sophocarpine's effects.

Conclusion and Future Directions

This compound has emerged as a compelling natural compound with significant therapeutic potential, largely attributable to its ability to modulate critical cell signaling pathways such as NF-κB, PI3K/Akt, and MAPK. Its inhibitory effects on these pathways underscore its promise as an anti-inflammatory and anti-cancer agent. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the molecular mechanisms of sophocarpine and to design robust preclinical studies.

Future research should focus on elucidating the direct molecular targets of sophocarpine within these signaling cascades. More comprehensive studies are also needed to understand its pharmacokinetic and pharmacodynamic properties in vivo. Furthermore, the exploration of combination therapies, where sophocarpine is used in conjunction with existing chemotherapeutic agents, may reveal synergistic effects and provide novel treatment strategies for various diseases. The continued investigation of this multifaceted natural product holds great promise for the development of new and effective therapeutic interventions.

References

Methodological & Application

Standard experimental protocols for using Sophocarpine monohydrate.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Sophocarpine Monohydrate

Introduction

Sophocarpine is a quinolizidine alkaloid naturally occurring in plants from the Sophora genus, such as Sophora alopecuroides L.[1][2]. As a bioactive compound with a long history in traditional medicine, it has garnered significant interest in the scientific community. Extensive research has demonstrated its wide range of pharmacological activities, including anti-inflammatory, anticancer, antiviral, analgesic, and organ-protective effects[1][2]. These effects are attributed to its ability to modulate multiple key cellular signaling pathways, such as NF-κB, MAPK, and PI3K/AKT[1]. These application notes provide detailed experimental protocols and summarized data to guide researchers in utilizing Sophocarpine for in vitro and in vivo studies.

Section 1: Key Signaling Pathways Modulated by Sophocarpine

Sophocarpine exerts its biological effects by targeting critical cellular signaling cascades involved in inflammation, cell proliferation, and apoptosis.

1.1 PI3K/AKT/mTOR Pathway

In various cancer models, including castration-resistant prostate cancer, Sophocarpine has been shown to inhibit the PI3K/AKT/mTOR signaling pathway. This inhibition suppresses tumor cell proliferation, migration, and invasion while promoting apoptosis, highlighting its potential as an anti-cancer agent.

G cluster_0 Sophocarpine Action cluster_1 Cellular Outcomes Sophocarpine Sophocarpine PI3K PI3K Sophocarpine->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis

Sophocarpine inhibits the pro-survival PI3K/AKT/mTOR pathway.

1.2 NF-κB and MAPK Pathways

Sophocarpine demonstrates potent anti-inflammatory properties by downregulating the NF-κB and MAPK signaling pathways. In models of inflammation, such as LPS-stimulated macrophages, Sophocarpine reduces the production of pro-inflammatory cytokines like TNF-α and IL-6.

G cluster_0 Inflammatory Cascade cluster_1 Sophocarpine Action cluster_2 Cellular Response LPS Inflammatory Stimulus (e.g., LPS) IKK IKK LPS->IKK NFkB_IkB NF-κB / IκBα IKK->NFkB_IkB IkBα Phosphorylation NFkB NF-κB NFkB_IkB->NFkB IkBα Degradation Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Cytokines Sophocarpine Sophocarpine Sophocarpine->IKK cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Cell Seeding (e.g., RAW 264.7) C 3. Cell Treatment (Pre-incubation) A->C B 2. Compound Preparation (Sophocarpine in DMSO) B->C D 4. Stimulation (e.g., LPS) C->D E 5. Incubation (24 hours) D->E F 6. Endpoint Assay (e.g., ELISA, MTT) E->F G 7. Data Acquisition (Plate Reader) F->G H 8. Statistical Analysis G->H

References

Application Notes and Protocols for Sophocarpine Monohydrate in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and dissolution of Sophocarpine monohydrate for use in in vitro cell culture experiments. The information is intended to guide researchers in accurately preparing this compound for the investigation of its biological activities.

Sophocarpine, a quinolizidine alkaloid derived from the genus Sophora, has garnered significant interest for its diverse pharmacological properties.[1] It has been shown to possess antiviral, immunomodulatory, anti-inflammatory, and anti-cancer activities.[1][2] In cell culture models, Sophocarpine has been demonstrated to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, and to block HERG K+ channels.[3] Furthermore, it has been shown to induce autophagy and regulate the PTEN/PI3K/AKT signaling pathway in gastric cancer cell lines.[4]

Data Presentation: Solubility of Sophocarpine

Proper dissolution is critical for ensuring the accuracy and reproducibility of experimental results. The following table summarizes the solubility of Sophocarpine in various solvents. It is important to use fresh, anhydrous solvents, as the presence of moisture can reduce the solubility of the compound, particularly in DMSO.

SolventSolubility (mg/mL)Molar Concentration (mM)
DMSO49198.9
Ethanol49198.9
Water624.3

Note: The molecular weight of Sophocarpine is 246.35 g/mol . The molecular weight of this compound is 264.36 g/mol . The molar concentrations in the table are calculated based on the molecular weight of Sophocarpine.

Experimental Protocols

Preparation of a High-Concentration Stock Solution

This protocol describes the preparation of a 50 mM stock solution of this compound in DMSO.

Materials:

  • This compound (MW: 264.36 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, filtered pipette tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination of the stock solution.

  • Weighing: Accurately weigh 13.22 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the this compound.

  • Mixing: Tightly cap the tube and vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid excessive heat.

  • Sterilization: The DMSO stock solution is considered sterile if prepared from a sterile powder and sterile solvent under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks as it may lead to precipitation or loss of compound on the filter membrane.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).

Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the high-concentration stock solution to the desired final concentration in cell culture medium.

Materials:

  • 50 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and antibiotics)

  • Sterile conical tubes or multi-well plates

  • Sterile, filtered pipette tips

Procedure:

  • Thawing: Thaw a single aliquot of the 50 mM this compound stock solution at room temperature.

  • Dilution Calculation: Calculate the volume of stock solution required to achieve the desired final concentration in your cell culture experiment. For example, to prepare 1 mL of a 100 µM working solution:

    • V1 (Volume of stock) x M1 (Concentration of stock) = V2 (Final volume) x M2 (Final concentration)

    • V1 x 50,000 µM = 1000 µL x 100 µM

    • V1 = (1000 µL x 100 µM) / 50,000 µM = 2 µL

  • Serial Dilution (Recommended): To ensure accurate dosing, especially for low final concentrations, it is recommended to perform a serial dilution.

    • Intermediate Dilution: First, dilute the 50 mM stock solution 1:10 in sterile cell culture medium to create a 5 mM intermediate stock. (e.g., 2 µL of 50 mM stock + 18 µL of medium).

    • Final Dilution: Then, use the intermediate stock to prepare the final working concentration. For a 100 µM final concentration in 1 mL of medium, add 20 µL of the 5 mM intermediate stock to 980 µL of pre-warmed complete cell culture medium.

  • Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the treated samples. In the example above, the final DMSO concentration would be 0.2%.

  • Application to Cells: Mix the working solution gently by pipetting and then add it to your cell cultures. Ensure even distribution of the compound within the culture vessel.

Visualizations

Signaling Pathway

G cluster_0 Sophocarpine's Effect on PTEN/PI3K/AKT Pathway Sophocarpine Sophocarpine PTEN PTEN Sophocarpine->PTEN Activates Autophagy Autophagy Sophocarpine->Autophagy Induces PI3K PI3K PTEN->PI3K Inhibits AKT AKT PI3K->AKT Activates CellGrowth CellGrowth AKT->CellGrowth Inhibits Growth

Caption: Sophocarpine's regulation of the PTEN/PI3K/AKT pathway.

Experimental Workflow

G cluster_1 Workflow for this compound Preparation A Weigh this compound B Dissolve in Anhydrous DMSO A->B C Vortex to Mix Thoroughly B->C D Create 50 mM Stock Solution C->D E Aliquot and Store at -80°C D->E F Thaw Aliquot for Use E->F G Prepare Working Solution in Media F->G H Add to Cell Culture G->H

Caption: Preparation and use of Sophocarpine in cell culture.

References

Application Notes and Protocols for Sophocarpine Monohydrate in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for Sophocarpine monohydrate in various animal models. The information is intended to guide researchers in designing and conducting preclinical studies to evaluate the pharmacological properties of this compound.

Overview of this compound

Sophocarpine is a quinolizidine alkaloid extracted from plants of the Sophora genus. It has demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, anti-cancer, and antiviral effects.[1][2] These properties are attributed to its ability to modulate key signaling pathways, such as NF-κB, MAPK, PI3K/AKT, and AMPK.[1][3]

Dosage and Administration in Animal Models

The appropriate dosage and route of administration of this compound vary depending on the animal model and the specific pathological condition being investigated. The following tables summarize the dosages used in various studies.

Table 1: Dosage of this compound in Mouse Models
IndicationMouse StrainDosageRoute of AdministrationKey Findings
Analgesia Inbred Strains20, 40 mg/kgTail Vein InjectionDose-dependent anti-nociceptive effects in thermal and chemical pain models.[4]
Analgesia Not Specified20, 40, 80 mg/kgNot SpecifiedSignificantly prolonged delay period in hot plate test and tail-flick response.
Analgesia Not Specified40, 80 mg/kgNot SpecifiedDose-dependent inhibition of acetic acid-induced writhing.
Anti-inflammatory Inbred Strains20, 40 mg/kgTail Vein InjectionSignificant dose-dependent anti-inflammatory effects in xylene-induced ear edema and acetic acid-induced vascular permeation.
Anti-inflammatory Not Specified20, 40, 80 mg/kgNot SpecifiedSignificantly inhibited xylene-induced ear edema.
Type 2 Diabetes Not SpecifiedNot SpecifiedNot SpecifiedRegulated blood glucose and insulin levels.
Asthma Not SpecifiedNot SpecifiedNot SpecifiedDemonstrated anti-asthmatic activity in an ovalbumin-induced model.
Toxicity (LD50) Not Specified>1,000 mg/kgNot SpecifiedLow acute toxicity observed.
Anti-tumor Inbred Mice (615)Not SpecifiedIntraperitonealModerately inhibited transplanted tumors (S180, U14, Lio 1, W256, and L 615) with inhibition rates of 31-56%.
Table 2: Dosage of this compound in Rat Models
IndicationRat StrainDosageRoute of AdministrationKey Findings
Anti-inflammatory Sprague-Dawley15, 30 mg/kgTail Vein InjectionSignificant dose-dependent anti-inflammatory effect on carrageenan-induced hind paw edema.
Cardiac Fibrosis Not SpecifiedNot SpecifiedNot SpecifiedAttenuated cardiac fibrosis in an overload-induced model.
Colitis Not SpecifiedNot SpecifiedNot SpecifiedExerted a strong anti-inflammatory effect in a 2,4,6-trinitrobenzene sulfonic acid-induced colitis model.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Acetic Acid-Induced Writhing Test (Mouse)

This model is used to evaluate peripheral analgesic activity.

Protocol:

  • Administer this compound (e.g., 40, 80 mg/kg) or vehicle control to mice.

  • After a 30-minute absorption period, inject a 1% v/v acetic acid solution (10 mL/kg) intraperitoneally.

  • Immediately place each mouse in an individual transparent cage.

  • Count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20 minutes.

  • A significant reduction in the number of writhes in the treated group compared to the control group indicates an analgesic effect.

G Experimental Workflow: Acetic Acid-Induced Writhing Test cluster_0 Preparation cluster_1 Induction cluster_2 Observation cluster_3 Analysis A Administer Sophocarpine or Vehicle B 30 min Wait A->B C Inject 1% Acetic Acid (i.p.) B->C D Place in Cage C->D E Count Writhes for 20 min D->E F Compare Writhing Counts E->F

Workflow for the acetic acid-induced writhing test.
Hot Plate Test (Mouse)

This model is used to assess central analgesic activity.

Protocol:

  • Place mice individually on a hot plate maintained at a constant temperature of 55 ± 0.5°C.

  • Measure the latency to a discomfort reaction (e.g., licking paws or jumping) as the baseline. A cut-off time (e.g., 60 seconds) should be established to prevent tissue damage.

  • Administer this compound (e.g., 20, 40, 80 mg/kg) or vehicle control.

  • Measure the reaction latency at various time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • A significant increase in the reaction latency in the treated group compared to the control group indicates a central analgesic effect.

Xylene-Induced Ear Edema (Mouse)

This model is used to evaluate acute anti-inflammatory activity.

Protocol:

  • Administer this compound (e.g., 20, 40, 80 mg/kg) or a positive control like dexamethasone (2.5 mg/kg) to mice.

  • After a specified absorption period, apply a fixed volume of xylene to the anterior and posterior surfaces of one ear to induce inflammation. The other ear serves as a control.

  • After a set time (e.g., 1-2 hours), sacrifice the mice and remove the ears.

  • Use a punch to obtain circular sections of the same diameter from both the treated and control ears and weigh them.

  • The difference in weight between the two ear punches is a measure of the edema. A significant reduction in edema in the treated group indicates anti-inflammatory activity.

Signaling Pathways Modulated by Sophocarpine

Sophocarpine exerts its pharmacological effects by modulating several key intracellular signaling pathways.

Inhibition of the PI3K/AKT/mTOR Pathway

Sophocarpine has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is often overactive in cancer cells. This inhibition leads to decreased cell proliferation, migration, and invasion, and an increase in apoptosis.

G Sophocarpine's Inhibition of the PI3K/AKT/mTOR Pathway Sophocarpine Sophocarpine PI3K PI3K Sophocarpine->PI3K inhibits AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Proliferation mTOR->Proliferation promotes Apoptosis Apoptosis mTOR->Apoptosis inhibits

Inhibitory effect of Sophocarpine on the PI3K/AKT/mTOR pathway.
Modulation of the NF-κB Signaling Pathway

Sophocarpine can suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation. It prevents the degradation of IκBα, which in turn inhibits the translocation of the p65 subunit of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines.

G Sophocarpine's Modulation of the NF-κB Pathway Sophocarpine Sophocarpine IκBα_Degradation IκBα Degradation Sophocarpine->IκBα_Degradation inhibits Inflammatory_Stimuli Inflammatory_Stimuli Inflammatory_Stimuli->IκBα_Degradation NFκB_p65_Translocation NF-κB p65 Translocation to Nucleus IκBα_Degradation->NFκB_p65_Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression NFκB_p65_Translocation->Proinflammatory_Genes

Sophocarpine's inhibitory effect on NF-κB signaling.

Pharmacokinetics and Toxicity

Sophocarpine exhibits a relatively short half-life in plasma, with a t1/2 of approximately 1.17 hours in rats. Its distribution in the body follows a two-compartment model. The acute toxicity of Sophocarpine is low, with an LD50 in mice exceeding 1,000 mg/kg.

Conclusion

This compound is a promising natural compound with diverse pharmacological activities demonstrated in various animal models. The provided dosages, administration routes, and experimental protocols serve as a valuable resource for researchers investigating its therapeutic potential. Further studies are warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into clinical applications.

References

Application Notes and Protocols for the Quantification of Sophocarpine Monohydrate in Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophocarpine, a quinolizidine alkaloid extracted from plants of the Sophora genus, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral effects.[1] Understanding the distribution of sophocarpine in various tissues is crucial for preclinical and clinical studies to evaluate its efficacy, and pharmacokinetic profile, and to inform dose selection. This document provides detailed application notes and protocols for the quantitative analysis of sophocarpine monohydrate in biological tissues using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique.

Data Presentation

Table 1: Relative Tissue Distribution of Sophocarpine in Rats

Tissue RankTissue Type
1Kidney
2Spleen
3Uterus
4Gastrointestinal Tract
5Liver
6Lung
7Heart
8Muscle
9Brain
10Blood

This table provides a qualitative ranking of sophocarpine concentration in different tissues based on available pharmacokinetic data.[1]

Experimental Protocols

The following protocols describe a general method for tissue sample preparation and a specific UPLC-MS/MS method for the quantification of sophocarpine.

Protocol 1: Tissue Sample Preparation and Extraction

This protocol outlines a general procedure for the homogenization and extraction of sophocarpine from various tissues. Researchers should optimize the protocol for specific tissue types.

Materials:

  • Tissue samples (e.g., liver, lung, brain, kidney, heart), stored at -80°C

  • Homogenization Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Protein Precipitation Solution: Acetonitrile or Methanol

  • Internal Standard (IS) working solution (e.g., Matrine, 50 ng/mL in methanol)

  • Centrifuge tubes (e.g., 2 mL or 15 mL)

  • Homogenizer (e.g., bead beater, rotor-stator homogenizer)

  • Refrigerated centrifuge

  • Vortex mixer

  • Pipettes and tips

Procedure:

  • Tissue Weighing: Accurately weigh approximately 100 mg of frozen tissue.

  • Homogenization:

    • Place the weighed tissue in a centrifuge tube.

    • Add ice-cold homogenization buffer (PBS) at a specific ratio (e.g., 1:3 or 1:4, w/v).

    • Homogenize the tissue on ice until a uniform suspension is obtained.

  • Protein Precipitation:

    • To a 100 µL aliquot of the tissue homogenate, add 20 µL of the internal standard working solution.

    • Add 300 µL of ice-cold protein precipitation solution (acetonitrile or methanol).

    • Vortex vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the mixture at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the clear supernatant and transfer it to a new tube.

  • Evaporation (Optional):

    • For concentrating the sample, the supernatant can be evaporated to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the mobile phase starting condition (e.g., 100 µL of 15% methanol in water with 5 mM ammonium acetate).

  • Filtration:

    • Filter the supernatant or the reconstituted solution through a 0.22 µm syringe filter into a UPLC vial.

  • Analysis:

    • The sample is now ready for UPLC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Quantification of Sophocarpine

This protocol provides a validated method for the sensitive and specific quantification of sophocarpine.

Instrumentation:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

  • Analytical Column: Zorbax Extend-C18 column (2.1 mm i.d. x 50 mm, 5 µm) or equivalent[2]

  • Guard Column: C18 guard column

UPLC Conditions:

  • Mobile Phase A: 5 mM Ammonium Acetate in Water[2]

  • Mobile Phase B: Methanol[2]

  • Gradient: 15% B to 85% B over a suitable gradient time to ensure separation

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 30-40°C

  • Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Sophocarpine: m/z 247 → [Product Ion] (e.g., m/z 148, 134)

    • Internal Standard (Matrine): m/z 249 → [Product Ion] (e.g., m/z 148)

  • Ion Source Parameters: Optimize capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximum signal intensity.

Method Validation:

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

  • Linearity: A linear range of 5-500 ng/mL in the matrix is typically achievable.

  • Accuracy and Precision: Intra- and inter-day precision (as relative standard deviation, RSD) should be within 15%, and accuracy (as relative error, RE) should be within ±15%.

  • Recovery: Extraction recovery should be consistent and reproducible, typically >85%.

Signaling Pathway and Experimental Workflow Diagrams

Sophocarpine exerts its pharmacological effects by modulating various signaling pathways, primarily the NF-κB and MAPK pathways, which are central to the inflammatory response.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis tissue Tissue Collection (-80°C) homogenization Homogenization (PBS Buffer) tissue->homogenization extraction Protein Precipitation (Acetonitrile/Methanol + IS) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant filtration Filtration (0.22 µm) supernatant->filtration uplc UPLC Separation (C18 Column) filtration->uplc msms MS/MS Detection (MRM Mode) uplc->msms quantification Data Quantification msms->quantification

Experimental workflow for tissue analysis.

nf_kb_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa_degradation IkBa->IkBa_degradation Ubiquitination & Degradation NFkB_nucleus NF-κB (Active) NFkB->NFkB_nucleus Translocation genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkB_nucleus->genes Induces sophocarpine Sophocarpine sophocarpine->IKK Inhibits Phosphorylation of IκBα IkBa_NFkB IκBα-NF-κB (Inactive Complex) IkBa_NFkB:f0->IkBa IkBa_NFkB:f1->NFkB

Sophocarpine's inhibition of the NF-κB pathway.

mapk_pathway LPS LPS receptor Receptor LPS->receptor MAPKKK MAPKKK (e.g., TAK1) receptor->MAPKKK p38 p38 MAPK MAPKKK->p38 Activates JNK JNK MAPKKK->JNK Activates p_p38 p-p38 p38->p_p38 Phosphorylation p_JNK p-JNK JNK->p_JNK Phosphorylation inflammation Inflammatory Response p_p38->inflammation p_JNK->inflammation sophocarpine Sophocarpine sophocarpine->p38 Inhibits Phosphorylation sophocarpine->JNK Inhibits Phosphorylation

Sophocarpine's inhibition of the MAPK pathway.

References

Application of Sophocarpine monohydrate in high-performance liquid chromatography (HPLC).

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Sophocarpine monohydrate using High-Performance Liquid Chromatography (HPLC). This document is intended to guide researchers, scientists, and professionals in the fields of pharmacology, natural product chemistry, and drug development in establishing robust and reliable analytical methods for this quinolizidine alkaloid.

Introduction

Sophocarpine, a natural alkaloid primarily isolated from plants of the Sophora genus, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, antiviral, and anti-tumor effects.[1][2] Accurate and precise quantification of Sophocarpine in various matrices, such as raw plant materials, pharmaceutical formulations, and biological samples, is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action. HPLC is a powerful and widely used technique for the separation, identification, and quantification of Sophocarpine.

Principle of HPLC Analysis

High-Performance Liquid Chromatography separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). For Sophocarpine analysis, Reverse-Phase HPLC (RP-HPLC) is commonly employed, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Detection is typically achieved using a Diode Array Detector (DAD) or a Mass Spectrometer (MS) for enhanced sensitivity and specificity.

Experimental Protocols

Protocol 1: Quantification of Sophocarpine in Plant Extracts

This protocol outlines a method for the determination of Sophocarpine in extracts of Sophora flavescens Ait.

1. Sample Preparation:

  • Accurately weigh 1.0 g of powdered Sophora flavescens root.
  • Add 50 mL of methanol and perform ultrasonic extraction for 30 minutes.
  • Centrifuge the extract at 4000 rpm for 10 minutes.
  • Collect the supernatant and filter it through a 0.22 µm microporous membrane prior to HPLC injection.[3]

2. HPLC Conditions:

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and DAD or UV detector.
  • Column: LiChrosorb-NH2 column (4.0 mm x 250 mm).[4]
  • Mobile Phase: Acetonitrile - 0.1% Phosphoric Acid in Water (pH 2) - Ethanol (80:8:10, v/v/v).[4]
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 210 nm.
  • Injection Volume: 10 µL.

3. Standard Preparation:

  • Prepare a stock solution of this compound reference standard in methanol (1 mg/mL).
  • Create a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Quantification:

  • Construct a calibration curve by plotting the peak area of the Sophocarpine standard against its concentration.
  • Inject the prepared sample extract into the HPLC system.
  • Determine the concentration of Sophocarpine in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Determination of Sophocarpine in Biological Matrices (Plasma)

This protocol describes a sensitive HPLC-MS method for the quantification of Sophocarpine in rabbit plasma, suitable for pharmacokinetic studies.

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma, add 300 µL of methanol to precipitate proteins.
  • Vortex the mixture for 1 minute.
  • Centrifuge at 12,000 rpm for 10 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
  • Reconstitute the residue in 100 µL of the mobile phase.
  • Filter through a 0.22 µm syringe filter before injection.

2. HPLC-MS Conditions:

  • Instrumentation: An HPLC system coupled to a Mass Spectrometer with an Electrospray Ionization (ESI) source.
  • Column: ZORBAX Extend-C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
  • Mobile Phase: Methanol : Water : Diethylamine (50:50:0.07, v/v/v).
  • Flow Rate: 0.8 mL/min.
  • Column Temperature: 25 °C.
  • Injection Volume: 5 µL.
  • MS Detection:
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Detection Mode: Selected Ion Monitoring (SIM).
  • Monitored m/z: [M+H]⁺ for Sophocarpine (consult literature for specific m/z).

3. Standard and Quality Control (QC) Sample Preparation:

  • Prepare calibration standards and QC samples by spiking known concentrations of Sophocarpine into blank plasma.
  • Process these samples using the same extraction procedure as the unknown samples.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described HPLC methods for Sophocarpine analysis.

ParameterMethod for Plant ExtractsMethod for Biological Matrices (Plasma)Reference
Linearity Range 1 - 100 µg/mL7.0 - 530.0 ng/mL
Limit of Detection (LOD) Not Reported3.5 ng/mL
Limit of Quantitation (LOQ) Not Reported7.0 ng/mL
Recovery > 95%> 87%
Precision (RSD%) < 2%< 6.3% (Intra-day and Inter-day)

Visualizations

Signaling Pathways Modulated by Sophocarpine

Sophocarpine exerts its biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for drug development.

sophocarpine_pathways cluster_pi3k PI3K/AKT/mTOR Pathway cluster_nfkb NF-κB Pathway Sophocarpine Sophocarpine PI3K PI3K Sophocarpine->PI3K Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Sophocarpine2 Sophocarpine IKK IKK Sophocarpine2->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NFκB NF-κB IκBα->NFκB Releases Inflammation Inflammatory Response NFκB->Inflammation Promotes

Caption: Major signaling pathways inhibited by Sophocarpine.

General Experimental Workflow for HPLC Analysis

The logical flow of a typical HPLC analysis for Sophocarpine is depicted below.

hplc_workflow Sample Sample Collection (Plant Material, Plasma, etc.) Preparation Sample Preparation (Extraction, Precipitation) Sample->Preparation Filtration Filtration (0.22 µm) Preparation->Filtration HPLC HPLC System Filtration->HPLC Column Chromatographic Column (e.g., C18, NH2) HPLC->Column Detection Detection (UV/DAD or MS) Column->Detection Data Data Acquisition & Processing Detection->Data Quantification Quantification (Calibration Curve) Data->Quantification Result Result Reporting Quantification->Result

Caption: Standard workflow for HPLC analysis of Sophocarpine.

Conclusion

The HPLC methods outlined in these application notes provide a robust framework for the quantitative analysis of this compound in diverse samples. The provided protocols, with their specified chromatographic conditions and performance characteristics, can be adapted and validated by researchers for their specific applications. The visualization of the experimental workflow and the affected signaling pathways further aids in the comprehensive understanding and application of this analytical technique in the study of Sophocarpine.

References

Utilizing Sophocarpine monohydrate as a tool compound in pharmacological assays.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Sophocarpine, a quinolizidine alkaloid extracted from plants of the Sophora genus, has garnered significant attention in pharmacological research due to its diverse biological activities. As a tool compound, sophocarpine monohydrate offers researchers a valuable agent to investigate various cellular and physiological processes, particularly in the fields of inflammation, oncology, and cardiovascular disease. These application notes provide detailed protocols for utilizing this compound in key pharmacological assays and summarize its effects on major signaling pathways.

Pharmacological Activities and Mechanisms of Action

Sophocarpine exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, anti-cancer, and cardioprotective properties.[1][2][3] Its mechanisms of action are primarily attributed to the modulation of several key intracellular signaling pathways:

  • NF-κB Signaling Pathway: Sophocarpine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical regulator of the inflammatory response. It achieves this by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.[4][5]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another key target of sophocarpine. It has been observed to attenuate the phosphorylation of p38 MAPK and c-Jun N-terminal kinase (JNK), thereby inhibiting downstream inflammatory processes.

  • PI3K/AKT/mTOR Signaling Pathway: In the context of cancer, sophocarpine has been found to suppress tumor progression by inhibiting the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway. It can upregulate the expression of the tumor suppressor PTEN, a negative regulator of the PI3K/AKT pathway.

  • AMPK Signaling Pathway: Sophocarpine has also been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. This activation may contribute to its therapeutic effects in metabolic diseases and some cancers.

Data Presentation: Quantitative Effects of Sophocarpine

The following tables summarize the quantitative data on the pharmacological effects of this compound from various in vivo and in vitro studies.

Table 1: In Vivo Analgesic and Anti-inflammatory Effects of Sophocarpine

AssaySpeciesDoses (mg/kg)EffectReference
Acetic Acid-Induced WrithingMouse40, 80Significant inhibition of writhing (P < 0.05; P < 0.001)
Hot Plate TestMouse20, 40, 80Significantly prolonged reaction latency (all P < 0.05)
Xylene-Induced Ear EdemaMouse20, 40, 80Significant inhibition of edema (P < 0.01; P < 0.001)
Carrageenan-Induced Paw EdemaRat15, 30Significant dose-dependent anti-inflammatory effects

Table 2: In Vitro Anti-inflammatory and Cytotoxic Effects of Sophocarpine

Cell LineAssayConcentrations (µg/mL)EffectReference
RAW 264.7LPS-induced NO Production50, 100Suppressed NO production
RAW 264.7LPS-induced TNF-α & IL-6 Secretion50, 100Suppressed pro-inflammatory cytokine secretion
RAW 264.7Cell Viability (LDH assay)up to 800Increased LDH level and inhibited cell viability

Table 3: Effects of Sophocarpine on Ion Channels

ChannelIC50Reference
HERG K+ channels~200 µM

Experimental Protocols

Detailed methodologies for key pharmacological assays to evaluate the efficacy of this compound are provided below.

In Vivo Assays

1. Acetic Acid-Induced Writhing Test (Mouse)

This assay is used to evaluate the peripheral analgesic activity of a compound.

  • Animals: Male or female mice (e.g., ICR strain) weighing 20-25 g.

  • Materials:

    • This compound

    • Vehicle (e.g., normal saline or 0.5% carboxymethylcellulose)

    • Acetic acid solution (0.6-0.7% v/v in distilled water)

    • Standard analgesic drug (e.g., Aspirin, 100 mg/kg)

  • Procedure:

    • Divide the mice into groups (n=6-10 per group): Vehicle control, Sophocarpine (various doses, e.g., 20, 40, 80 mg/kg), and Positive control.

    • Administer sophocarpine or the standard drug intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the acetic acid injection.

    • Inject 0.1 mL/10 g body weight of the acetic acid solution i.p. to induce writhing.

    • Immediately after the acetic acid injection, place each mouse in an individual observation cage.

    • After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a period of 10-20 minutes.

    • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

2. Hot Plate Test (Mouse)

This method assesses the central analgesic activity of a compound.

  • Animals: Male or female mice weighing 20-25 g.

  • Materials:

    • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

    • This compound

    • Vehicle

    • Standard analgesic drug (e.g., Morphine, 10 mg/kg)

  • Procedure:

    • Divide the mice into experimental groups as described for the writhing test.

    • Measure the baseline reaction time (latency to lick a hind paw or jump) for each mouse on the hot plate before drug administration. A cut-off time (e.g., 30-60 seconds) should be set to prevent tissue damage.

    • Administer sophocarpine, vehicle, or the standard drug.

    • At various time points after administration (e.g., 30, 60, 90, 120 minutes), place each mouse on the hot plate and record the reaction time.

    • An increase in the reaction time compared to the baseline and the vehicle control group indicates an analgesic effect.

3. Xylene-Induced Ear Edema (Mouse)

This model is used to evaluate the anti-inflammatory activity of a compound on acute inflammation.

  • Animals: Male or female mice weighing 20-25 g.

  • Materials:

    • Xylene

    • This compound

    • Vehicle

    • Standard anti-inflammatory drug (e.g., Dexamethasone)

  • Procedure:

    • Divide the mice into experimental groups.

    • Administer sophocarpine, vehicle, or the standard drug 30-60 minutes before inducing inflammation.

    • Apply a fixed volume (e.g., 20-30 µL) of xylene to the anterior and posterior surfaces of the right ear of each mouse. The left ear serves as a control.

    • After a set time (e.g., 15-60 minutes), sacrifice the mice by cervical dislocation.

    • Cut a circular section from both ears using a cork borer and weigh them.

    • The difference in weight between the right and left ear punches is taken as the measure of edema.

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

In Vitro Assays

1. LPS-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This assay measures the anti-inflammatory effect of a compound by quantifying the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Materials:

    • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Lipopolysaccharide (LPS) from E. coli.

    • This compound.

    • Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid).

    • Sodium nitrite (for standard curve).

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of sophocarpine (e.g., 10, 50, 100 µg/mL) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control group (no LPS) and an LPS-only control group.

    • After incubation, collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The inhibition of NO production is indicative of anti-inflammatory activity.

2. Measurement of Inflammatory Cytokines (TNF-α and IL-6)

This protocol uses ELISA to quantify the inhibitory effect of sophocarpine on the secretion of pro-inflammatory cytokines.

  • Cell Line and Materials: Same as for the NO production assay, plus commercially available ELISA kits for mouse TNF-α and IL-6.

  • Procedure:

    • Follow the same cell seeding, pre-treatment with sophocarpine, and LPS stimulation steps as in the NO production assay.

    • After the 24-hour incubation with LPS, collect the cell culture supernatants.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.

    • The reduction in the concentration of these cytokines in the supernatants of sophocarpine-treated cells compared to the LPS-only control indicates an anti-inflammatory effect.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by sophocarpine and a general experimental workflow for its evaluation.

sophocarpine_nfkb_mapk_pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK ERK ERK TLR4->ERK IKK IKK TLR4->IKK Sophocarpine Sophocarpine monohydrate Sophocarpine->p38 inhibition Sophocarpine->JNK inhibition Sophocarpine->IKK inhibition AP1 AP-1 p38->AP1 P NFkB NF-κB (p65/p50) JNK->AP1 P ERK->AP1 P Nucleus Nucleus AP1->Nucleus translocation IkBa IκBα IKK->IkBa P p65 p65 p50 p50 NFkB->Nucleus translocation Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) sophocarpine_pi3k_akt_pathway cluster_pi3k_akt PI3K/AKT/mTOR Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Sophocarpine Sophocarpine monohydrate Sophocarpine->PI3K inhibition PTEN PTEN Sophocarpine->PTEN upregulates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 P AKT AKT PIP3->AKT activates PTEN->PIP3 dephosphorylates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation experimental_workflow start Start: Select Pharmacological Model (In Vivo / In Vitro) dosing Administer This compound (and controls) start->dosing induction Induce Pathological State (e.g., inflammation, pain) dosing->induction measurement Measure Phenotypic Endpoints (e.g., edema, latency, NO) induction->measurement analysis Data Analysis and Interpretation measurement->analysis mechanism Mechanistic Studies (e.g., Western Blot, ELISA) analysis->mechanism end Conclusion analysis->end mechanism->end

References

Pioneering Novel Drug Delivery Systems for Sophocarpine Monohydrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of novel drug delivery systems for Sophocarpine monohydrate, a quinolizidine alkaloid with significant therapeutic potential. Due to its short biological half-life, formulating Sophocarpine into advanced delivery systems is crucial for enhancing its bioavailability and therapeutic efficacy.[1] This guide covers the preparation and characterization of liposomes, solid lipid nanoparticles (SLNs), and hydrogels for sustained and targeted delivery of Sophocarpine.

Introduction to this compound and the Need for Novel Drug Delivery

Sophocarpine, derived from the medicinal plant Sophora alopecuroides, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects.[1] Its therapeutic actions are often attributed to the modulation of key signaling pathways such as NF-κB, MAPK, PI3K/AKT, and AMPK.[1][2] However, the clinical application of Sophocarpine is limited by its rapid in vivo clearance. Novel drug delivery systems offer a promising strategy to overcome this limitation by providing controlled release, improved stability, and targeted delivery.

Liposomal Drug Delivery System for Sophocarpine

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs.[3] They are a versatile platform for improving the pharmacokinetic profile of drugs like Sophocarpine.

Data Presentation: Characterization of Alkaloid-Loaded Liposomes

Note: The following data for Berberine-loaded liposomes is presented as a representative example due to the limited availability of specific quantitative data for Sophocarpine-loaded liposomes.

Formulation CodeLipid Composition (molar ratio)Drug:Lipid Ratio (w/w)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
BBR-L1Soy Phosphatidylcholine:Cholesterol (4:1)1:20116.6 ± 5.80.269 ± 0.038-87.8 ± 1.0
BBR-L2Soy Phosphatidylcholine:Cholesterol (2:1)1:10244 ± 12< 0.3-~70
BBR-L3Hyaluronate-coated-520.7 ± 19.9--78.1 ± 0.1
Experimental Protocol: Preparation of Sophocarpine-Loaded Liposomes by Thin-Film Hydration

This protocol describes a standard method for preparing Sophocarpine-loaded liposomes.

Materials:

  • This compound

  • Soy Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Sonicator (probe or bath)

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Dynamic Light Scattering (DLS) instrument for size and zeta potential measurement

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Lipid Film Formation:

    • Dissolve SPC and cholesterol (e.g., in a 4:1 molar ratio) in a chloroform:methanol (2:1 v/v) mixture in a round-bottom flask.

    • Add this compound to the lipid solution (e.g., at a 1:20 drug-to-lipid weight ratio).

    • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50°C) to form a thin, uniform lipid film on the flask's inner surface.

    • Dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask gently at a temperature above the lipid transition temperature. The volume of PBS will determine the final lipid concentration.

    • This initial hydration results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or in a bath sonicator.

    • For a more uniform size distribution, subject the liposome suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm) for 10-20 passes.

  • Purification:

    • Remove unencapsulated Sophocarpine by dialysis against PBS or by size exclusion chromatography.

Experimental Workflow: Liposome Preparation and Characterization

G cluster_prep Liposome Preparation cluster_char Characterization prep1 Dissolve Lipids & Sophocarpine in Organic Solvent prep2 Thin Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration with Aqueous Buffer prep2->prep3 prep4 Size Reduction (Sonication/Extrusion) prep3->prep4 prep5 Purification of Liposomes prep4->prep5 char1 Particle Size & PDI (DLS) prep5->char1 char2 Zeta Potential (DLS) prep5->char2 char3 Encapsulation Efficiency (HPLC) prep5->char3 char4 Morphology (TEM) prep5->char4

Caption: Workflow for Sophocarpine liposome preparation and characterization.

Solid Lipid Nanoparticle (SLN) Drug Delivery System for Sophocarpine

SLNs are colloidal carriers made from solid lipids, which are solid at room and body temperature. They offer advantages such as improved stability and controlled release for lipophilic drugs.

Data Presentation: Characterization of Alkaloid-Loaded SLNs

Note: The following data for other drug-loaded SLNs are presented as representative examples.

Formulation CodeSolid LipidSurfactantParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
OXA-SLN3Stearic AcidTween 80402.1--75.65 ± 0.32
DOX-SLNGlyceryl caprateSolutol HS15199--67.5 ± 2.4
TXR-SLN2--140.5 ± 1.020.218 ± 0.0128.6 ± 8.7183.62
Experimental Protocol: Preparation of Sophocarpine-Loaded SLNs by High-Shear Homogenization

This protocol details a common method for SLN production.

Materials:

  • This compound

  • Solid lipid (e.g., Glyceryl monostearate, Stearic acid)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

  • High-shear homogenizer

  • Ultrasonicator

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Preparation of Lipid and Aqueous Phases:

    • Melt the solid lipid by heating it 5-10°C above its melting point.

    • Dissolve this compound in the molten lipid.

    • In a separate beaker, dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Homogenization:

    • Add the hot aqueous phase to the molten lipid phase and immediately homogenize the mixture using a high-shear homogenizer (e.g., at 10,000-20,000 rpm) for a few minutes to form a coarse pre-emulsion.

    • Subject the pre-emulsion to ultrasonication to further reduce the particle size.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

  • Purification:

    • Separate the SLNs from the aqueous medium by centrifugation and wash with purified water to remove excess surfactant and unencapsulated drug.

Experimental Workflow: SLN Preparation and Characterization

G cluster_prep SLN Preparation cluster_char Characterization prep1 Melt Solid Lipid & Dissolve Sophocarpine prep3 High-Shear Homogenization & Ultrasonication prep1->prep3 prep2 Prepare Hot Aqueous Surfactant Solution prep2->prep3 prep4 Cooling to Form SLNs prep3->prep4 prep5 Purification of SLNs prep4->prep5 char1 Particle Size & PDI (DLS) prep5->char1 char2 Zeta Potential (DLS) prep5->char2 char3 Encapsulation Efficiency (HPLC) prep5->char3 char4 Morphology (SEM/TEM) prep5->char4 char5 Thermal Analysis (DSC) prep5->char5

Caption: Workflow for Sophocarpine SLN preparation and characterization.

Hydrogel-Based Drug Delivery System for Topical Sophocarpine

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them suitable for topical and transdermal drug delivery.

Data Presentation: Characterization of a Nanoemulsion Gel Containing Sophora alopecuroides L. Oil
ParameterValueReference
Droplet Size (nm)53.27
Polydispersity Index (PDI)0.236
Zeta Potential (mV)-38.13
Experimental Protocol: Preparation of Sophocarpine-Loaded Hydrogel

This protocol describes the preparation of a simple carbomer-based hydrogel.

Materials:

  • This compound (or Sophocarpine-loaded nanoparticles)

  • Carbomer 940

  • Triethanolamine

  • Glycerin

  • Purified water

Procedure:

  • Gelling Agent Dispersion:

    • Disperse Carbomer 940 in purified water with constant stirring until a uniform dispersion is formed. Avoid clump formation.

  • Incorporation of Other Ingredients:

    • Add glycerin to the dispersion as a humectant.

    • Dissolve this compound (or disperse Sophocarpine-loaded nanoparticles) in a small amount of water and add it to the carbomer dispersion.

  • Neutralization and Gel Formation:

    • Slowly add triethanolamine dropwise to the mixture with gentle stirring. This will neutralize the carbomer, leading to the formation of a transparent gel.

    • Measure the pH of the final formulation and adjust if necessary (typically to a range of 6.5-7.5 for topical application).

  • Characterization:

    • Visually inspect the hydrogel for homogeneity, color, and clarity.

    • Measure the pH using a pH meter.

    • Determine the viscosity using a viscometer.

    • Evaluate the spreadability of the gel.

    • Conduct in vitro drug release studies using Franz diffusion cells.

Signaling Pathways Modulated by Sophocarpine

Sophocarpine exerts its therapeutic effects by modulating several key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

Sophocarpine has been shown to inhibit the PI3K/Akt/mTOR pathway, which is often overactive in cancer cells, leading to reduced cell proliferation and survival.

Sophocarpine Sophocarpine PI3K PI3K Sophocarpine->PI3K inhibition PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Sophocarpine's inhibition of the PI3K/Akt/mTOR signaling pathway.

NF-κB Signaling Pathway

Sophocarpine can suppress the activation of NF-κB, a key regulator of inflammation. It achieves this by preventing the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm.

Sophocarpine Sophocarpine IKK IKK Sophocarpine->IKK inhibition Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK IkBa IκBα IKK->IkBa phosphorylates IKK->IkBa leads to degradation NFkB NF-κB IkBa->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes

Caption: Sophocarpine's inhibitory effect on the NF-κB signaling pathway.

MAPK Signaling Pathway

Sophocarpine has also been reported to modulate the MAPK signaling pathway, which is involved in cellular responses to a variety of stimuli and plays a role in inflammation and cell proliferation.

Sophocarpine Sophocarpine MAPKK MAPKK Sophocarpine->MAPKK inhibition Extracellular_Stimuli Extracellular Stimuli MAPKKK MAPKKK Extracellular_Stimuli->MAPKKK MAPKKK->MAPKK MAPK MAPK (e.g., p38, JNK) MAPKK->MAPK Transcription_Factors Transcription Factors MAPK->Transcription_Factors Cellular_Response Inflammation Cell Proliferation Transcription_Factors->Cellular_Response

Caption: Sophocarpine's modulation of the MAPK signaling pathway.

Conclusion

The development of novel drug delivery systems for this compound holds immense promise for enhancing its therapeutic potential. Liposomes, solid lipid nanoparticles, and hydrogels offer viable strategies to improve its bioavailability, provide sustained release, and enable targeted delivery. The provided protocols and data serve as a foundational guide for researchers to design and characterize effective Sophocarpine formulations for a range of therapeutic applications. Further research and optimization of these delivery systems will be crucial for translating the pharmacological benefits of Sophocarpine into clinical practice.

References

Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Sophocarpine Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sophocarpine, a tetracyclic quinolizidine alkaloid derived from the traditional Chinese herb Sophora alopecuroides, has demonstrated significant anti-inflammatory properties.[1][2] These application notes provide detailed protocols for assessing the anti-inflammatory effects of Sophocarpine monohydrate using established in vitro and in vivo models. The described methodologies will enable researchers to evaluate its therapeutic potential and elucidate its mechanisms of action. Sophocarpine has been shown to modulate various signaling pathways, including NF-κB, MAPK, PI3K/AKT, and AMPK, to exert its anti-inflammatory effects.[3][4]

I. In Vitro Assessment of Anti-inflammatory Activity

A. Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages

This protocol is designed to evaluate the ability of this compound to inhibit the production of pro-inflammatory mediators in cultured macrophages stimulated with LPS.

Experimental Protocol:

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Seed the cells in 96-well plates at a density of 1x10^5 cells/well and allow them to adhere overnight.[5]

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µg/mL) for 1-2 hours.

    • Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group (LPS stimulation without Sophocarpine) should be included.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent assay.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantify the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

  • Western Blot Analysis for Signaling Pathways:

    • To investigate the effect on signaling pathways, lyse the cells after treatment and collect the protein extracts.

    • Perform Western blot analysis to determine the expression levels of key proteins involved in the NF-κB and MAPK signaling pathways. This includes assessing the phosphorylation of IκBα, p65, p38, JNK, and ERK.

Data Presentation:

Table 1: Effect of Sophocarpine on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells

Treatment GroupNO Production (µM)TNF-α (pg/mL)IL-6 (pg/mL)
ControlX ± SDY ± SDZ ± SD
LPS (1 µg/mL)A ± SDB ± SDC ± SD
LPS + Sophocarpine (50 µg/mL)A' ± SDB' ± SDC' ± SD
LPS + Sophocarpine (100 µg/mL)A'' ± SDB'' ± SDC'' ± SD

Note: X, Y, Z, A, B, C, A', B', C', A'', B'', and C'' represent hypothetical mean values, and SD represents the standard deviation. Actual values should be obtained from experimental data.

Experimental Workflow Diagram:

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 Analysis a Culture RAW 264.7 cells b Seed cells in 96-well plates a->b c Pre-treat with Sophocarpine b->c d Stimulate with LPS c->d e Measure NO production (Griess Assay) d->e f Quantify Cytokines (ELISA) d->f g Analyze Signaling Pathways (Western Blot) d->g

Caption: Workflow for in vitro assessment of Sophocarpine.

II. In Vivo Assessment of Anti-inflammatory Activity

A. Carrageenan-Induced Paw Edema in Rodents

This is a widely used model for evaluating the anti-inflammatory effects of compounds on acute inflammation.

Experimental Protocol:

  • Animals:

    • Use healthy adult male or female Wistar or Sprague-Dawley rats (150-250g).

    • Acclimatize the animals to laboratory conditions for at least one week before the experiment.

  • Animal Grouping:

    • Randomly divide the animals into at least four groups (n=6 per group):

      • Group I (Control): Vehicle administration.

      • Group II (Positive Control): Indomethacin or Diclofenac (e.g., 10 mg/kg, intraperitoneally).

      • Group III (Test Group 1): this compound (e.g., 15 mg/kg, intravenously).

      • Group IV (Test Group 2): this compound (e.g., 30 mg/kg, intravenously).

  • Procedure:

    • Administer the vehicle, positive control, or this compound to the respective groups.

    • After a set time (e.g., 30 minutes to 1 hour post-treatment), induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

    • Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula:

      • % Inhibition = [(Vc - Vt) / Vc] x 100

      • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Data Presentation:

Table 2: Effect of Sophocarpine on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Control (Vehicle)-X ± SD-
Indomethacin10Y ± SDZ%
Sophocarpine15A ± SDB%
Sophocarpine30A' ± SDB'%

Note: X, Y, Z, A, B, A', and B' represent hypothetical mean values, and SD represents the standard deviation. Actual values should be obtained from experimental data.

Experimental Workflow Diagram:

G cluster_0 Animal Preparation cluster_1 Treatment and Induction cluster_2 Measurement and Analysis a Acclimatize Rats b Group Animals a->b c Administer Sophocarpine/Control b->c d Inject Carrageenan in Paw c->d e Measure Paw Volume d->e f Calculate % Inhibition e->f G cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 JNK JNK TLR4->JNK IKK IKK TLR4->IKK Sophocarpine Sophocarpine Sophocarpine->p38 Sophocarpine->JNK Sophocarpine->IKK Inflammatory_Response Inflammatory Response (TNF-α, IL-6, iNOS, COX-2) p38->Inflammatory_Response JNK->Inflammatory_Response IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Inflammatory_Response

References

Application Notes and Protocols for Studying Cancer Cell Proliferation and Apoptosis Using Sophocarpine Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophocarpine, a quinolizidine alkaloid extracted from the herb Sophora alopecuroides L., has demonstrated significant potential as an anti-cancer agent.[1] Preclinical studies have shown its ability to inhibit cancer cell proliferation and induce apoptosis across a variety of tumor types. These effects are attributed to its modulation of key signaling pathways that regulate cell growth, survival, and death. This document provides detailed application notes and experimental protocols for researchers interested in investigating the anti-cancer properties of Sophocarpine monohydrate.

Mechanism of Action

Sophocarpine exerts its anti-tumor effects by targeting multiple signaling pathways involved in cancer progression. A primary mechanism is the inhibition of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer and plays a crucial role in cell proliferation, survival, and resistance to apoptosis.[2][3] By downregulating the activity of this pathway, Sophocarpine can effectively arrest the growth of cancer cells.

Furthermore, Sophocarpine has been shown to influence other critical signaling cascades, including the MEK/ERK/VEGF and PTEN/PI3K/Akt pathways.[1] It can also modulate the expression of apoptosis-related proteins, tipping the balance towards programmed cell death. Specifically, Sophocarpine has been observed to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio and subsequent activation of the apoptotic cascade.[2]

Data Presentation

This compound IC50 Values in Various Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values of this compound in different cancer cell lines.

Cell LineCancer TypeIC50 ValueCitation
A549Lung Cancer~4 mM
MKN45Gastric Cancer2.45 mg/mL
BGC-823Gastric Cancer2.07 mg/mL
DU145Castration-Resistant Prostate Cancer277.69 µM
PC3Castration-Resistant Prostate Cancer174.41 µM
U251Glioblastoma~2 mM (at 48h)
C6Glioblastoma~2 mM (at 48h)
Sophocarpine-Induced Apoptosis in Cancer Cell Lines

The following table presents the percentage of apoptotic cells as determined by flow cytometry after treatment with this compound at various concentrations.

Cell LineCancer TypeSophocarpine ConcentrationApoptosis Rate (%)Citation
MKN45Gastric Cancer0 mg/mL4.37 ± 1.25
1.25 mg/mL15.80 ± 0.78
2.45 mg/mL33.77 ± 1.21
BGC-823Gastric Cancer0 mg/mL3.44 ± 0.86
1.25 mg/mL12.82 ± 1.78
2.45 mg/mL24.21 ± 1.58
DU145Castration-Resistant Prostate Cancer0 µM1.67 ± 0.29
100 µM4.15 ± 0.53
200 µM8.14 ± 0.58
PC3Castration-Resistant Prostate Cancer0 µM6.11 ± 1.45
100 µM11.19 ± 1.57
200 µM31.45 ± 5.58

Signaling Pathway Diagrams

G Sophocarpine Sophocarpine PI3K PI3K Sophocarpine->PI3K inhibits Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Proliferation mTOR->Proliferation promotes G Sophocarpine Sophocarpine Bax Bax Sophocarpine->Bax upregulates Bcl2 Bcl2 Sophocarpine->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes cytochrome c release Bcl2->Mitochondrion inhibits cytochrome c release Caspases Caspases Mitochondrion->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis executes G cluster_0 In Vitro Studies Cell Culture Cell Culture Sophocarpine Treatment Sophocarpine Treatment Cell Culture->Sophocarpine Treatment Cell Viability Assay (MTT) Cell Viability Assay (MTT) Sophocarpine Treatment->Cell Viability Assay (MTT) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Sophocarpine Treatment->Apoptosis Assay (Flow Cytometry) Western Blot Western Blot Sophocarpine Treatment->Western Blot Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Apoptosis Assay (Flow Cytometry)->Data Analysis Western Blot->Data Analysis

References

Investigating the Antiviral Activity of Sophocarpine Monohydrate In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophocarpine, a quinolizidine alkaloid extracted from the traditional Chinese herb Sophora flavescens, has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral effects.[1][2][3] This document provides detailed application notes and experimental protocols for investigating the in vitro antiviral activity of Sophocarpine monohydrate. The provided methodologies and data summaries are intended to guide researchers in the evaluation of this compound against various viral pathogens.

Antiviral Activity of this compound

Sophocarpine has been reported to exhibit inhibitory effects against several viruses in vitro. The primary mechanisms of action appear to involve the interference with early stages of viral infection, such as attachment and penetration, as well as the modulation of host-cell signaling pathways essential for viral replication.

Summary of In Vitro Antiviral Activity

The following table summarizes the reported in vitro antiviral activity of Sophocarpine against various viruses.

VirusCell LineAssay MethodCC50 (µg/mL)EC50/IC50 (µg/mL)Selectivity Index (SI)Reference
Enterovirus 71 (EV71)VeroMTT Assay1,3463503.85[4]
Human Herpesvirus 6 (HHV-6)Molt-3Not SpecifiedNot SpecifiedNot Specified184[5]
Hepatitis B Virus (HBV)HepG2.2.15ELISA, qPCR>800 µMNot SpecifiedNot Specified

Note: The study on HHV-6 reported two sophocarpine compounds with SI values of 184 and 183. Further details on the specific compound and raw data were not available. For HBV, sophocarpine was shown to reduce HBsAg, HBeAg, and HBV DNA levels, with a cytotoxic concentration reported to be 0.4 µM/mL (approximately 98.5 µg/mL). However, a specific EC50 was not provided.

Experimental Protocols

Detailed protocols for key in vitro antiviral assays are provided below. These protocols are generalized and may require optimization based on the specific virus, cell line, and laboratory conditions.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of this compound that is toxic to the host cells, which is crucial for differentiating between antiviral effects and general cytotoxicity.

Materials:

  • This compound

  • Host cell line (e.g., Vero, HepG2)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed host cells into a 96-well plate at a density that will result in 80-90% confluency after 24 hours of incubation.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of this compound in cell culture medium.

  • Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium only as a negative control and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 48-72 hours (or a duration equivalent to the antiviral assay) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration.

Plaque Reduction Assay

This assay is the gold standard for quantifying the inhibition of infectious virus production.

Materials:

  • Confluent monolayer of host cells in 6-well or 12-well plates

  • Virus stock with a known titer

  • This compound

  • Serum-free medium

  • Overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose)

  • Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

  • Formalin (10%)

Protocol:

  • Cell Preparation: Seed host cells in multi-well plates to form a confluent monolayer.

  • Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium.

  • Infection: Remove the growth medium from the cells and infect the monolayer with 100-200 plaque-forming units (PFU) of the virus for 1-2 hours at 37°C.

  • Treatment: During or after infection, remove the virus inoculum and overlay the cells with the overlay medium containing various concentrations of this compound. Include a "no drug" virus control and a "no virus" cell control.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until distinct plaques are visible in the virus control wells (typically 2-10 days, depending on the virus).

  • Fixation and Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.

  • Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each this compound concentration compared to the virus control. The 50% effective concentration (EC50) is the concentration that reduces the number of plaques by 50%.

Virus Yield Reduction Assay

This assay measures the effect of the compound on the total amount of infectious virus produced.

Materials:

  • Confluent monolayer of host cells in 24-well or 48-well plates

  • Virus stock

  • This compound

  • Cell culture medium

Protocol:

  • Infection and Treatment: Infect a confluent monolayer of host cells with the virus at a specific multiplicity of infection (MOI). After a 1-hour adsorption period, wash the cells and add fresh medium containing different concentrations of this compound.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-48 hours).

  • Virus Harvesting: After incubation, subject the plates to three cycles of freezing and thawing to release the progeny virus.

  • Virus Tittering: Determine the titer of the harvested virus from each well using a standard plaque assay or TCID50 assay.

  • Data Analysis: Calculate the reduction in virus titer for each compound concentration compared to the untreated virus control. The EC50 is the concentration that reduces the virus yield by 50%.

Viral Attachment Assay

This assay determines if this compound inhibits the binding of the virus to the host cell surface.

Protocol:

  • Pre-chilling: Pre-chill a confluent monolayer of host cells at 4°C for 1 hour.

  • Treatment and Infection: Add a mixture of the virus and various concentrations of this compound to the cells. Incubate at 4°C for 2-3 hours to allow attachment but not entry.

  • Washing: Wash the cells three times with cold PBS to remove unbound virus and compound.

  • Overlay and Incubation: Add fresh overlay medium and incubate at 37°C until plaques develop.

  • Quantification: Fix, stain, and count the plaques as described in the Plaque Reduction Assay protocol. A reduction in plaque number compared to the untreated control indicates inhibition of attachment.

Viral Penetration Assay

This assay determines if this compound inhibits the entry of the virus into the host cell after attachment.

Protocol:

  • Attachment: Infect a pre-chilled confluent monolayer of host cells with the virus at 4°C for 2-3 hours to allow for attachment.

  • Washing: Wash the cells with cold PBS to remove unbound virus.

  • Treatment and Penetration: Add medium containing various concentrations of this compound and shift the temperature to 37°C for 1-2 hours to allow penetration.

  • Inactivation of External Virus: Treat the cells with a citrate buffer (pH 3.0) for a short period to inactivate any virus that has not penetrated the cells. Neutralize with a high pH buffer (e.g., Tris-HCl, pH 7.6).

  • Overlay and Incubation: Add fresh overlay medium and incubate at 37°C until plaques develop.

  • Quantification: Fix, stain, and count the plaques. A reduction in plaque number indicates inhibition of penetration.

Visualizations

Experimental Workflow for In Vitro Antiviral Assays

Antiviral_Assay_Workflow cluster_cytotoxicity Cytotoxicity Assay (CC50) cluster_antiviral Antiviral Efficacy Assays (EC50/IC50) c1 Seed Host Cells c2 Add this compound (Serial Dilutions) c1->c2 c3 Incubate (48-72h) c2->c3 c4 MTT Assay c3->c4 c5 Measure Absorbance c4->c5 c6 Calculate CC50 c5->c6 a5 Calculate EC50/IC50 c6->a5 Determine Selectivity Index (SI = CC50/EC50) a1 Infect Cells with Virus a2 Add this compound a1->a2 a3 Incubate a2->a3 a4 Quantify Viral Inhibition a3->a4 a4->a5 Plaque_Assay Plaque Reduction Assay a4->Plaque_Assay Yield_Reduction Virus Yield Reduction Assay a4->Yield_Reduction

Caption: Workflow for determining the antiviral activity of this compound.

Proposed Mechanism of Action: Inhibition of Viral Entry

Viral_Entry_Inhibition cluster_attachment Attachment cluster_penetration Penetration Virus Virus Particle Attachment Virus binds to cell surface receptors Virus->Attachment HostCell Host Cell Sophocarpine Sophocarpine Monohydrate Sophocarpine->Attachment Inhibits Penetration Virus enters the cell Sophocarpine->Penetration Inhibits Attachment->Penetration Replication Viral Replication Penetration->Replication

Caption: Sophocarpine's proposed inhibition of viral attachment and penetration.

Potential Involvement of Host Signaling Pathways

Sophocarpine has been shown to modulate key cellular signaling pathways such as NF-κB and PI3K/AKT, which are often hijacked by viruses to facilitate their replication and evade the host immune response.

Signaling_Pathway_Modulation cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/AKT Pathway Virus Viral Infection NFkB_Activation NF-κB Activation Virus->NFkB_Activation Activates PI3K_AKT_Activation PI3K/AKT Activation Virus->PI3K_AKT_Activation Activates Sophocarpine Sophocarpine Monohydrate Sophocarpine->NFkB_Activation Inhibits Sophocarpine->PI3K_AKT_Activation Inhibits Proinflammatory_Cytokines Pro-inflammatory Cytokines NFkB_Activation->Proinflammatory_Cytokines Viral_Replication Viral Replication Proinflammatory_Cytokines->Viral_Replication Supports Cell_Survival Enhanced Cell Survival PI3K_AKT_Activation->Cell_Survival Cell_Survival->Viral_Replication Supports

Caption: Potential modulation of NF-κB and PI3K/AKT pathways by Sophocarpine.

Conclusion

This compound presents a promising scaffold for the development of novel antiviral agents. The protocols and data presented herein provide a framework for the systematic in vitro evaluation of its antiviral activity. Further research is warranted to elucidate the precise molecular mechanisms of action against a broader range of viruses and to explore its therapeutic potential in vivo. The modulation of host signaling pathways by Sophocarpine suggests a potential for broad-spectrum antiviral activity and a higher barrier to the development of viral resistance.

References

Troubleshooting & Optimization

Troubleshooting unexpected results in Sophocarpine monohydrate experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sophocarpine monohydrate.

Troubleshooting Guides

This section addresses common unexpected results and provides potential solutions.

Issue 1: Inconsistent or lower-than-expected bioactivity in in vitro assays.

Potential Cause Troubleshooting Step Expected Outcome
Poor Solubility This compound has limited water solubility. Prepare stock solutions in DMSO. For aqueous buffers, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects. Consider using sonication to aid dissolution.[1]Consistent and reproducible dose-response curves.
Compound Instability Prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. Store stock solutions at -20°C or -80°C in small aliquots. The stability of sophocarpine can be improved by forming salts.[2][3]Increased reliability of experimental results.
Cell Line Variability Ensure cell lines are authenticated and free from mycoplasma contamination. Passage number can affect cell sensitivity; use cells within a consistent passage range for all experiments.Reduced variability between experimental replicates.
Assay Interference Sophocarpine may interfere with certain assay reagents. Run appropriate controls, including a vehicle control and the compound in cell-free assay buffer, to check for autofluorescence or other interference.Accurate measurement of the compound's effect.

Issue 2: High variability or unexpected toxicity in in vivo animal studies.

Potential Cause Troubleshooting Step Expected Outcome
Poor Bioavailability Sophocarpine has a short half-life and is primarily excreted through urine.[4][5] Consider optimizing the dosing regimen (e.g., more frequent administration) or exploring alternative delivery systems like exosome-based delivery to improve absorption.More consistent plasma concentrations and therapeutic effects.
Toxicity Sophocarpine can exhibit neurotoxicity and cardiotoxicity at higher doses. Conduct a dose-ranging study to determine the maximum tolerated dose (MTD) in your specific animal model. The LD50 in mice has been reported as 63.94 mg/kg (i.v.).Identification of a safe and effective dose range.
Drug Interactions Sophocarpine can inhibit CYP3A4 and CYP2C9 enzymes, potentially altering the metabolism of co-administered drugs. Review all administered substances for potential interactions.Avoidance of confounding effects from drug-drug interactions.
Animal Model Differences There can be significant differences between rodent and larger animal models. Consider the translational relevance of your chosen model.More predictable outcomes in later-stage studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For in vitro studies, it is recommended to prepare stock solutions of this compound in dimethyl sulfoxide (DMSO). For final dilutions in aqueous media, ensure the DMSO concentration is kept to a minimum (e.g., <0.5%) to avoid solvent-induced artifacts.

Q2: What are the known signaling pathways modulated by sophocarpine?

A2: Sophocarpine has been shown to modulate several key signaling pathways, including NF-κB, MAPK, PI3K/AKT, and AMPK. Its anti-inflammatory effects are often associated with the inhibition of the NF-κB and MAPK pathways. In cancer models, it can mediate the AKT/GSK3β/β-catenin axis.

Q3: Are there any known toxicities associated with sophocarpine?

A3: Yes, studies have reported potential neurotoxicity and cardiotoxicity, particularly at higher concentrations. It is crucial to perform dose-response and toxicity assessments in your specific experimental model.

Q4: Can sophocarpine interact with other drugs?

A4: Sophocarpine has been found to inhibit cytochrome P450 enzymes CYP3A4 and CYP2C9 in vitro, which suggests a potential for drug-drug interactions with compounds metabolized by these enzymes.

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol is based on studies investigating the anti-inflammatory effects of sophocarpine.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of sophocarpine in DMSO and then further dilute in culture medium. Pre-treat the cells with various concentrations of sophocarpine for 1 hour.

  • Inflammatory Stimulation: Induce an inflammatory response by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL and incubate for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the production of NO in the culture supernatant using the Griess reagent.

  • Cytokine Analysis: Collect the cell supernatant to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.

  • Data Analysis: Normalize the results to the vehicle-treated control and calculate IC₅₀ values.

Visualizations

Signaling Pathways

Sophocarpine_Signaling_Pathways cluster_nucleus Inside Nucleus Sophocarpine Sophocarpine IKK IKK Sophocarpine->IKK Inhibits MAPK MAPK (p38, JNK) Sophocarpine->MAPK Inhibits PI3K PI3K Sophocarpine->PI3K Modulates LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK TLR4->MAPK IκBα IκBα IKK->IκBα Inhibits NFκB NF-κB Nucleus Nucleus NFκB->Nucleus MAPK->Nucleus Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus->Inflammatory_Genes AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival

Caption: Key signaling pathways modulated by sophocarpine.

Experimental Workflow

Experimental_Workflow start Start: Unexpected Result check_solubility Q: Is the compound fully dissolved? start->check_solubility prepare_fresh Action: Prepare fresh stock in DMSO, use sonication. check_solubility->prepare_fresh No check_stability Q: Are solutions fresh? Any freeze-thaw cycles? check_solubility->check_stability Yes prepare_fresh->check_stability aliquot_store Action: Aliquot stock and store at -80°C. check_stability->aliquot_store No check_controls Q: Are vehicle and other controls included? check_stability->check_controls Yes aliquot_store->check_controls run_controls Action: Run compound in cell-free assay. check_controls->run_controls No check_toxicity Q: Is unexpected toxicity observed? check_controls->check_toxicity Yes run_controls->check_toxicity dose_response Action: Perform dose-ranging study to find MTD. check_toxicity->dose_response Yes end End: Consistent Results check_toxicity->end No dose_response->end

Caption: Troubleshooting workflow for unexpected experimental results.

References

Addressing and mitigating the cytotoxicity of Sophocarpine monohydrate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Sophocarpine monohydrate. Below you will find troubleshooting guides and frequently asked questions to address specific issues that may arise during your in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's cytotoxic action?

A1: this compound primarily induces cytotoxicity in cancer cells by triggering apoptosis (programmed cell death). This is achieved through the regulation of multiple signaling pathways. Key mechanisms include interrupting the cell cycle, inhibiting cell proliferation and invasion, and promoting apoptosis.

Q2: Which signaling pathways are known to be affected by this compound?

A2: this compound has been shown to modulate several critical signaling pathways involved in cell survival and proliferation. These include:

  • PI3K/AKT Pathway: Regulation of this pathway is associated with the induction of autophagy and apoptosis.

  • MAPK Pathway: Sophocarpine can exert anti-inflammatory effects by modulating the MAPK and NF-kB signaling pathways.

  • NF-κB Pathway: Inhibition of NF-κB nuclear translocation has been observed, contributing to its neuroprotective and anti-inflammatory effects.

  • MEK/ERK/VEGF Pathway: Downregulation of this pathway is involved in the inhibition of colorectal cancer cell proliferation and migration.

  • Nrf2/HO-1 Pathway: Activation of this pathway can decrease apoptosis and oxidative stress.

Q3: What are the expected cytotoxic concentrations (IC50) of this compound?

A3: The half-maximal inhibitory concentration (IC50) of this compound is cell-line dependent. For instance, in one study, the IC50 for lung cancer A549 cells was reported to be 3.68 mM. In prostate cancer cell lines PC93 and TSU-Pr1, significant inhibition of cell proliferation was observed in a concentration-dependent manner with concentrations ranging from 1 to 10 mg/ml. It is crucial to determine the IC50 empirically for your specific cell line.

Q4: Does this compound exhibit selective cytotoxicity towards cancer cells?

A4: Research suggests that this compound can have a selective effect on different types of cancer. For example, studies on prostate cancer cell lines have shown that it inhibits the proliferation of cancer cells (PC93 and TSU-Pr1) while having no inhibitory effect on normal prostate cells (RWPE-1). However, the degree of selectivity can vary between cell types, and it is essential to test against a relevant normal cell line in your experiments.

Q5: Can the solvent used to dissolve this compound contribute to cytotoxicity?

A5: Yes, the solvent used to dissolve this compound, such as DMSO, can exhibit cytotoxicity at certain concentrations. It is critical to determine the maximum tolerated concentration of the solvent for your specific cell line by running a vehicle control experiment. Typically, for DMSO, this is below 0.5%, but it can be cell-line dependent.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Potential Cause Troubleshooting Steps
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Mix the cell suspension between pipetting into wells. Avoid using the outer wells of multi-well plates, which are prone to evaporation; instead, fill them with sterile PBS or media.
Compound Precipitation Visually inspect the wells for any precipitate after adding this compound. If precipitation occurs, review the solubilization method. Consider using a different solvent or techniques like sonication or complexation with cyclodextrins to improve solubility.
Inconsistent Incubation Times Standardize the incubation time with the compound across all plates and experiments to ensure reproducibility.
Cell Culture Contamination Regularly test your cell cultures for mycoplasma and other common contaminants, as they can significantly impact cell health and response to treatment.
Issue 2: Unexpectedly High Cytotoxicity in Control (Vehicle-Treated) Cells
Potential Cause Troubleshooting Steps
Solvent Toxicity Perform a dose-response experiment with the solvent alone to determine the highest non-toxic concentration for your cell line. Prepare a higher stock concentration of this compound to minimize the final solvent volume in the assay.
Poor Cell Health Ensure that cells are in the logarithmic growth phase and have high viability (>95%) before seeding for the experiment. Avoid using cells that have been in culture for too many passages.
Harsh Treatment Conditions If performing washes after treatment, ensure the washing solution is at the appropriate temperature and pH, and perform the steps gently to avoid detaching or stressing the cells.
Issue 3: No Dose-Dependent Cytotoxicity Observed
Potential Cause Troubleshooting Steps
Concentration Range is Too High The compound may have reached its maximum toxic effect at the lowest concentration tested. Expand the concentration range to include much lower doses.
Compound Inactivity Verify the identity and purity of your this compound. If possible, obtain a new batch from a reputable supplier.
Assay Interference The compound may interfere with the assay chemistry. For example, in an MTT assay, the compound might chemically reduce the MTT reagent. Run a cell-free control with the compound and the assay reagent to check for interference. If interference is detected, consider switching to a different cytotoxicity assay (e.g., LDH release or a live/dead stain).
Low Compound Bioavailability This compound might bind to serum proteins in the culture medium, reducing its effective concentration. Consider reducing the serum concentration during the treatment period, but be aware that this can also affect cell health.

Quantitative Data Summary

Table 1: Reported IC50 Values of Sophocarpine

Cell LineCancer TypeIC50Reference
A549Lung Cancer3.68 mM
MKN45Gastric CancerDose-dependent inhibition
BGC-823Gastric CancerDose-dependent inhibition
LoVoColon CancerEnhances oxaliplatin effects
PC93Prostate CancerConcentration-dependent inhibition (1-10 mg/ml)
TSU-Pr1Prostate CancerConcentration-dependent inhibition (1-10 mg/ml)
RWPE-1Normal ProstateNo inhibition

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.

Materials:

  • Cells of interest

  • 96-well plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a control.

  • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol is based on standard procedures for assessing apoptosis.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorochrome)

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Induce apoptosis in cells by treating with this compound for the desired time.

  • Harvest the cells (including any floating cells in the supernatant) and wash with cold PBS.

  • Resuspend the cells in Annexin V Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

    • Live cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Visualizations

General Experimental Workflow for Assessing Sophocarpine Cytotoxicity cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cell_culture Cell Culture (Select appropriate cell lines) cell_seeding Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep This compound Preparation (Stock Solution) treatment Treatment (Varying concentrations of Sophocarpine) compound_prep->treatment cell_seeding->treatment incubation Incubation (24, 48, 72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, LDH) incubation->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI, Caspase) incubation->apoptosis_assay data_analysis Data Analysis (IC50 calculation) viability_assay->data_analysis apoptosis_assay->data_analysis

Caption: Workflow for assessing this compound cytotoxicity.

Key Signaling Pathways Modulated by Sophocarpine cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway Sophocarpine Sophocarpine Monohydrate PI3K PI3K Sophocarpine->PI3K regulates MAPK MAPK Sophocarpine->MAPK modulates NFkB NF-κB Sophocarpine->NFkB inhibits AKT AKT PI3K->AKT Autophagy Autophagy AKT->Autophagy Apoptosis_PI3K Apoptosis AKT->Apoptosis_PI3K Inflammation_MAPK Inflammation MAPK->Inflammation_MAPK Inflammation_NFkB Inflammation NFkB->Inflammation_NFkB

Caption: Signaling pathways affected by this compound.

Refining experimental design to minimize variability with Sophocarpine monohydrate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals refine their experimental design and minimize variability when working with Sophocarpine monohydrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

A1: Sophocarpine is a quinolizidine alkaloid, a natural compound primarily sourced from plants of the Sophora genus. It has demonstrated a wide range of pharmacological effects, including anti-inflammatory, analgesic, antiviral, antiparasitic, and anticancer activities. Its mechanisms of action often involve the modulation of key cellular signaling pathways.[1][2]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. It is sparingly soluble in water but readily dissolves in dilute acids. For cell culture experiments, it is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Ensure the final DMSO concentration in your experiment is low (typically <0.1%) to avoid solvent-induced cellular effects.

Q3: How should this compound be stored to ensure its stability?

A3: For long-term storage, it is recommended to store this compound as a solid at -20°C, protected from light and moisture. Under these conditions, it can be stable for several years. Stock solutions in DMSO can also be stored at -20°C for shorter periods. Avoid repeated freeze-thaw cycles of stock solutions to maintain the integrity of the compound.

Q4: What are the known signaling pathways modulated by this compound?

A4: this compound has been shown to modulate several critical signaling pathways, which accounts for its diverse biological activities. These include:

  • NF-κB Signaling Pathway: Inhibition of this pathway is a key mechanism for its anti-inflammatory effects.[1][2][3]

  • MAPK Signaling Pathway: It can attenuate the phosphorylation of p38 and JNK, contributing to its anti-inflammatory properties.

  • PI3K/AKT/mTOR Signaling Pathway: Downregulation of this pathway is associated with its anticancer effects, particularly in prostate cancer.

Troubleshooting Guides

Issue 1: High Variability in In Vitro Assay Results
Potential Cause Troubleshooting Step Rationale
Compound Precipitation 1. Visually inspect the culture medium for any signs of precipitation after adding this compound. 2. Prepare a fresh stock solution and ensure complete dissolution before diluting in the medium. 3. Consider lowering the final concentration of this compound in your assay. 4. Perform a solubility test in your specific cell culture medium.This compound has limited aqueous solubility. Precipitation can lead to inconsistent concentrations and, consequently, variable results.
Cell Health and Density 1. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment. 2. Seed cells at a consistent density across all wells and plates. 3. Perform a cell count and viability assessment (e.g., Trypan Blue exclusion) before each experiment.Variations in cell health and number can significantly impact the cellular response to treatment, leading to high variability.
Inconsistent Drug Treatment 1. Ensure accurate and consistent pipetting when preparing serial dilutions and treating cells. 2. Prepare a master mix of the treatment medium to add to the wells to minimize pipetting errors. 3. Calibrate pipettes regularly.Inaccurate dosing will directly lead to variable experimental outcomes.
Batch-to-Batch Variability of Compound 1. Purchase this compound from a reputable supplier that provides a certificate of analysis with purity data. 2. If possible, purchase a large single batch for a series of experiments. 3. If a new batch is used, perform a pilot experiment to compare its activity with the previous batch.As a natural product, the purity and composition of this compound can vary between batches, affecting its biological activity.
Issue 2: Unexpected or Noisy Western Blot Results
Potential Cause Troubleshooting Step Rationale
Suboptimal Protein Extraction 1. Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation. 2. Ensure complete cell lysis by using appropriate mechanical disruption (e.g., sonication) if necessary. 3. Quantify protein concentration accurately using a reliable method (e.g., BCA assay) to ensure equal loading.Incomplete lysis or protein degradation can lead to weak or inconsistent signals.
Antibody Performance 1. Use antibodies that have been validated for the specific application (Western blot) and species. 2. Optimize primary and secondary antibody concentrations and incubation times. 3. Include appropriate positive and negative controls to validate antibody specificity.Poor antibody quality or suboptimal antibody concentrations can result in non-specific bands or a weak signal.
Issues with NF-κB Pathway Analysis 1. When analyzing NF-κB activation, it is crucial to separate nuclear and cytoplasmic fractions to observe the translocation of p65. 2. Use appropriate loading controls for each fraction (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic).The activation of the NF-κB pathway involves the translocation of its subunits to the nucleus. Analyzing whole-cell lysates may not provide a clear picture of activation.
Issue 3: Inconsistent Cell Viability Assay Readings
Potential Cause Troubleshooting Step Rationale
Interference with Assay Reagents 1. Run a control with this compound in cell-free medium to check for any direct reaction with the assay reagents (e.g., MTT, XTT, resazurin). 2. If interference is detected, consider using an alternative viability assay based on a different principle (e.g., LDH release for cytotoxicity, or a dye exclusion method).Some compounds can interfere with the chemical reactions of colorimetric or fluorometric viability assays, leading to false positive or negative results.
Changes in Cell Morphology 1. Observe the cells under a microscope after treatment with this compound to check for any changes in morphology (e.g., cell shrinkage, detachment). 2. Correlate any morphological changes with the results of the viability assay.The compound may induce morphological changes that could be misinterpreted by certain assays. For example, cell detachment could lead to an underestimation of viability in assays that rely on adherent cells.
Sub-optimal Incubation Time 1. Perform a time-course experiment to determine the optimal incubation time for observing the effects of this compound on cell viability.The cytotoxic or cytostatic effects of the compound may be time-dependent.

Data Presentation

Table 1: In Vitro Efficacy of Sophocarpine
Cell LineAssayEndpointConcentration/IC₅₀Reference
A549 (Lung Cancer)CytotoxicityIC₅₀3.68 mM
PC-3 (Prostate Cancer)ProliferationInhibitionDose-dependent
DU145 (Prostate Cancer)Proliferation, ApoptosisInhibition, Induction100 µM, 200 µM
LoVo (Colon Cancer)Proliferation, Invasion, MigrationInhibitionNot specified
MKN45 (Gastric Cancer)GrowthDose-dependent inhibitionNot specified
BGC-823 (Gastric Cancer)GrowthDose-dependent inhibitionNot specified
RAW 264.7 (Macrophage)NO, TNF-α, IL-6 ProductionInhibition50 and 100 µg/ml
HepG2.2.15 (Hepatitis B)HBsAg SecretionReduction0.4 and 1.6 mM
KRASA12 (Myeloma)ViabilityReduction to 29%21 µM
AMO-1 (Myeloma)ViabilityReduction to 21%21 µM
Table 2: In Vivo Efficacy of Sophocarpine
Animal ModelConditionDosing RegimenKey FindingsReference
MiceAcetic acid-induced writhing40, 80 mg/kg (i.p.)Dose-dependent inhibition of writhing
MiceXylene-induced ear edema20, 40, 80 mg/kg (i.p.)Significant inhibition of edema
RatsMyocardial ischemia-reperfusionNot specifiedImproved cardiac function, reduced infarct size
Nude MiceColon cancer liver metastasisNot specifiedEnhanced inhibitory effect of oxaliplatin
Nude MiceCastration-resistant prostate cancer xenograftNot specifiedDecreased tumor weight and volume
RodentsCarrageenan-induced paw edema15, 30 mg/kg (i.v.)Significant anti-inflammatory effect

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 1000x stock solution of this compound in sterile DMSO. Serially dilute the stock solution in a cell culture medium to achieve the desired final concentrations. Include a vehicle control with the same final concentration of DMSO as the highest treatment concentration.

  • Treatment: Remove the overnight culture medium and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µl of 5 mg/ml MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µl of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Western Blot for NF-κB Activation
  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. For analysis of NF-κB activation, pre-treatment with this compound followed by stimulation with an inflammatory agent (e.g., LPS) is common.

  • Protein Extraction: Perform nuclear and cytoplasmic fractionation using a commercial kit or a well-established protocol. Add protease and phosphatase inhibitors to all buffers.

  • Protein Quantification: Determine the protein concentration of both nuclear and cytoplasmic fractions using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) from each sample onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p65, phospho-IκBα, IκBα, Lamin B1 (nuclear marker), and a cytoplasmic marker (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of nuclear p65 to the nuclear loading control (Lamin B1) and cytoplasmic proteins to the cytoplasmic loading control.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_invitro In Vitro Experiments cluster_analysis Analysis A Sophocarpine Monohydrate Powder B Prepare Stock Solution (e.g., 100 mM in DMSO) A->B C Prepare Working Solutions (Dilute in Culture Medium) B->C E Treatment with Working Solutions C->E D Cell Seeding (96-well or 6-well plates) D->E F Incubation (24, 48, or 72 hours) E->F G Cell Viability Assay (e.g., MTT) F->G H Protein Extraction (Nuclear/Cytoplasmic) F->H J Data Analysis G->J I Western Blot (e.g., for NF-kB) H->I I->J signaling_pathway cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/AKT Pathway LPS LPS IKK IKK LPS->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc Translocation Genes Pro-inflammatory Gene Expression NFkB_nuc->Genes Sophocarpine Sophocarpine Monohydrate Sophocarpine->IKK Inhibits GF Growth Factors PI3K PI3K GF->PI3K AKT AKT PI3K->AKT P mTOR mTOR AKT->mTOR P Proliferation Cell Proliferation & Survival mTOR->Proliferation Sophocarpine2 Sophocarpine Monohydrate Sophocarpine2->PI3K Inhibits troubleshooting_logic Start High Variability in Results? CheckPurity Check Compound Purity & Source Start->CheckPurity Yes Optimize Optimize Protocol (Concentration, Time) Start->Optimize No, but needs refinement CheckSolubility Verify Solubility in Medium CheckPurity->CheckSolubility Purity OK NewBatch Test New Batch CheckPurity->NewBatch Batch Issue CheckCells Assess Cell Health & Density CheckSolubility->CheckCells Soluble CheckSolubility->Optimize Precipitation CheckCells->Optimize Variable Health Standardize Standardize Handling & Pipetting CheckCells->Standardize Healthy CheckAssay Validate Assay Protocol (Controls, Reagents) CheckAssay->Optimize Protocol Issue Standardize->CheckAssay Consistent Standardize->Optimize Inconsistent

References

Overcoming challenges in the large-scale synthesis of Sophocarpine monohydrate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Sophocarpine monohydrate.

Troubleshooting Guides

Problem 1: Low Yield in the Dehydrogenation Step

Question: We are experiencing significantly lower than expected yields during the dehydrogenation of the sophoridine or matrine precursor to sophocarpine. What are the potential causes and solutions?

Answer:

Low yields in the dehydrogenation step are a common challenge in the synthesis of related matrine alkaloids and can be attributed to several factors. Here is a breakdown of potential causes and troubleshooting strategies:

Potential Causes & Solutions

Potential Cause Troubleshooting/Optimization Strategy
Incomplete Reaction Reaction Time: Extend the reaction time and monitor progress using in-process controls (e.g., HPLC, TLC) to ensure the reaction goes to completion. Temperature: Gradually increase the reaction temperature in small increments. Be cautious, as excessive heat can lead to degradation and byproduct formation.
Catalyst Inactivity Catalyst Loading: Increase the catalyst loading incrementally. Catalyst Quality: Ensure the catalyst is not expired or deactivated. Use a fresh batch of catalyst from a reputable supplier. Catalyst Poisoning: Impurities in the starting material or solvent can poison the catalyst. Purify the precursor and use high-purity, dry solvents.
Side Reactions/Degradation Atmosphere: The reaction should be carried out under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the product and catalyst. Temperature Control: Overheating can lead to the formation of degradation products. Ensure precise temperature control throughout the reaction.
Product Isolation Issues Work-up Procedure: Optimize the work-up procedure to minimize product loss. This may involve adjusting the pH during extraction or using a different extraction solvent.

Logical Troubleshooting Workflow

Low_Yield_Troubleshooting Start Low Yield Observed Check_Completion Check Reaction Completion (IPC: HPLC/TLC) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Optimize_Time_Temp Increase Reaction Time/ Temperature Incomplete->Optimize_Time_Temp Check_Catalyst Evaluate Catalyst Activity Complete->Check_Catalyst Optimize_Time_Temp->Check_Completion Catalyst_Issue Catalyst Issue? Check_Catalyst->Catalyst_Issue Optimize_Catalyst Increase Catalyst Loading/ Use Fresh Catalyst Catalyst_Issue->Optimize_Catalyst Yes Check_Side_Reactions Investigate Side Reactions/ Degradation Catalyst_Issue->Check_Side_Reactions No Optimize_Catalyst->Check_Completion Side_Reactions_Issue Side Reactions Evident? Check_Side_Reactions->Side_Reactions_Issue Optimize_Conditions Optimize Reaction Conditions (Inert Atmosphere, Temp. Control) Side_Reactions_Issue->Optimize_Conditions Yes Optimize_Workup Optimize Work-up/ Isolation Procedure Side_Reactions_Issue->Optimize_Workup No Optimize_Conditions->Check_Completion End Yield Improved Optimize_Workup->End

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: Difficulty in Crystallizing this compound

Question: We are struggling to induce crystallization of this compound, or we are getting an oil/amorphous solid instead of crystals. What steps can we take?

Answer:

The crystallization of sophocarpine can be challenging, partly due to its relatively low melting point. The formation of the stable monohydrate requires careful control of conditions.

Crystallization Troubleshooting Strategies

Parameter Troubleshooting/Optimization Strategy
Supersaturation Solvent System: Experiment with different solvent/anti-solvent systems. Common systems for alkaloids include ethanol/water, acetone/water, and isopropanol/heptane. Concentration: Slowly increase the concentration of the crude sophocarpine solution. Avoid overly rapid supersaturation which can lead to oiling out. Temperature: Implement a controlled cooling profile. A slow, gradual decrease in temperature is often more effective than rapid cooling.
Nucleation Seeding: Introduce seed crystals of pure this compound to the supersaturated solution to induce crystallization. Scratching: Gently scratch the inside of the crystallization vessel with a glass rod to create nucleation sites.
Purity Impurity Interference: Impurities can inhibit crystal growth. Ensure the crude sophocarpine is of sufficient purity. Consider an additional purification step (e.g., flash chromatography) before crystallization.
Hydration Water Content: Ensure the presence of sufficient water to form the monohydrate. The solvent system should contain an appropriate amount of water. For some systems, exposure to atmospheric moisture might be sufficient, but for controlled large-scale processes, the water content should be quantified and controlled.

Experimental Workflow for Crystallization Optimization

Crystallization_Optimization Start Crude Sophocarpine Solution Solvent_Screening Solvent/Anti-solvent Screening Start->Solvent_Screening Concentration_Optimization Concentration Optimization Solvent_Screening->Concentration_Optimization Cooling_Profile Controlled Cooling Profile Concentration_Optimization->Cooling_Profile Nucleation_Induction Induce Nucleation (Seeding/Scratching) Cooling_Profile->Nucleation_Induction Crystal_Growth Crystal Growth Nucleation_Induction->Crystal_Growth Isolation_Drying Isolation and Drying Crystal_Growth->Isolation_Drying Characterization Characterize Crystals (XRD, DSC, TGA) Isolation_Drying->Characterization End Pure this compound Characterization->End

Caption: Workflow for optimizing the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the critical process parameters to monitor during the large-scale synthesis of sophocarpine?

A1: Key parameters to monitor include:

  • Temperature: Crucial for controlling reaction rates and minimizing side-product formation.

  • pH: Important during extractions and work-up to ensure the product is in the desired form (free base or salt).

  • Reaction Time: Monitored by in-process controls to determine reaction completion.

  • Agitation Speed: Ensures homogeneity, especially in large reactors.

  • Pressure: For reactions involving gases or conducted under vacuum.

Q2: What are the common impurities encountered in sophocarpine synthesis and how can they be controlled?

A2: While specific impurity profiles for large-scale sophocarpine synthesis are not extensively published, based on related alkaloid syntheses, common impurities may include:

  • Unreacted Starting Materials: Controlled by ensuring the reaction goes to completion.

  • Over-oxidized or Reduced Byproducts: Controlled by careful selection of reagents and control of reaction conditions (temperature, stoichiometry).

  • Diastereomers or Epimers: Sophocarpine has several stereoisomers, such as sophoridine. Chiral purity of starting materials and stereocontrol in synthetic steps are critical. Purification by chromatography or selective crystallization may be necessary.

  • Residual Solvents: Controlled by proper drying procedures and monitored by GC-HS.

Q3: What analytical techniques are recommended for in-process control and final product analysis?

A3: A combination of techniques is recommended:

  • In-Process Control (IPC): High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are effective for monitoring reaction progress and purity.

  • Final Product Analysis:

    • HPLC: For purity assessment and quantification.

    • Mass Spectrometry (MS): For identity confirmation.

    • Nuclear Magnetic Resonance (NMR): For structural elucidation and confirmation.

    • X-ray Diffraction (XRD): To confirm the crystalline form (monohydrate).

    • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To determine melting point and water content.

Experimental Protocols

Protocol 1: General Procedure for Dehydrogenation of a Matrine-type Precursor

This is a generalized protocol based on the synthesis of related compounds and should be optimized for the specific precursor.

  • Reactor Setup: Charge a suitably sized reactor with the precursor and a suitable solvent (e.g., toluene, xylene). The reactor should be equipped with a mechanical stirrer, a condenser, a temperature probe, and an inlet for inert gas.

  • Inert Atmosphere: Purge the reactor with an inert gas (Nitrogen or Argon) for at least 30 minutes.

  • Catalyst Addition: Add the dehydrogenation catalyst (e.g., Palladium on Carbon) under a positive flow of inert gas.

  • Reaction: Heat the mixture to the desired temperature (e.g., reflux) and maintain for the required time. Monitor the reaction progress by taking samples for HPLC or TLC analysis.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can then be purified by chromatography or crystallization.

Protocol 2: Purification by Column Chromatography
  • Column Packing: Select an appropriate stationary phase (e.g., silica gel) and pack the column using a suitable slurry solvent.

  • Sample Loading: Dissolve the crude sophocarpine in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.

  • Elution: Elute the column with a pre-determined mobile phase system (e.g., a gradient of dichloromethane/methanol).

  • Fraction Collection: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified sophocarpine.

Signaling Pathway (Illustrative)

While sophocarpine itself is a final product, its biological activity involves interaction with various signaling pathways. For drug development professionals, understanding these interactions is crucial.

Sophocarpine_Signaling_Pathway Sophocarpine Sophocarpine PI3K PI3K Sophocarpine->PI3K Inhibits Apoptosis Apoptosis Sophocarpine->Apoptosis Induces AKT AKT PI3K->AKT Activates NF_kB NF-κB AKT->NF_kB Activates Inflammation Inflammation NF_kB->Inflammation Promotes

Caption: Illustrative signaling pathways affected by Sophocarpine.

Methods for reducing off-target effects of Sophocarpine monohydrate.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate potential off-target effects of Sophocarpine Monohydrate during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets and signaling pathways of this compound?

A1: this compound is a quinolizidine alkaloid known to modulate multiple signaling pathways. Its primary therapeutic effects are attributed to its influence on key cellular processes such as inflammation, proliferation, and apoptosis.[1][2] Documented interactions include the modulation of the following pathways:

  • NF-κB Signaling Pathway[1]

  • MAPK Signaling Pathway[1][3]

  • PI3K/AKT Signaling Pathway

  • AMPK Signaling Pathway

Q2: Are there any documented off-target effects for this compound?

A2: Specific off-target effects of this compound are not extensively documented in peer-reviewed literature. However, as a natural alkaloid with broad bioactivity, researchers should be aware of the potential for unintended interactions. Potential off-target effects could arise from its modulation of ubiquitous signaling pathways in unintended cell types or tissues.

Q3: What are the potential sources of off-target effects when working with this compound?

A3: Potential sources of off-target effects with this compound can be multifactorial:

  • Compound Promiscuity: Natural alkaloids can sometimes interact with multiple proteins that share structural similarities.

  • High Concentrations: Using concentrations significantly above the desired therapeutic range can lead to non-specific binding and engagement of unintended targets.

  • Metabolic Activation: Cellular metabolism could potentially modify sophocarpine into metabolites with different activity profiles.

  • Broad Pathway Modulation: As sophocarpine influences central signaling hubs like NF-κB and MAPK, this can lead to a wide array of downstream effects, some of which may be unintended in a specific experimental context.

Q4: How can I proactively minimize potential off-target effects in my experiments?

A4: A multi-pronged approach is recommended:

  • Dose-Response Studies: Conduct thorough dose-response experiments to identify the minimal effective concentration required for the desired on-target effect.

  • Use of Multiple Cell Lines: Validate key findings in more than one cell line to ensure the observed effects are not cell-type specific artifacts.

  • Orthogonal Assays: Confirm your results using different experimental techniques that measure the same biological endpoint through different mechanisms.

  • Control Experiments: Include appropriate positive and negative controls to ensure the specificity of the observed effects.

Troubleshooting Guides

Issue 1: Unexpected Cell Toxicity or Reduced Viability at Therapeutic Concentrations
  • Possible Cause: Potential off-target cytotoxic effects, especially in sensitive cell lines.

  • Troubleshooting Steps:

    • Re-evaluate Concentration: Perform a detailed cytotoxicity assay (e.g., MTT or LDH assay) to determine the precise IC50 value in your specific cell model. One study noted increased LDH levels and inhibited cell viability at concentrations up to 800μg/ml in RAW 264.7 cells, which was much higher than the effective plasma concentration.

    • Time-Course Analysis: Investigate if the toxicity is time-dependent by performing viability assays at multiple time points.

    • Apoptosis vs. Necrosis: Utilize assays like Annexin V/PI staining to distinguish between apoptotic and necrotic cell death, which can provide insights into the mechanism of toxicity.

    • Rescue Experiments: If a specific off-target is suspected, consider co-treatment with a known inhibitor of that off-target to see if the toxicity can be rescued.

Issue 2: Inconsistent Results Across Different Batches of this compound
  • Possible Cause: Variability in the purity or stability of the compound.

  • Troubleshooting Steps:

    • Purity Verification: Ensure the purity of each batch using analytical techniques like HPLC or Mass Spectrometry.

    • Proper Storage: Store this compound according to the manufacturer's instructions, typically in a cool, dry, and dark place to prevent degradation.

    • Fresh Stock Solutions: Prepare fresh stock solutions for each experiment and avoid repeated freeze-thaw cycles.

Issue 3: Observed Phenotype Does Not Correlate with the Intended On-Target Pathway Modulation
  • Possible Cause: Engagement of an unknown off-target that is contributing to the observed phenotype.

  • Troubleshooting Steps:

    • Phenotypic Screening: Employ high-content imaging or other phenotypic screening platforms to broadly assess cellular changes and identify unexpected phenotypes.

    • Target Deconvolution: If a novel phenotype is consistently observed, consider target identification methods such as affinity chromatography or computational approaches to identify potential off-targets.

    • Pathway Analysis: Perform transcriptomic (e.g., RNA-seq) or proteomic analysis to get a global view of the cellular response and identify a wider range of perturbed pathways.

Data Presentation

Table 1: Summary of In Vitro Assays for Assessing Off-Target Effects

Assay TypePurposeExample MethodologiesThroughput
Biochemical Assays Direct measurement of compound interaction with purified proteins.Kinase profiling panels, competitive binding assays.High
Cell-Based Assays Assessment of compound effects in a cellular context.Phenotypic screening, reporter gene assays, cell viability assays.Medium to High
Genomic/Proteomic Global analysis of changes in gene or protein expression.RNA-seq, proteomics (e.g., mass spectrometry).Low to Medium
Off-Target Binding Identification of unintended binding partners.Affinity chromatography, cell microarray screening.Low to Medium

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To assess the selectivity of this compound against a panel of protein kinases, as its known targets (e.g., PI3K/AKT, MAPK) are part of this family.

Methodology:

  • Kinase Panel Selection: Choose a diverse panel of recombinant human protein kinases, including the intended targets and other closely related kinases.

  • Assay Format: A common method is a radiometric assay that measures the incorporation of 33P-ATP into a substrate.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for IC50 determination.

  • Kinase Reaction: In a microplate, combine the kinase, its specific substrate, and ATP (at a concentration close to its Km for each kinase). Add the different concentrations of this compound.

  • Incubation: Incubate the reaction mixture at the optimal temperature and time for each kinase.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate. For radiometric assays, this involves capturing the substrate on a filter and quantifying the radioactivity.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.

Protocol 2: Cell-Based Phenotypic Screening

Objective: To identify potential off-target effects by observing a wide range of cellular phenotypes upon treatment with this compound.

Methodology:

  • Cell Culture: Plate a well-characterized cell line (e.g., U2OS) in multi-well imaging plates.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a known cytotoxic compound as a positive control.

  • Staining: After a set incubation period (e.g., 24 or 48 hours), fix the cells and stain them with a cocktail of fluorescent dyes that label different cellular compartments (e.g., Hoechst for the nucleus, phalloidin for actin filaments, and MitoTracker for mitochondria).

  • Image Acquisition: Use a high-content imaging system to automatically acquire images of the cells in multiple fluorescent channels.

  • Image Analysis: Employ image analysis software to extract quantitative data on a variety of cellular features, such as cell number, nuclear size and shape, mitochondrial morphology, and cytoskeletal organization.

  • Phenotypic Profiling: Compare the phenotypic profile of sophocarpine-treated cells to the controls to identify any significant and unexpected changes.

Visualizations

Signaling_Pathways cluster_extracellular Extracellular cluster_cellular Cellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Sophocarpine Sophocarpine Monohydrate Receptor Receptor Sophocarpine->Receptor Modulates PI3K PI3K Sophocarpine->PI3K Inhibits MAPK MAPK Sophocarpine->MAPK Inhibits IKK IKK Sophocarpine->IKK Inhibits Receptor->PI3K Receptor->MAPK Receptor->IKK AKT AKT PI3K->AKT IκB IκB IKK->IκB Phosphorylates & Inhibits NFκB_IκB NF-κB-IκB Complex IκB->NFκB_IκB NFκB NF-κB NFκB_IκB->NFκB IκB Degradation Gene_Expression Gene Expression (Inflammation, Proliferation) NFκB->Gene_Expression

Caption: Known signaling pathways modulated by this compound.

Experimental_Workflow cluster_screening Off-Target Effect Screening cluster_validation Validation of Findings Dose_Response 1. Dose-Response Curve Kinase_Profiling 2. Kinase Selectivity Profiling Dose_Response->Kinase_Profiling Phenotypic_Screening 3. Cell-Based Phenotypic Screening Kinase_Profiling->Phenotypic_Screening Transcriptomics 4. Transcriptomic/ Proteomic Analysis Phenotypic_Screening->Transcriptomics Orthogonal_Assay 5. Orthogonal Assay Validation Transcriptomics->Orthogonal_Assay Rescue_Experiment 6. Rescue Experiment Orthogonal_Assay->Rescue_Experiment

Caption: Experimental workflow for identifying and validating off-target effects.

References

Validation & Comparative

Sophocarpine Monohydrate: A Comparative Analysis of its Therapeutic Potential in Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Sophocarpine Monohydrate's Performance Against Alternative Therapies, Supported by Experimental Data.

Sophocarpine, a quinolizidine alkaloid extracted from the medicinal plant Sophora alopecuroides, has demonstrated a broad spectrum of pharmacological activities across various preclinical disease models. This guide provides a comprehensive comparison of this compound's therapeutic efficacy against established and alternative treatments in oncology, inflammatory diseases, and viral infections. The data presented is curated from peer-reviewed studies to facilitate an objective evaluation of its potential as a novel therapeutic agent.

Anti-Cancer Efficacy: Colon Cancer

Sophocarpine has been investigated for its anti-cancer properties, particularly in colorectal cancer models. Studies have explored its efficacy both as a monotherapy and in combination with standard chemotherapeutic agents.

In Vitro Comparison of Sophocarpine and Oxaliplatin in Human Colon Cancer Cell Lines

A key study evaluated the synergistic effect of sophocarpine with oxaliplatin, a cornerstone of colorectal cancer chemotherapy, in LoVo human colon cancer cells. The combination index (CI) was used to quantify the nature of the drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Treatment GroupCombination Index (CI)Interpretation
Sophocarpine + Oxaliplatin0.58[1]Synergistic
In Vivo Comparison in a Nude Mouse Model of Colon Cancer Liver Metastasis

The same study extended its findings to an in vivo model, where nude mice with established colon cancer liver metastases were treated with sophocarpine, oxaliplatin, or a combination of both.

Treatment GroupOutcome
ControlProgressive tumor growth
Sophocarpine aloneInhibition of tumor proliferation, invasion, and migration[1]
Oxaliplatin aloneInhibition of tumor proliferation, invasion, and migration[1]
Sophocarpine + OxaliplatinSignificantly stronger inhibition of tumor growth and metastasis compared to either agent alone[1]

Experimental Protocols:

  • Cell Culture and Proliferation Assays (MTT/CCK-8): LoVo human colorectal cancer cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. For proliferation assays, cells were seeded in 96-well plates and treated with varying concentrations of sophocarpine, oxaliplatin, or their combination for 48 hours. Cell viability was assessed using MTT or CCK-8 kits according to the manufacturer's instructions. The combination index was calculated using the Chou-Talalay method.[1]

  • In Vivo Xenograft Model: Nude mice were injected with LoVo cells via the spleen to establish a liver metastasis model. Mice were then randomized into control (saline), sophocarpine (20 mg/kg), oxaliplatin (5 mg/kg), and combination (sophocarpine 20 mg/kg + oxaliplatin 5 mg/kg) groups. Treatments were administered intraperitoneally every other day for a specified period. Tumor growth was monitored, and at the end of the experiment, livers were excised for histological analysis of metastatic nodules.

Signaling Pathway and Experimental Workflow:

Below are diagrams illustrating the synergistic anti-cancer mechanism of Sophocarpine and Oxaliplatin, and the experimental workflow for its evaluation.

cluster_0 Sophocarpine & Oxaliplatin Synergy Sophocarpine Sophocarpine EMT Epithelial-Mesenchymal Transition (EMT) Sophocarpine->EMT Inhibit Proliferation Cell Proliferation Sophocarpine->Proliferation Inhibit Apoptosis Apoptosis Sophocarpine->Apoptosis Induce Oxaliplatin Oxaliplatin Oxaliplatin->EMT Inhibit Oxaliplatin->Proliferation Inhibit Oxaliplatin->Apoptosis Induce Invasion Cell Invasion & Migration EMT->Invasion Promotes

Caption: Synergistic anti-tumor effects of Sophocarpine and Oxaliplatin.

cluster_1 In Vivo Xenograft Workflow start LoVo Cell Culture injection Splenic Injection in Nude Mice start->injection model Establishment of Liver Metastasis Model injection->model randomization Randomization into Treatment Groups model->randomization treatment IP Injection: - Saline (Control) - Sophocarpine - Oxaliplatin - Combination randomization->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint Endpoint: - Sacrifice - Liver Excision - Histological Analysis monitoring->endpoint

Caption: Experimental workflow for the in vivo colon cancer metastasis model.

Anti-Inflammatory and Immunomodulatory Effects

Sophocarpine exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory cascade.

In Vitro Efficacy in LPS-Induced RAW 264.7 Macrophages

Sophocarpine's ability to suppress the production of pro-inflammatory mediators was assessed in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

MediatorSophocarpine Concentration% Inhibition of LPS-induced Production
Nitric Oxide (NO)50 µg/mlData not specified, but significant suppression reported
100 µg/mlData not specified, but significant suppression reported
TNF-α50 µg/mlData not specified, but significant suppression reported
100 µg/mlData not specified, but significant suppression reported
IL-650 µg/mlData not specified, but significant suppression reported
100 µg/mlData not specified, but significant suppression reported
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

The anti-inflammatory effect of sophocarpine was evaluated in a classic model of acute inflammation, carrageenan-induced paw edema, and compared to the standard non-steroidal anti-inflammatory drug (NSAID) aspirin and the corticosteroid dexamethasone.

Treatment GroupDose% Inhibition of Paw Edema
Sophocarpine15 mg/kgDose-dependent significant effect reported
30 mg/kgDose-dependent significant effect reported
Aspirin100 mg/kg~78.6% (in acetic acid-induced writhing test)
Dexamethasone2.5 mg/kg~73.5% (in xylene-induced ear edema)

Experimental Protocols:

  • LPS-Induced Inflammation in RAW 264.7 Cells: RAW 264.7 macrophages were cultured in DMEM. Cells were pre-treated with various concentrations of sophocarpine for 1 hour, followed by stimulation with 1 µg/mL of LPS for 24 hours. The supernatant was collected to measure the levels of NO (using the Griess reagent) and pro-inflammatory cytokines (TNF-α, IL-6) by ELISA.

  • Carrageenan-Induced Paw Edema: Male Sprague-Dawley rats or mice were administered sophocarpine, a reference drug, or vehicle via intravenous or intraperitoneal injection. Thirty minutes to one hour later, 0.1 mL of 1% carrageenan solution was injected into the sub-plantar surface of the right hind paw. Paw volume was measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The percentage inhibition of edema was calculated by comparing the increase in paw volume in treated animals with that in the control group.

Involved Signaling Pathways:

Sophocarpine exerts its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.

cluster_2 Sophocarpine's Anti-Inflammatory Mechanism LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK) TLR4->MAPK IKK IκB Kinase (IKK) TLR4->IKK IkappaB IκB IKK->IkappaB Phosphorylates & Degrades NFkappaB NF-κB Nucleus Nucleus NFkappaB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Proinflammatory_Genes Induces Sophocarpine Sophocarpine Sophocarpine->MAPK Inhibits Sophocarpine->IKK Inhibits

Caption: Inhibition of NF-κB and MAPK pathways by Sophocarpine.

Therapeutic Potential in Rheumatoid Arthritis

Sophocarpine has shown promise in animal models of rheumatoid arthritis (RA), a chronic autoimmune inflammatory disorder.

In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Mouse Model

The therapeutic effect of sophocarpine was evaluated in a DBA/1 mouse model of CIA, a standard preclinical model for RA.

Treatment GroupArthritis Score (Mean ± SD)Paw Swelling (mm, Mean ± SD)Serum TNF-α (pg/mL, Mean ± SD)Serum IL-6 (pg/mL, Mean ± SD)
CIA ControlData not specified, but significantly higher than sophocarpine groupData not specified, but significantly higher than sophocarpine groupData not specified, but significantly higher than sophocarpine groupData not specified, but significantly higher than sophocarpine group
Sophocarpine (20 mg/kg)Significantly reducedSignificantly reducedSignificantly reducedSignificantly reduced

While a direct comparison with methotrexate was not performed in this specific study, the significant reduction in clinical scores and inflammatory markers suggests a potent anti-arthritic effect.

Experimental Protocol:

  • Collagen-Induced Arthritis (CIA) Model: Male DBA/1 mice were immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection was given 21 days later. After the onset of arthritis, mice were treated daily with sophocarpine (e.g., 20 mg/kg, intraperitoneally) or vehicle. The severity of arthritis was evaluated using a clinical scoring system based on paw swelling and erythema. At the end of the study, serum levels of pro-inflammatory cytokines were measured by ELISA, and joint tissues were collected for histological analysis of synovitis and cartilage destruction.

Antiviral Activity: Hepatitis B Virus (HBV)

Sophocarpine has been reported to possess anti-HBV activity, with one study comparing its efficacy to other alkaloids and the standard antiviral drug, lamivudine.

In Vitro Anti-HBV Efficacy in HepG2.2.15 Cells

The inhibitory effects of sophocarpine on HBV replication were assessed in the HepG2.2.15 cell line, which stably expresses the HBV genome.

TreatmentConcentrationReduction in HBsAg Levels (after 24h)Reduction in HBV DNA Levels
Sophocarpine0.4 mMMore effective than sophoridine and lamivudineConcentration-dependent reduction
1.6 mMGreatest reduction among tested alkaloidsConcentration-dependent reduction
SophoridineNot specifiedLess effective than sophocarpineNot specified
LamivudineNot specifiedLess effective than sophocarpine at 24hNot specified

Experimental Protocol:

  • Anti-HBV Assay in HepG2.2.15 Cells: HepG2.2.15 cells were cultured in DMEM supplemented with G418. Cells were treated with various concentrations of sophocarpine, sophoridine, or lamivudine for a specified duration (e.g., 24 hours). The culture supernatant was collected to measure the levels of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) by ELISA. Intracellular and extracellular HBV DNA levels were quantified by real-time PCR.

Conclusion

The compiled experimental data indicates that this compound holds significant therapeutic potential across a range of diseases. Its synergistic activity with oxaliplatin in colon cancer models suggests a role in combination chemotherapy. The potent anti-inflammatory effects, mediated through the inhibition of the NF-κB and MAPK signaling pathways, are comparable to or exceed those of some standard-of-care agents in preclinical models of acute inflammation and rheumatoid arthritis. Furthermore, its ability to inhibit HBV replication warrants further investigation as a potential antiviral agent. While these preclinical findings are promising, further studies, including direct head-to-head comparisons with a wider range of standard therapies and eventual clinical trials, are necessary to fully validate the therapeutic utility of this compound in human diseases.

References

Sophocarpine monohydrate versus oxymatrine: a comparative efficacy study.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological efficacy of sophocarpine monohydrate and oxymatrine, two quinolizidine alkaloids derived from the plant Sophora flavescens. Both compounds have garnered significant interest for their therapeutic potential in a range of diseases, including inflammatory conditions, viral infections, and cancer. This document synthesizes experimental data to offer an objective performance comparison, complete with detailed methodologies and visual representations of their mechanisms of action.

Chemical Structures

Sophocarpine and oxymatrine share a core tetracyclic quinolizidine structure, with a key difference in the presence of an N-oxide group in oxymatrine. This structural variation influences their polarity and may contribute to differences in their pharmacokinetic and pharmacodynamic properties.

CompoundChemical Structure
Sophocarpine
Oxymatrine

Comparative Efficacy: Data from In Vitro and Clinical Studies

The following tables summarize the quantitative data from various studies, highlighting the comparative efficacy of sophocarpine and oxymatrine in different therapeutic areas. It is important to note that direct head-to-head comparative studies are limited, and thus, data from individual studies are presented.

Anti-Inflammatory Activity
CompoundModelConcentrationEffectCitation
Sophocarpine LPS-induced RAW 264.7 macrophages50 and 100 μg/mlSuppressed NO, TNF-α, and IL-6 production.[1]
Oxymatrine LPS-induced BV2 microglia1, 10, and 20 μg/mLInhibited the production of NO, PGE2, TNF-α, IL-1β, and IL-6 in a dose-dependent manner.
Antiviral Activity (Hepatitis B Virus)
CompoundModelConcentration/DoseKey FindingsCitation
Sophocarpine HepG2.2.15 cells0.2 μM/mLReduced HBsAg by 57.2% and HBeAg by 34.6%.[2]
Sophocarpine HepG2.2.15 cells0.4 mM/LReduced HBsAg by approximately 60%.[2]
Oxymatrine HepG2.2.15 cells1 g/L for 4 daysInhibited HBsAg and HBeAg by approximately 40%, and HBV DNA by about 20%.[2]
Oxymatrine Chronic Hepatitis B patients (Clinical Trial)600 mg daily for 52 weeks70.77% ALT normalization; 43.08% HBV DNA negative conversion; 33.33% HBeAg negative conversion.[3]
Oxymatrine Chronic Hepatitis B patients (Clinical Trial)Intravenous/Intramuscular injection + oral capsuleAfter 6 months follow-up, HBeAg negative rate was 30.0% - 40.9% and HBV DNA negative rate was 39.2% - 49.5%.
Oxymatrine Chronic Hepatitis B patients (Clinical Trial)Oral capsules for 24 weeks76.47% ALT normalization; 38.61% HBV DNA negative conversion; 31.91% HBeAg negative conversion.
Anti-Cancer Activity
CompoundCell LineIC50 ValueCitation
Oxymatrine MCF-7 (Breast Cancer)~32 mg/mL (24h), <16 mg/mL (48h)

Note: Directly comparative IC50 values for sophocarpine on the same cancer cell lines were not available in the reviewed literature.

Experimental Protocols

In Vitro Anti-Inflammatory Assay: LPS-Induced Cytokine Production in RAW 264.7 Macrophages

This protocol is a standard method to evaluate the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

a. Cell Culture and Seeding: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.

b. Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., sophocarpine or oxymatrine). The cells are pre-treated with the compound for 1-2 hours.

c. Stimulation: After pre-treatment, cells are stimulated with LPS (typically 10-100 ng/mL) to induce an inflammatory response. A vehicle control group (without LPS) and a positive control group (LPS only) are included.

d. Measurement of Inflammatory Mediators: After a suitable incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), and Nitric Oxide (NO) are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits and the Griess reagent, respectively.

e. Data Analysis: The percentage inhibition of cytokine/NO production by the test compound is calculated relative to the LPS-only control.

Clinical Trial Protocol for Oxymatrine in Chronic Hepatitis B

This protocol outlines the methodology for a randomized, double-blind, placebo-controlled multicenter trial to evaluate the efficacy and safety of oxymatrine in patients with chronic hepatitis B (CHB).

a. Patient Population: Eligible patients are typically adults (e.g., 18-65 years old) with a confirmed diagnosis of CHB, characterized by persistent positive serum HBsAg and HBV DNA for at least six months, and elevated serum alanine transaminase (ALT) levels.

b. Study Design and Blinding: Patients are randomly assigned to receive either oral oxymatrine capsules or a matching placebo. The study is double-blinded, meaning neither the patients nor the investigators know the treatment allocation.

c. Treatment Regimen: The treatment group receives a specified daily dose of oxymatrine (e.g., 600 mg) for a defined period (e.g., 24 or 52 weeks). The control group receives a placebo on the same schedule.

d. Efficacy Endpoints: The primary efficacy endpoints typically include:

  • Biochemical response: Normalization of serum ALT levels.

  • Virological response: Undetectable serum HBV DNA and seroconversion of HBeAg from positive to negative.

e. Safety Assessment: Adverse events are monitored and recorded throughout the study.

f. Statistical Analysis: The rates of biochemical and virological responses are compared between the oxymatrine and placebo groups using appropriate statistical tests.

Signaling Pathways and Mechanisms of Action

Both sophocarpine and oxymatrine exert their pharmacological effects by modulating key intracellular signaling pathways involved in inflammation, cell survival, and viral replication. The diagrams below, generated using the DOT language, illustrate their influence on the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

// Pathway connections "LPS" -> "TLR4"; "TLR4" -> "IKK_complex" [label="Activates"]; "IKK_complex" -> "IkB_p65_p50" [label="Phosphorylates IκB"]; "IkB_p65_p50" -> "p_IkB"; "p_IkB" -> "Ub_p_IkB" [label="Ubiquitination"]; "Ub_p_IkB" -> "Proteasome" [label="Degradation"]; "Proteasome" -> "p65_p50_active" [label="Releases"]; "p65_p50_active" -> "DNA" [label="Translocation"]; "DNA" -> "Gene_Expression";

// Inhibition by Sophocarpine and Oxymatrine "Inhibitors" [label="Sophocarpine &\nOxymatrine", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inhibitors" -> "IKK_complex" [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibit"]; } Caption: Inhibition of the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

// Pathway connections "Stimuli" -> "MAPKKK"; "MAPKKK" -> "MAPKK"; "MAPKK" -> "MAPK"; "MAPK" -> "Transcription_Factors"; "Transcription_Factors" -> "Inflammatory_Response";

// Inhibition by Sophocarpine and Oxymatrine "Inhibitors" [label="Sophocarpine &\nOxymatrine", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Inhibitors" -> "MAPK" [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibit Phosphorylation"]; } Caption: Modulation of the MAPK signaling pathway.

Conclusion

Both this compound and oxymatrine demonstrate significant therapeutic potential across a spectrum of pharmacological activities, including anti-inflammatory, antiviral, and anti-cancer effects. Their mechanisms of action converge on the modulation of critical signaling pathways such as NF-κB and MAPK.

From the available data, oxymatrine has been more extensively studied in clinical settings, particularly for the treatment of chronic hepatitis B, with multiple trials demonstrating its efficacy in improving liver function and reducing viral load. Sophocarpine has shown potent anti-inflammatory effects in preclinical models.

References

Head-to-head comparison of Sophocarpine monohydrate with standard-of-care drugs.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Sophocarpine monohydrate's performance against current standard-of-care drugs in several therapeutic areas. The information is based on available preclinical data and is intended to inform research and development efforts.

Rheumatoid Arthritis

This compound has demonstrated anti-inflammatory effects in a preclinical model of rheumatoid arthritis (RA). The standard-of-care for RA typically involves disease-modifying antirheumatic drugs (DMARDs), with methotrexate being a first-line therapy. While no direct head-to-head clinical trials have been identified, this section compares the preclinical efficacy of Sophocarpine to the established profile of methotrexate.

Data Presentation
ParameterThis compound (preclinical)Methotrexate (established clinical profile)
Mechanism of Action Downregulates pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) by suppressing MAPK and NF-κB signaling pathways.[1]Primarily an inhibitor of dihydrofolate reductase, leading to inhibition of purine and pyrimidine synthesis and subsequent immunosuppressive and anti-inflammatory effects.
Efficacy in Preclinical Models In a collagen-induced arthritis (CIA) mouse model, Sophocarpine treatment significantly attenuated clinical arthritis scores, reduced synovitis, and decreased cartilage destruction.[1] It also downregulated the expression of LPS-induced pro-inflammatory cytokines in RA-fibroblast-like synoviocytes.[1]Methotrexate is a well-established treatment that effectively reduces disease activity in the CIA model and is the gold standard for RA treatment in humans.
Reported Outcomes Decreased concentrations of pro-inflammatory cytokines in the serum of CIA mice.[1]Significant improvement in joint swelling, tenderness, and patient-reported outcomes in clinical trials. Reduction in C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR).
Experimental Protocols

Collagen-Induced Arthritis (CIA) in DBA/1 Mice (as described for Sophocarpine) [1]

  • Induction: Male DBA/1 mice are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant. A booster injection is given 21 days later.

  • Treatment: Following the booster injection, mice are administered Sophocarpine (at varying doses) or a vehicle control daily via oral gavage.

  • Assessment: Clinical arthritis scores are evaluated regularly based on the severity of paw swelling and inflammation. At the end of the study, serum is collected for cytokine analysis (ELISA), and joint tissues are harvested for histological examination of synovitis and cartilage destruction.

Signaling Pathway Visualization

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascades cluster_2 Cellular Response LPS LPS MAPK MAPK Pathway LPS->MAPK NFkB NF-κB Pathway LPS->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Cytokines NFkB->Cytokines Sophocarpine Sophocarpine Sophocarpine->MAPK Inhibits Sophocarpine->NFkB Inhibits

Caption: Sophocarpine's anti-inflammatory mechanism in RA models.

Ulcerative Colitis

Sophocarpine has been evaluated in a preclinical model of ulcerative colitis (UC) and compared directly to sulfasalazine, a 5-aminosalicylic acid (5-ASA) compound that is a standard-of-care for mild to moderate UC.

Data Presentation
ParameterThis compound (preclinical)Sulfasalazine (preclinical comparator)
Mechanism of Action Regulates the balance of pro- and anti-inflammatory cytokines, significantly decreasing serum levels of IL-1β and IL-6.A prodrug that is cleaved in the colon to 5-ASA (mesalazine) and sulfapyridine. 5-ASA is thought to have local anti-inflammatory effects in the colon.
Efficacy in Preclinical Models In a dextran sulfate sodium (DSS)-induced colitis mouse model, Sophocarpine (15, 30, and 60 mg/kg) significantly ameliorated disease activity index, reduced colon weight, and promoted body weight recovery.In the same DSS model, sulfasalazine (520 mg/kg) also showed therapeutic effects.
Reported Outcomes Significantly decreased myeloperoxidase (MPO) activity and serum levels of IL-1β and IL-6. No significant effect on IL-4 levels.Reduced disease activity in the DSS model.
Experimental Protocols

DSS-Induced Colitis in C57BL/6 Mice

  • Induction: Experimental colitis is induced in female C57BL/6 mice by administering 5% (w/v) DSS in their drinking water for 7 days.

  • Treatment: Mice are orally administered Sophocarpine (15, 30, or 60 mg/kg), sulfasalazine (520 mg/kg), or a vehicle control once daily for 7 days.

  • Assessment: Body weight, stool consistency, and rectal bleeding are monitored daily to calculate a disease activity index (DAI). At the end of the experiment, colons are excised to measure weight, and serum is collected for cytokine analysis (ELISA). Myeloperoxidase (MPO) activity in the colon tissue is also measured as an indicator of neutrophil infiltration.

Experimental Workflow Visualization

G start Induce Colitis in Mice (5% DSS in drinking water for 7 days) treatment Daily Oral Administration for 7 days start->treatment groups Treatment Groups: - Vehicle Control - Sophocarpine (15, 30, 60 mg/kg) - Sulfasalazine (520 mg/kg) treatment->groups monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding (Calculate Disease Activity Index) groups->monitoring endpoint Endpoint Analysis (Day 7): - Colon Weight - Serum Cytokines (ELISA) - Colon MPO Activity monitoring->endpoint outcome Evaluate Therapeutic Efficacy endpoint->outcome

Caption: Workflow for evaluating Sophocarpine in DSS-induced colitis.

Cancer Cachexia

While direct comparative studies are not available, Sophocarpine's known anti-inflammatory properties are relevant to the pathology of cancer cachexia. The standard of care for cancer cachexia is primarily supportive, with progesterone analogs sometimes used to stimulate appetite.

Data Presentation
ParameterThis compound (mechanistic relevance)Progesterone Analogs (e.g., Megestrol Acetate)
Mechanism of Action Inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are key mediators of cancer cachexia.The exact mechanism is not fully understood but is thought to involve appetite stimulation through effects on the hypothalamus and modulation of neuropeptide Y. May also have some anti-inflammatory effects.
Efficacy in Preclinical Models While not directly tested for cachexia in the available literature, its potent inhibition of TNF-α and IL-6 suggests a potential therapeutic role.In preclinical models, megestrol acetate can increase food intake and body weight, primarily through an increase in body fat.
Reported Outcomes Reduction of TNF-α and IL-6 in various inflammatory models.Increased appetite and non-fluid weight gain in clinical trials.

Neuropathic Pain

Sophocarpine has shown analgesic effects in a preclinical model of neuropathic pain. First-line treatments for neuropathic pain include gabapentinoids.

Data Presentation
ParameterThis compound (preclinical)Gabapentinoids (e.g., Gabapentin, Pregabalin)
Mechanism of Action Inhibits the HMGB1/TLR4/NF-κB signaling pathway in a chronic constriction injury model of neuropathic pain. Also identified as a potential competitive inhibitor of TRPA1 and TRPV1 channels.Bind to the α2-δ subunit of voltage-gated calcium channels, reducing the influx of calcium and subsequent release of excitatory neurotransmitters.
Efficacy in Preclinical Models In a chronic constriction injury mouse model, Sophocarpine increased the mechanical withdrawal threshold and thermal withdrawal latency.Gabapentin and pregabalin are effective in various preclinical models of neuropathic pain, reducing allodynia and hyperalgesia.
Reported Outcomes Attenuation of pain behaviors in a mouse model of neuropathic pain.Clinically, provides pain relief in patients with various neuropathic pain conditions.

Alzheimer's Disease

Sophocarpine has been investigated for its neuroprotective and anti-inflammatory effects in a preclinical model of Alzheimer's disease (AD). The current standard of care for AD primarily involves cholinesterase inhibitors for symptomatic relief.

Data Presentation
ParameterThis compound (preclinical)Cholinesterase Inhibitors (e.g., Donepezil)
Mechanism of Action Exerts anti-neuroinflammatory effects by decreasing the expression of inflammatory markers and inhibiting microglial activation. Modulates the inflammatory pathway.Reversibly inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft and enhanced cholinergic neurotransmission.
Efficacy in Preclinical Models In APP/PS1 mice, Sophocarpine treatment for 8 weeks significantly alleviated cognitive impairment, reduced Aβ plaque deposits, and enhanced neurogenesis.In preclinical models, cholinesterase inhibitors can improve cognitive deficits but generally do not have significant effects on the underlying pathology (Aβ plaques and neurofibrillary tangles).
Reported Outcomes Reduced neural loss and decreased expression of inflammation markers (TNF-α, IL-1β) in the hippocampus of APP/PS1 mice.Symptomatic improvement in cognitive function in patients with mild to moderate AD.

Signaling Pathway Visualization

G cluster_0 AD Pathology cluster_1 Consequences Abeta Aβ Plaque Deposition Neuroinflammation Microglial Activation & Neuroinflammation Abeta->Neuroinflammation Neuronal_Loss Neuronal Loss Neuroinflammation->Neuronal_Loss Cognitive_Impairment Cognitive Impairment Neuronal_Loss->Cognitive_Impairment Sophocarpine Sophocarpine Sophocarpine->Abeta Reduces Sophocarpine->Neuroinflammation Inhibits

Caption: Neuroprotective effects of Sophocarpine in an AD model.

References

Reproducibility and cross-validation of Sophocarpine monohydrate's biological effects.

Author: BenchChem Technical Support Team. Date: November 2025

Sophocarpine monohydrate, a quinolizidine alkaloid extracted from plants of the Sophora genus, has demonstrated a wide range of biological activities, positioning it as a compound of significant interest for therapeutic development. This guide provides a comparative analysis of its principal effects, supported by experimental data, to offer researchers, scientists, and drug development professionals a comprehensive overview of its potential.

Anti-inflammatory Effects

Sophocarpine has been shown to exert potent anti-inflammatory effects across various in vitro and in vivo models. Its mechanism of action primarily involves the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][2]

A notable study on lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells demonstrated that sophocarpine at concentrations of 50 and 100μg/ml significantly suppressed the production of nitric oxide (NO) and pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] This effect was associated with the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.[1] Furthermore, sophocarpine was found to inhibit the activation of NF-κB by preventing the phosphorylation of its inhibitor, IκB.[1] It also attenuated the phosphorylation of p38 MAPK and c-Jun NH2-terminal kinase (JNK), while having no effect on extracellular signal-regulated kinase 1/2 (Erk1/2).

In animal models, sophocarpine has shown significant anti-inflammatory activity. For instance, in a mouse model of xylene-induced ear edema, sophocarpine administered at doses of 20, 40, and 80 mg/kg resulted in a dose-dependent inhibition of edema. The highest dose (80 mg/kg) achieved a 59.95% inhibition, which was comparable to the 73.53% inhibition observed with the standard anti-inflammatory drug dexamethasone (2.5 mg/kg).

Comparative Data: Anti-inflammatory Activity
CompoundModelConcentration/DoseKey FindingsReference
Sophocarpine LPS-induced RAW 264.7 cells50 and 100μg/mlSuppressed NO, TNF-α, and IL-6 production; Inhibited iNOS and COX-2 expression.
Sophocarpine Xylene-induced ear edema in mice20, 40, 80 mg/kgDose-dependent inhibition of edema (up to 59.95% at 80 mg/kg).
Dexamethasone Xylene-induced ear edema in mice2.5 mg/kg73.53% inhibition of edema.
Aspirin Acetic acid-induced writhing in mice100 mg/kg78.6% inhibition of nociception.
Sophocarpine Acetic acid-induced writhing in mice80 mg/kg47.7% inhibition of nociception.
Experimental Protocol: In Vitro Anti-inflammatory Assay

Cell Culture and Treatment: RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are pre-treated with various concentrations of sophocarpine for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Nitric Oxide (NO) Assay: The concentration of NO in the culture supernatant is measured using the Griess reagent.

Cytokine Analysis: The levels of TNF-α and IL-6 in the culture supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

Western Blot Analysis: Cell lysates are prepared and subjected to SDS-PAGE, followed by transfer to a PVDF membrane. The membranes are probed with primary antibodies against iNOS, COX-2, phospho-IκB, IκB, phospho-p38, p38, phospho-JNK, JNK, phospho-Erk1/2, and Erk1/2, followed by HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway: Sophocarpine's Anti-inflammatory Mechanism

G Sophocarpine's Inhibition of Inflammatory Pathways LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK p38 p38 MAPK TAK1->p38 JNK JNK TAK1->JNK Erk Erk1/2 TAK1->Erk IκB IκB IKK->IκB phosphorylates NFκB NF-κB IκB->NFκB releases Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFκB->Inflammatory_Genes translocates to nucleus and activates transcription p38->Inflammatory_Genes JNK->Inflammatory_Genes Sophocarpine Sophocarpine Sophocarpine->IKK inhibits Sophocarpine->p38 inhibits Sophocarpine->JNK inhibits

Caption: Sophocarpine inhibits LPS-induced inflammation by blocking NF-κB, p38, and JNK pathways.

Anticancer Effects

Sophocarpine has demonstrated significant anticancer activity against various cancer cell lines, including prostate, lung, and colorectal cancer. Its mechanisms of action include the induction of apoptosis, inhibition of cell proliferation, and suppression of invasion and migration.

In human prostate cancer cell lines PC93 and TSU-Pr1, sophocarpine markedly inhibited cell proliferation in a concentration- and time-dependent manner. It also triggered apoptosis, as evidenced by TUNEL and flow cytometry assays. Mechanistically, sophocarpine treatment led to a significant increase in the expression of the pro-apoptotic proteins Bax and p53, and a reduction in the anti-apoptotic protein Bcl-2. In vivo studies using nude mice with subcutaneous xenografts of PC-93 cells showed that sophocarpine treatment hindered tumor progression.

Furthermore, sophocarpine has been shown to enhance the efficacy of conventional chemotherapeutic drugs. For example, it potentiated the inhibitory effect of oxaliplatin on colorectal cancer liver metastasis both in vitro and in vivo.

Comparative Data: Anticancer Activity
CompoundCell LineIC50Key FindingsReference
Sophocarpine Lung Cancer A549 cells3.68 mMSignificant inhibitory effect.
Sophocarpine Prostate Cancer PC93 & TSU-Pr1Not specifiedInhibited proliferation, induced apoptosis.
Sophocarpine + Oxaliplatin LoVo human colon cancer cellsCombination Index = 0.58Synergistic inhibition of proliferation, invasion, and migration.
Sophoridine + Cisplatin Lung cancer cellsNot specifiedSophoridine enhanced the effects of cisplatin.
Experimental Protocol: In Vitro Anticancer Assay

Cell Proliferation Assay (MTT Assay): Cancer cells are seeded in 96-well plates and treated with various concentrations of sophocarpine for different time points (e.g., 24, 48, 72 hours). MTT reagent is then added to each well, and the absorbance at 570 nm is measured to determine cell viability.

Apoptosis Assay (Flow Cytometry): Cells treated with sophocarpine are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells is then analyzed by flow cytometry.

Western Blot Analysis: Cell lysates from treated and untreated cells are analyzed by Western blotting using antibodies against apoptosis-related proteins such as Bax, Bcl-2, and p53.

Signaling Pathway: Sophocarpine's Pro-Apoptotic Mechanism

G Sophocarpine's Induction of Apoptosis in Cancer Cells Sophocarpine Sophocarpine p53 p53 Sophocarpine->p53 upregulates Bax Bax Sophocarpine->Bax upregulates Bcl2 Bcl-2 Sophocarpine->Bcl2 downregulates p53->Bax Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspases Caspases Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis triggers

Caption: Sophocarpine induces apoptosis by upregulating p53 and Bax, and downregulating Bcl-2.

Antiviral Effects

Sophocarpine has also been investigated for its antiviral properties. A study on Enterovirus 71 (EV71), a major cause of hand, foot, and mouth disease, showed that sophocarpine inhibited EV71 infection in Vero cells. The 50% inhibitory concentration (IC50) against EV71 was determined to be 350 µg/ml, while the 50% cytotoxicity concentration (CC50) for Vero cells was 1,346 µg/ml, indicating a selective antiviral effect. The study suggested that sophocarpine exerts its inhibitory effect when the cells are treated with the compound prior to viral infection.

Another study reported that sophocarpine exhibited antiviral activity against hepatitis B virus (HBV) in HepG2.2.15 cells. It was more effective in reducing hepatitis B surface antigen (HBsAg) levels compared to sophoridine and lamivudine.

Comparative Data: Antiviral Activity
CompoundVirusCell LineIC50Key FindingsReference
Sophocarpine Enterovirus 71 (EV71)Vero cells350 µg/mlInhibited viral infection, particularly when administered pre-infection.
Sophocarpine Hepatitis B Virus (HBV)HepG2.2.15 cellsNot specifiedMore effective in reducing HBsAg than sophoridine and lamivudine.
Experimental Protocol: Antiviral Assay

Cytotoxicity Assay (MTT Assay): Vero cells are treated with various concentrations of sophocarpine for 48 hours to determine the CC50 value.

Antiviral Activity Assay: Vero cells are seeded in 96-well plates. In one experimental setup, cells are pre-treated with sophocarpine for a specific duration before being infected with EV71. In another setup, the virus is pre-incubated with sophocarpine before being added to the cells. After incubation, the cytopathic effect (CPE) is observed, and cell viability is measured using the MTT assay to determine the IC50 value.

Experimental Workflow: Antiviral Activity Assessment

Caption: A two-stage workflow to determine the cytotoxicity and antiviral efficacy of sophocarpine.

References

Confirming the On-Target Activity of Sophocarpine Monohydrate: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Sophocarpine monohydrate, a quinolizidine alkaloid derived from the herb Sophora alopecuroides, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects.[1][2] Mechanistic studies have revealed its ability to modulate key cellular signaling pathways such as PI3K/AKT/mTOR, NF-κB, and MAPK.[1][3][4] However, the precise molecular target(s) of sophocarpine remain largely unconfirmed, a critical step for its advancement as a therapeutic agent.

This guide provides a comparative overview of genetic approaches to definitively validate the on-target activity of this compound. It includes a summary of its known biological effects, a comparison with related compounds, and detailed experimental protocols for utilizing CRISPR-Cas9 and siRNA technologies to elucidate its mechanism of action.

Comparative Efficacy of this compound

Sophocarpine has shown potent activity across various cancer cell lines. The following tables summarize its inhibitory concentrations and compare them with those of sophoridine, a related quinolizidine alkaloid.

Cell LineCancer TypeIC50 of SophocarpineReference
A549Lung Cancer3.68 mM
DU145Prostate Cancer~100-200 µM (Significant apoptosis)
PC3Prostate Cancer~100-200 µM (Significant apoptosis)
U251GlioblastomaDose-dependent inhibition
C6GlioblastomaDose-dependent inhibition
HepG2.2.15Hepatitis B (HBV)More effective than sophoridine at 0.4 and 1.6 mM
Cell LineCancer TypeIC50 of Sophoridine Derivative (05D)Reference
HepG2Liver Cancer0.93-1.89 µM
SMMC-7721Liver Cancer0.93-1.89 µM
HelaCervical Cancer0.93-1.89 µM
CNE1Nasopharyngeal Carcinoma0.93-1.89 µM
CNE2Nasopharyngeal Carcinoma0.93-1.89 µM
MCF7Breast Cancer0.93-1.89 µM

Genetic Approaches for On-Target Validation

To move beyond correlative evidence from signaling pathway modulation, genetic tools such as CRISPR-Cas9-mediated gene knockout and siRNA-mediated gene knockdown are indispensable. These methods allow for the direct assessment of a putative target's role in the observed phenotype of sophocarpine treatment.

Experimental Workflow for Target Validation

The following diagram outlines a typical workflow for confirming the on-target activity of a small molecule like sophocarpine using genetic approaches.

cluster_0 Hypothesis Generation cluster_1 Genetic Perturbation cluster_2 Treatment and Analysis cluster_3 Validation Hypothesize Target Hypothesize Putative Target (e.g., a specific kinase in the PI3K/AKT pathway) CRISPR CRISPR-Cas9 Knockout of Target Gene Hypothesize Target->CRISPR Design gRNA siRNA siRNA Knockdown of Target Gene Hypothesize Target->siRNA Design siRNA Treat Treat Wild-Type and Genetically Modified Cells with Sophocarpine CRISPR->Treat siRNA->Treat Phenotype Assess Phenotypic Readout (e.g., Cell Viability, Apoptosis) Treat->Phenotype Biochemical Biochemical Analysis (e.g., Western Blot for downstream pathway markers) Treat->Biochemical Compare Compare Sophocarpine Effect in WT vs. Modified Cells Phenotype->Compare Biochemical->Compare Conclusion Draw Conclusion on On-Target Activity Compare->Conclusion

Caption: Workflow for genetic validation of a drug target.

Experimental Protocols

The following are detailed, generalized protocols for CRISPR-Cas9 and siRNA-mediated gene editing to validate the on-target activity of sophocarpine.

Protocol 1: CRISPR-Cas9-Mediated Gene Knockout for Target Validation

This protocol describes the generation of a knockout cell line for a putative sophocarpine target to assess for a phenotypic shift upon treatment.

1. sgRNA Design and Cloning:

  • Design two to four single guide RNAs (sgRNAs) targeting early exons of the gene of interest using a validated online tool.
  • Synthesize and anneal complementary oligonucleotides for each sgRNA.
  • Clone the annealed oligos into a suitable Cas9 expression vector (e.g., lentiCRISPRv2).

2. Lentivirus Production and Transduction:

  • Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and lentiviral packaging plasmids.
  • Harvest the virus-containing supernatant 48-72 hours post-transfection.
  • Transduce the target cancer cell line with the lentivirus in the presence of polybrene.

3. Selection and Validation of Knockout Cells:

  • Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
  • Expand the resistant cell population.
  • Validate gene knockout by Western blot to confirm the absence of the target protein and by sequencing the genomic target site to identify indels.

4. Sophocarpine Treatment and Phenotypic Analysis:

  • Plate wild-type and knockout cells at the same density.
  • Treat both cell populations with a dose range of this compound.
  • After 48-72 hours, assess cell viability using an MTT or similar assay.
  • Expected Outcome: If the gene is the true target, the knockout cells should exhibit significant resistance to sophocarpine compared to the wild-type cells.

Protocol 2: siRNA-Mediated Gene Knockdown for Target Validation

This protocol provides a transient approach to reducing target gene expression to observe the effect on sophocarpine sensitivity.

1. siRNA Design and Preparation:

  • Select at least two validated siRNAs targeting the gene of interest.
  • Include a non-targeting (scrambled) siRNA as a negative control and a positive control siRNA targeting a housekeeping gene (e.g., GAPDH) to confirm transfection efficiency.
  • Resuspend siRNAs in RNase-free buffer to the desired stock concentration.

2. siRNA Transfection:

  • Plate cells to be 50-70% confluent on the day of transfection.
  • Prepare siRNA-lipid transfection complexes according to the manufacturer's protocol (e.g., using Lipofectamine RNAiMAX).
  • Add the complexes to the cells and incubate for 24-48 hours.

3. Validation of Gene Knockdown:

  • Harvest a subset of cells 48 hours post-transfection.
  • Assess target mRNA levels by qRT-PCR and protein levels by Western blot to confirm efficient knockdown.

4. Sophocarpine Treatment and Analysis:

  • Following confirmation of knockdown, treat the remaining cells with sophocarpine.
  • Perform cell viability or apoptosis assays as described in Protocol 1.
  • Expected Outcome: Cells with the target gene knocked down should show a reduced response to sophocarpine compared to cells treated with the non-targeting control siRNA.

Signaling Pathways Modulated by Sophocarpine

Sophocarpine has been shown to inhibit several key signaling pathways implicated in cancer cell proliferation, survival, and inflammation. The diagrams below illustrate the putative points of intervention for sophocarpine based on current literature.

PI3K/AKT/mTOR Signaling Pathway

This pathway is crucial for cell growth, proliferation, and survival. Sophocarpine has been reported to suppress this pathway, leading to decreased cancer cell viability.

Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Sophocarpine Sophocarpine Sophocarpine->PI3K Sophocarpine->AKT

Caption: Inhibition of the PI3K/AKT/mTOR pathway by sophocarpine.

NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation and is often constitutively active in cancer cells. Sophocarpine has been shown to inhibit NF-κB activation.

Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Transcription Pro-inflammatory Gene Transcription Nucleus->Transcription Sophocarpine Sophocarpine Sophocarpine->IkB Prevents Phosphorylation

References

Sophocarpine Monohydrate: A Comparative Analysis of its Effects on Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Sophocarpine, a quinolizidine alkaloid derived from the medicinal plant Sophora alopecuroides, has garnered significant attention within the scientific community for its broad spectrum of pharmacological activities. This guide provides a comparative overview of the cytotoxic, pro-apoptotic, and cell cycle inhibitory effects of sophocarpine monohydrate across various cancer cell lines. Additionally, it delves into its anti-inflammatory and neuroprotective properties observed in other cell types. The information presented herein is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource supported by experimental data to facilitate further investigation and potential therapeutic applications.

Quantitative Analysis of Sophocarpine's Effects

The biological impact of sophocarpine varies significantly among different cell lines, underscoring the importance of cell-type-specific investigations. The following tables summarize the key quantitative data from multiple studies, focusing on cytotoxicity (IC50 values), induction of apoptosis, and cell cycle arrest.

Table 1: Comparative Cytotoxicity (IC50) of Sophocarpine
Cell LineCancer TypeIC50 ValueIncubation Time (h)Assay Method
DU145 Castration-Resistant Prostate Cancer277.69 µM48CCK-8
PC3 Castration-Resistant Prostate Cancer174.41 µM48CCK-8
HCT-116 Colon Cancer2.134 mmol/L48Cytotoxicity Assay
LN229 Glioblastoma~0.5 mM24CCK-8
SF539 Glioblastoma~0.5 mM24CCK-8
KRASA12 Myeloma<21 µMNot SpecifiedMTT Assay
AMO-1 Myeloma<21 µMNot SpecifiedMTT Assay
Table 2: Pro-Apoptotic Effects of Sophocarpine
Cell LineCancer TypeSophocarpine ConcentrationApoptosis Rate (% of cells)Method
PC-93 Prostate Cancer5 and 10 mg/mlConcentration-dependent increaseFlow Cytometry
TSU-Pr1 Prostate Cancer5 and 10 mg/mlConcentration-dependent increaseFlow Cytometry
DU145 Castration-Resistant Prostate Cancer100 and 200 µMSignificant increase vs. controlFlow Cytometry
PC3 Castration-Resistant Prostate Cancer100 and 200 µMSignificant increase vs. controlFlow Cytometry
LN229 Glioblastoma0.25, 0.5, 1 mMConcentration-dependent increaseFlow Cytometry
SF539 Glioblastoma0.25, 0.5, 1 mMConcentration-dependent increaseFlow Cytometry
HCT-116 Colon Cancer1, 2, and 4 mmol/LEnhanced apoptosis vs. controlFlow Cytometry
Table 3: Effects of Sophocarpine on Cell Cycle Progression
Cell LineCancer TypeSophocarpine ConcentrationEffect on Cell Cycle
LN229 Glioblastoma0.25, 0.5, 1 mMG0/G1 phase arrest
SF539 Glioblastoma0.25, 0.5, 1 mMG0/G1 phase arrest
MKN45 Gastric CancerNot SpecifiedCell cycle interruption
BGC-823 Gastric CancerNot SpecifiedCell cycle interruption

Key Signaling Pathways Modulated by Sophocarpine

Sophocarpine exerts its cellular effects by modulating a variety of signaling pathways.[1] In cancer cells, it often targets pathways crucial for proliferation, survival, and metastasis.[1] The PI3K/AKT/mTOR pathway is a central target, with sophocarpine treatment leading to its deactivation in castration-resistant prostate cancer cells (DU145 and PC3).[2][3] This inhibition suppresses cell proliferation, migration, and invasion while promoting apoptosis.[2] In glioblastoma cells (LN229 and SF539), sophocarpine's action is mediated through the miR-21/PTEN/PI3K/AKT axis, where it downregulates miR-21 and upregulates the tumor suppressor PTEN.

Beyond cancer, sophocarpine demonstrates anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways in macrophages (RAW 264.7 cells). Its neuroprotective properties are associated with the activation of the Nrf2/HO-1 pathway in neuronal cells, protecting them from oxidative stress.

G cluster_extracellular Extracellular cluster_intracellular Intracellular Sophocarpine Sophocarpine PI3K PI3K Sophocarpine->PI3K inhibits miR21 miR-21 Sophocarpine->miR21 inhibits Apoptosis Apoptosis Sophocarpine->Apoptosis induces AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates AKT->Apoptosis inhibits Proliferation Cell Proliferation mTOR->Proliferation promotes Survival Cell Survival mTOR->Survival promotes PTEN PTEN PTEN->PI3K inhibits miR21->PTEN inhibits

Caption: Sophocarpine's inhibition of the PI3K/AKT/mTOR pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the tables above.

Cell Viability and Cytotoxicity Assay (MTT/CCK-8)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: Add 10 µL of MTT (5 mg/mL in PBS) or CCK-8 solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible (for MTT) or the color changes (for CCK-8).

  • Solubilization (for MTT): Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 450 nm for CCK-8 or 570 nm for MTT using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the logarithm of the drug concentration.

G cluster_workflow Cell Viability Assay Workflow A 1. Seed Cells (96-well plate) B 2. Add Sophocarpine (various concentrations) A->B C 3. Incubate (24-72 hours) B->C D 4. Add MTT/CCK-8 Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize (MTT) Read Absorbance E->F G 7. Analyze Data (Calculate IC50) F->G

Caption: A generalized workflow for determining cell viability.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with different concentrations of sophocarpine for the specified duration.

  • Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Preparation and Treatment: Grow cells to about 70-80% confluency and treat them with sophocarpine.

  • Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The data is used to generate a histogram representing the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Concluding Remarks

This compound demonstrates significant anti-cancer potential across a range of cell lines, primarily by inducing apoptosis and causing cell cycle arrest through the modulation of key signaling pathways like PI3K/AKT/mTOR. Its efficacy, however, is cell-type dependent, as evidenced by the varying IC50 values and biological responses. Beyond its anti-neoplastic properties, sophocarpine also exhibits notable anti-inflammatory and neuroprotective effects, suggesting a broader therapeutic potential. The detailed protocols and comparative data presented in this guide aim to provide a solid foundation for future research into the mechanisms of action and clinical applications of this promising natural compound.

References

Sophocarpine's Inhibitory Effects on Human Liver Cytochrome P450 Enzymes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the inhibitory effects of sophocarpine on human liver cytochrome P450 (CYP) enzymes, crucial for assessing its potential for drug-drug interactions. Sophocarpine, a quinolizidine alkaloid derived from the medicinal plant Sophora flavescens, has demonstrated inhibitory activity against key drug-metabolizing enzymes. This document compares its potency with well-established, standard inhibitors and provides detailed experimental methodologies to support further research and drug development.

Comparative Inhibitory Potency

Sophocarpine has been shown to selectively inhibit CYP3A4 and CYP2C9, two of the most important enzymes in human drug metabolism. In vitro studies using human liver microsomes (HLMs) have quantified this inhibition, revealing its potential to alter the pharmacokinetics of co-administered drugs that are substrates of these enzymes.[1][2]

To contextualize the inhibitory strength of sophocarpine, its key inhibitory parameters (IC50 and Kᵢ) are compared below with those of ketoconazole and sulfaphenazole, the respective standard inhibitors for CYP3A4 and CYP2C9.

CompoundCYP IsoformIC50 (µM)Kᵢ (µM)Type of Inhibition
Sophocarpine CYP3A412.22[2]6.74Noncompetitive, Time-Dependent
CYP2C915.969.19Competitive
Ketoconazole CYP3A40.04 - 1.690.17 - 2.52Noncompetitive/Competitive
Sulfaphenazole CYP2C90.17 - 0.8~0.3Competitive

Table 1: Comparison of inhibitory parameters of sophocarpine and standard CYP inhibitors. IC50 represents the concentration of an inhibitor required to reduce enzyme activity by 50%, while Kᵢ is the inhibition constant, indicating the binding affinity of the inhibitor to the enzyme. Lower values indicate greater potency.

Studies indicate that sophocarpine does not significantly inhibit other major CYP isoforms, including CYP1A2, CYP2A6, CYP2E1, CYP2D6, CYP2C19, and CYP2C8, at concentrations up to 100 µM.

Experimental Protocols

The following outlines the general methodologies employed in in vitro studies to determine the inhibitory effects of compounds like sophocarpine on human liver CYP450 enzymes.

CYP Inhibition Assay (IC50 Determination)

This assay determines the concentration of a test compound required to inhibit 50% of a specific CYP enzyme's activity.

Materials:

  • Human Liver Microsomes (HLMs)

  • Test compound (e.g., sophocarpine)

  • CYP isoform-specific probe substrates (e.g., testosterone for CYP3A4, diclofenac for CYP2C9)

  • NADPH regenerating system (cofactor for CYP activity)

  • Phosphate buffer

  • Positive control inhibitors (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9)

  • LC-MS/MS system for metabolite quantification

Procedure:

  • A series of dilutions of the test compound are prepared.

  • The test compound dilutions, HLM, and phosphate buffer are pre-incubated at 37°C.

  • The CYP isoform-specific substrate is added to the mixture.

  • The enzymatic reaction is initiated by the addition of the NADPH regenerating system.

  • The reaction is incubated for a specific time at 37°C.

  • The reaction is terminated by adding a quenching solution (e.g., cold acetonitrile).

  • Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the formation of the substrate's metabolite.

  • The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control.

  • The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Determination of Inhibition Constant (Kᵢ) and Type of Inhibition

This experiment elucidates the mechanism of inhibition (e.g., competitive, noncompetitive, uncompetitive, or mixed) and the inhibitor's binding affinity.

Procedure:

  • Similar to the IC50 assay, but with varying concentrations of both the test compound and the probe substrate.

  • Enzyme kinetics are measured at each combination of inhibitor and substrate concentrations.

  • The data are plotted using graphical methods such as Lineweaver-Burk or Dixon plots.

  • The Kᵢ value and the type of inhibition are determined by analyzing the changes in the kinetic parameters (Vmax and Km) in the presence of the inhibitor.

Time-Dependent Inhibition (TDI) Assay (Determination of kᵢₙₐ꜀ₜ and Kᵢ)

This assay assesses if the inhibitory effect of a compound increases with pre-incubation time, which is characteristic of mechanism-based inhibitors.

Procedure:

  • The test compound is pre-incubated with HLMs and the NADPH regenerating system for various time points (e.g., 0, 5, 15, 30 minutes) before the addition of the substrate.

  • Following the pre-incubation, the probe substrate is added to initiate the enzymatic reaction.

  • The remaining enzyme activity is measured at each pre-incubation time point and inhibitor concentration.

  • A decrease in IC50 with increasing pre-incubation time suggests time-dependent inhibition.

  • The maximal rate of inactivation (kᵢₙₐ꜀ₜ) and the concentration of the inhibitor that gives half-maximal inactivation (Kᵢ) are determined by non-linear regression analysis of the inactivation rate constants versus inhibitor concentration.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for assessing the inhibitory potential of a compound on CYP450 enzymes.

CYP_Inhibition_Workflow cluster_prep Preparation cluster_assay Incubation & Reaction cluster_analysis Analysis cluster_output Results Compound_Prep Test Compound Dilutions Pre_Incubation Pre-incubation (Compound + HLMs) Compound_Prep->Pre_Incubation HLM_Prep Human Liver Microsomes HLM_Prep->Pre_Incubation Substrate_Prep CYP-Specific Substrate Reaction_Start Add Substrate & NADPH Substrate_Prep->Reaction_Start NADPH_Prep NADPH System NADPH_Prep->Reaction_Start Pre_Incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Terminate Reaction Incubation->Reaction_Stop Sample_Processing Sample Processing (Centrifugation) Reaction_Stop->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis Data_Analysis Data Analysis (IC50, Ki, kinact) LCMS_Analysis->Data_Analysis Inhibition_Profile Inhibition Profile Data_Analysis->Inhibition_Profile

Caption: Workflow for in vitro CYP450 inhibition assays.

Conclusion

The available data indicates that sophocarpine is a moderate inhibitor of CYP3A4 and CYP2C9. While its inhibitory potency is less pronounced than that of dedicated inhibitors like ketoconazole and sulfaphenazole, the potential for clinically significant drug-drug interactions cannot be dismissed, particularly when sophocarpine is co-administered with drugs that are sensitive substrates of these enzymes. The noncompetitive and time-dependent inhibition of CYP3A4 by sophocarpine warrants particular caution. Further in vivo studies are necessary to fully elucidate the clinical relevance of these in vitro findings. Researchers and drug development professionals should consider these inhibitory properties when evaluating the safety profile of sophocarpine and its derivatives.

References

Independent Verification of Sophocarpine Monohydrate's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published mechanism of action for Sophocarpine monohydrate with independently verified findings and other related alkaloids. Experimental data is presented to support the comparisons, offering a comprehensive resource for researchers in pharmacology and drug development.

Sophocarpine, a quinolizidine alkaloid derived from plants of the Sophora genus, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral effects.[1][2] This guide delves into the scientific literature to present a clear and concise overview of its mechanism of action, supported by experimental evidence.

Published vs. Independently Verified Mechanism of Action

Initially, the mechanism of action of Sophocarpine was broadly attributed to its ability to modulate inflammatory responses and induce apoptosis in cancer cells. Subsequent independent research has not only verified these initial findings but has also significantly elucidated the specific molecular pathways involved.

The primary validated mechanisms of action for Sophocarpine are the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and PI3K/AKT (Phosphoinositide 3-kinase/Protein Kinase B) signaling pathways. These pathways are critical regulators of inflammation, cell survival, proliferation, and apoptosis.

Numerous independent studies have confirmed that Sophocarpine exerts its anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[3][4] This is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. This, in turn, blocks the translocation of the active p65 subunit of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines and enzymes.[5]

In the context of cancer, independent verification has robustly demonstrated Sophocarpine's ability to inhibit the PI3K/AKT/mTOR signaling pathway. This inhibition leads to decreased cancer cell proliferation, migration, and invasion, and promotes apoptosis.

Comparative Analysis with Alternative Alkaloids

To provide a broader context, this guide compares the mechanism and efficacy of Sophocarpine with two structurally related alkaloids: Sophoridine and Oxymatrine. While all three compounds share a common quinolizidine alkaloid core and exhibit similar pharmacological activities, there are notable differences in their potency and specific molecular targets.

Table 1: Comparison of Anti-Inflammatory Activity
CompoundTarget PathwayModel SystemKey FindingsReference
Sophocarpine NF-κB, MAPKLPS-stimulated RAW 264.7 macrophagesSuppressed NO, TNF-α, and IL-6 production. Inhibited IκBα phosphorylation and attenuated p38 and JNK phosphorylation.
Sophoridine NF-κB, MAPKLPS-induced lung injury in miceAlleviated inflammatory response by suppressing the phosphorylation of p65, IκB, p38, and JNK.
Oxymatrine NF-κB-Downregulates pro-inflammatory cytokines such as TNF-α and IL-6.
Table 2: Comparison of Anti-Cancer Activity (IC50 Values in µM)
CompoundA549 (Lung)PC-3 (Prostate)DU145 (Prostate)SGC7901 (Gastric)AGS (Gastric)
Sophocarpine 3680----
Sophoridine ---3.523.91
Oxymatrine -----

Note: Direct comparative studies with consistent cell lines are limited. The provided data is from individual studies and should be interpreted with caution.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by Sophocarpine.

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition Mechanism of Sophocarpine cluster_activation NF-κB Activation Stimulus LPS IKK IKK Complex Stimulus->IKK Sophocarpine Sophocarpine Sophocarpine->IKK Inhibits IkappaB IκBα IKK->IkappaB Phosphorylates NFkB_inactive NF-κB (p65/p50) (Inactive) IkappaB->NFkB_inactive Inhibits NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocates to Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Induces PI3K_AKT_Pathway cluster_receptor Growth Factor Signaling cluster_inhibition Mechanism of Sophocarpine cluster_effects Cellular Effects GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Sophocarpine Sophocarpine Sophocarpine->PI3K Inhibits AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibits

References

Safety Operating Guide

Navigating the Safe Disposal of Sophocarpine Monohydrate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Sophocarpine monohydrate, an alkaloid with significant physiological effects, requires careful handling and adherence to established disposal protocols to mitigate potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). The toxicological properties of many alkaloids necessitate stringent safety measures to prevent accidental exposure.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Gloves Nitrile or other chemical-resistant gloves.
Eye Protection Safety glasses with side shields or chemical splash goggles.
Lab Coat A standard laboratory coat to protect clothing and skin.
Respiratory Protection If working with powders or creating aerosols, a properly fitted respirator (e.g., N95 or higher) is recommended.

In the event of a spill, immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space. For liquid spills, use an inert absorbent material like vermiculite or sand. For solid spills, gently cover the material with a damp paper towel to prevent the generation of dust before proceeding with cleanup.

Step-by-Step Disposal Protocol

The disposal of this compound and associated waste must be conducted in accordance with institutional and local regulations for hazardous chemical waste. The following protocol is based on general guidelines for the disposal of toxic alkaloids.[1]

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound, contaminated absorbent materials, and disposable PPE into a designated hazardous waste container.

    • Liquid Waste: Any solutions containing this compound should be collected in a separate, compatible hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • Sharps: Needles, syringes, or any other sharps contaminated with this compound must be placed in a designated sharps container for hazardous waste.[1]

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[1] Chemical names should be written out, not represented by formulas or symbols.[2]

    • Ensure the date of waste accumulation is also clearly marked on the label.

  • Storage:

    • Store hazardous waste containers in a designated, secure area away from incompatible materials.[1]

    • Waste containers must have tightly fitting caps and be kept closed at all times, except when waste is being added.

  • Disposal of Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone) to remove any residue.

    • The solvent rinseate must be collected and disposed of as hazardous liquid waste.

    • After triple-rinsing, the original label on the container should be completely defaced or removed before the container is disposed of as regular waste or recycled, according to institutional policy.

  • Arranging for Pickup:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the collection and disposal of the hazardous waste. Do not attempt to transport hazardous waste yourself.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

start Start: Sophocarpine Monohydrate Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (powder, contaminated PPE) waste_type->solid_waste Solid liquid_waste Liquid Waste (solutions) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (needles, syringes) waste_type->sharps_waste Sharps empty_container Empty Container waste_type->empty_container Empty Container collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_sharps Collect in Labeled Sharps Container sharps_waste->collect_sharps triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse store_waste Store in Designated Secure Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate deface_label Deface Original Label triple_rinse->deface_label collect_rinsate->store_waste end End: Proper Disposal deface_label->end contact_ehs Contact EHS for Waste Pickup store_waste->contact_ehs contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Logistical Information for Handling Sophocarpine Monohydrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling Sophocarpine monohydrate in a laboratory setting. This information is crucial for researchers, scientists, and drug development professionals to ensure personal safety and minimize occupational exposure.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent exposure through inhalation, dermal contact, and ingestion. The following table summarizes the recommended PPE for handling this compound.

Body Part Required PPE Standard Purpose
Hands Double-gloving with chemotherapy-tested nitrile gloves.ASTM D6978To prevent skin contact and absorption. Change outer glove immediately if contaminated.
Body Disposable, solid-front gown with back closure made of a non-absorbent material (e.g., polyethylene-coated polypropylene).EN ISO 27065To protect skin and clothing from accidental spills and contamination.
Eyes Safety glasses with side shields or chemical splash goggles. A face shield should be worn over goggles when there is a significant risk of splashing.ANSI Z87.1 / EN 166To protect eyes from splashes and airborne particles.
Respiratory A NIOSH-approved N95 or higher filtering facepiece respirator is required when handling powders or if aerosols may be generated. All handling of solid this compound should be performed in a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to minimize inhalation exposure[3].NIOSH 42 CFR 84To prevent inhalation of hazardous airborne particles.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to ensure safety. The following diagram and procedures outline the safe handling of this compound from preparation to post-handling.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate & Prepare Work Area (Fume Hood / BSC) don_ppe Don Required PPE prep_area->don_ppe gather_materials Assemble All Necessary Equipment & Spill Kit don_ppe->gather_materials weighing Weighing Solid Compound gather_materials->weighing Start Handling dissolving Dissolving in Solvent weighing->dissolving experiment Performing Experiment dissolving->experiment decontaminate Decontaminate Work Surfaces & Equipment experiment->decontaminate Complete Experiment doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Segregate & Dispose of Hazardous Waste doff_ppe->dispose_waste

Caption: Step-by-step workflow for the safe handling of this compound.

Experimental Protocols

1. Preparation and Pre-Handling:

  • Designated Area: All work with this compound must be conducted in a designated and clearly marked area, such as a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC)[4][5].

  • PPE Donning: Before entering the designated area, don all required PPE in the correct order: gown, inner gloves, respiratory protection (if needed), eye and face protection, and outer gloves.

  • Gather Materials: Assemble all necessary equipment, including a chemical spill kit, before beginning work to minimize movement in and out of the designated area.

2. Handling:

  • Weighing: Weigh solid this compound within the fume hood or BSC. Use a container with a lid to minimize the risk of generating airborne particles.

  • Dissolving: Add solvent to the solid within the containment of the fume hood or BSC. Keep the container capped during any agitation.

  • Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials. Access to the storage area should be restricted to authorized personnel only.

3. Post-Handling and Decontamination:

  • Decontamination: After handling, decontaminate all work surfaces and equipment. Use a suitable solvent to clean any spills and then wash with soap and water.

  • PPE Doffing: Remove PPE in an order that minimizes cross-contamination: outer gloves, face shield/goggles, gown, and then inner gloves. Wash hands thoroughly after removing all PPE.

Disposal Plan: Waste Management and Decontamination

All waste generated from handling this compound is considered hazardous and must be disposed of following institutional and local regulations.

Disposal Decision Tree for this compound Waste cluster_waste_type Waste Type cluster_disposal_action Disposal Action cluster_final_disposal Final Disposal start Waste Generated solid_waste Contaminated Solid Waste (Gloves, Gowns, Pipette Tips, etc.) start->solid_waste liquid_waste Contaminated Liquid Waste (Solvents, Solutions) start->liquid_waste sharps_waste Contaminated Sharps (Needles, Syringes, Glassware) start->sharps_waste solid_container Place in a Labeled Hazardous Waste Bag/Container solid_waste->solid_container liquid_container Collect in a Labeled, Leak-Proof Hazardous Waste Container liquid_waste->liquid_container sharps_container Place in a Puncture-Resistant, Labeled Sharps Container for Hazardous Waste sharps_waste->sharps_container ehs_pickup Arrange for Pickup by Environmental Health & Safety (EHS) or Licensed Contractor solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: Decision-making process for the proper disposal of this compound waste.

Step-by-Step Disposal Protocol
  • Waste Segregation: Do not mix this compound waste with other laboratory waste streams. Keep it segregated as hazardous chemical waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, gowns, bench paper, and pipette tips, in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour this waste down the drain.

  • Sharps: Dispose of any contaminated sharps, such as needles or broken glass, in a designated, puncture-resistant sharps container for hazardous waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.

  • Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

Spill and Contamination Procedures

In the event of a spill, immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.

  • Don PPE: Before cleaning, don the appropriate PPE, including double gloves, a disposable gown, eye protection, and a respirator.

  • Containment:

    • Liquids: Cover the spill with an absorbent pad, working from the outside in.

    • Solids: Gently cover the spill with a damp absorbent pad to avoid aerosolizing the powder.

  • Cleanup: Use a scoop and scraper to collect the absorbent material and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by a thorough washing with soap and water.

  • Dispose of Cleanup Materials: All materials used for cleanup must be disposed of as hazardous waste.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.